molecular formula C17H30N2O8 B2722743 tri-Boc-hydrazinoacetic acid CAS No. 261380-41-0

tri-Boc-hydrazinoacetic acid

Numéro de catalogue: B2722743
Numéro CAS: 261380-41-0
Poids moléculaire: 390.433
Clé InChI: FSRNHDLQBNOYJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tri-Boc-hydrazinoacetic acid is a useful research compound. Its molecular formula is C17H30N2O8 and its molecular weight is 390.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O8/c1-15(2,3)25-12(22)18(10-11(20)21)19(13(23)26-16(4,5)6)14(24)27-17(7,8)9/h10H2,1-9H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRNHDLQBNOYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261380-41-0
Record name Tri-Boc-hydrazinoacetic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to tri-Boc-Hydrazinoacetic Acid: Properties, Protocols, and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of specialized chemical moieties is paramount to innovation. Among the versatile building blocks in modern organic and medicinal chemistry, tri-Boc-hydrazinoacetic acid has emerged as a important reagent. This guide provides an in-depth technical overview of its core chemical properties, field-proven applications, and detailed experimental protocols, designed to empower scientists in leveraging this compound to its full potential.

Core Characteristics of this compound

This compound, formally known as 2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid[1], is a derivative of hydrazinoacetic acid featuring three tert-butyloxycarbonyl (Boc) protecting groups. This extensive protection confers significant stability, making it a favored reagent in complex, multi-step syntheses.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 261380-41-0[1][3][4][5]
Molecular Formula C₁₇H₃₀N₂O₈[1][3]
Molecular Weight 390.43 g/mol [1]
Appearance White to off-white solid/powder[3]
Melting Point 112-115 °C
Purity ≥97.0% (N) or ≥98% (NMR)[3]
Storage Conditions 0 - 8 °C[3]

The Chemistry of Stability and Reactivity: The Role of the Tri-Boc Protection

The three Boc groups are the defining feature of this molecule, providing exceptional stability during various synthetic manipulations.[2][3] This is a significant advantage over its mono- and di-Boc counterparts, where unwanted polymerization during activation and coupling can be a notable issue.[6] The tri-Boc derivative effectively suppresses these side reactions, ensuring high purity and yield in the desired product.[2][6]

However, the true utility of this compound lies in the controlled removal of these acid-labile protecting groups. Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the Boc groups, unmasking the reactive hydrazine functionality.[7][8] This deprotection step is typically clean and high-yielding, paving the way for subsequent conjugation reactions.

Deprotection Mechanism: A Step-by-Step Visualization

The acid-catalyzed deprotection of the Boc groups proceeds through a well-established mechanism. The following diagram illustrates this process.

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc-H⁺ Boc_Amine->Protonated_Boc H+ H⁺ (from TFA) Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Loss of Carbamic Acid Carbamic_Acid R-NH-COOH Deprotected_Amine R-NH₂ Carbamic_Acid->Deprotected_Amine CO2 CO₂

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Core Applications in Research and Development

The dual functionality of a protected hydrazine and a carboxylic acid makes this compound an invaluable tool in several areas of chemical and pharmaceutical research.[2]

Peptide Synthesis and Modification

A primary application of this reagent is in peptide synthesis, where it serves as a building block to introduce a hydrazino moiety.[2][3] The carboxylic acid end can be activated using standard peptide coupling reagents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or a combination of N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), to form an amide bond with the N-terminus of a peptide chain.[2] This is particularly useful in solid-phase peptide synthesis (SPPS), where the fully protected nature of the reagent ensures compatibility with standard Fmoc/tert-butyl chemistry.[6]

Bioconjugation and the Formation of Hydrazone Linkages

Following deprotection, the exposed hydrazine group is a powerful tool for bioconjugation. It readily reacts with aldehydes and ketones to form stable hydrazone linkages.[2] This "click-like" chemistry is highly efficient and proceeds under mild conditions, making it ideal for conjugating molecules to sensitive biomolecules like antibodies, a critical step in the synthesis of antibody-drug conjugates (ADCs).[2]

The following workflow illustrates a typical bioconjugation strategy using this compound.

Bioconjugation_Workflow Start This compound Couple Couple to Biomolecule (e.g., Peptide) via Carboxylic Acid Start->Couple Deprotect Deprotect Boc Groups (e.g., TFA) Couple->Deprotect React React with Aldehyde/Ketone-tagged Molecule Deprotect->React End Stable Hydrazone-linked Bioconjugate React->End

Caption: General workflow for bioconjugation.

Development of Chemical Linkers and Polymer Functionalization

The unique structure of this compound also makes it an excellent candidate for the development of chemical linkers.[] Its stability allows for its incorporation into larger molecular scaffolds, with the latent hydrazine functionality available for later-stage conjugation.[2] This has been successfully applied in the functionalization of polymers, where the Boc-protected hydrazine provides stability during polymer processing, and subsequent deprotection under acidic conditions reveals the reactive hydrazide for crosslinking or further modification.[2]

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization may be required based on the specific substrate and desired outcome.

Protocol 1: Coupling of this compound to an Amine

This protocol describes a typical procedure for forming an amide bond between this compound and a primary amine.

Materials:

  • This compound

  • Amine-containing substrate

  • HATU (or alternative coupling agent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-containing substrate (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Boc Deprotection to Unmask the Hydrazine

This protocol outlines the removal of the Boc protecting groups to yield the free hydrazine.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting crude product can often be used in the next step without further purification.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a highly stable and versatile reagent that offers significant advantages in peptide synthesis, bioconjugation, and materials science. Its robust Boc protection strategy allows for its clean incorporation into complex molecules, while the facile deprotection unmasks a reactive hydrazine ready for specific and efficient ligation. By understanding its fundamental chemical properties and employing optimized protocols, researchers can effectively utilize this compound to advance their scientific objectives.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Tri-Boc-Hydrazinoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis and purification of tri-Boc-hydrazinoacetic acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental chemical principles, offers detailed, step-by-step experimental protocols, and shares field-proven insights for process optimization and troubleshooting. The guide is structured to provide a deep understanding of the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of this compound

This compound, formally known as N,N',N'-tris(tert-butoxycarbonyl)hydrazinoacetic acid, is a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and peptide science.[1] Its unique molecular architecture, featuring a fully protected hydrazine moiety linked to an acetic acid backbone, offers chemists a versatile tool for the construction of complex molecular entities.[2]

The three tert-butoxycarbonyl (Boc) protecting groups confer exceptional stability across a wide array of chemical transformations.[2] This stability is crucial in multi-step synthetic sequences, preventing unwanted side reactions of the hydrazine functionality. The Boc groups can be selectively and cleanly removed under specific acidic conditions, unmasking the hydrazine at the desired stage of a synthesis.

The carboxylic acid function provides a convenient handle for conjugation to other molecules, such as peptides or drug scaffolds, through standard amide bond-forming reactions.[3] This dual functionality allows for the strategic introduction of a latent hydrazine group, which can subsequently be elaborated into various nitrogen-containing heterocycles, like hydrazones and pyrazoles, that are common motifs in biologically active compounds.[2] The controlled and predictable reactivity of this compound makes it an indispensable reagent in the development of novel therapeutics and bioconjugates.[1]

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is typically achieved through a two-step sequence involving an initial nucleophilic substitution followed by an exhaustive protection step. Understanding the mechanics behind each step is crucial for optimizing the reaction and achieving high yields of the desired product.

Step 1: Nucleophilic Substitution on a Haloacetic Acid

The synthesis generally commences with the reaction of a haloacetic acid, such as bromoacetic acid, with a protected hydrazine derivative. This reaction proceeds via a classic SN2 mechanism, where the nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid and displacing the halide ion.

Causality of Experimental Choices: The selection of the starting materials and reaction conditions is critical for the success of this step. The use of a di-protected hydrazine, for instance, is a strategic choice to prevent over-alkylation and the formation of polymeric byproducts. The Boc groups temper the nucleophilicity of the hydrazine, allowing for a controlled, mono-alkylation to occur. The reaction is typically performed in the presence of a non-nucleophilic base to deprotonate the hydrazine, thereby enhancing its nucleophilicity and driving the reaction to completion.

Step 2: Exhaustive Boc Protection

Following the initial alkylation, the resulting intermediate possesses a free N-H bond that must be protected to yield the final tri-Boc product. This is accomplished through an exhaustive protection step using an excess of a Boc-protecting agent, such as di-tert-butyl dicarbonate ((Boc)₂O).[3]

Causality of Experimental Choices: This step can be challenging due to the steric hindrance around the remaining N-H group. To overcome this, the reaction is often carried out in the presence of a nucleophilic catalyst, which activates the (Boc)₂O and facilitates the transfer of the Boc group. Careful control of the reaction time and temperature is necessary to ensure complete protection without inducing degradation of the product. The use of an excess of the protecting agent helps to drive the equilibrium towards the fully protected product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Hydrazinoacetic acid precursor≥97%Sigma-Aldrich
Boc-anhydride ((Boc)₂O)≥97%Sigma-Aldrich
Bromoacetic acid≥99%Acros Organics
Base (e.g., Triethylamine)AnhydrousFisher Scientific
Catalyst (e.g., DMAP)≥99%Sigma-Aldrich
Solvents (e.g., THF, DCM)AnhydrousFisher Scientific
Step-by-Step Synthesis

Step 1: Synthesis of the Mono-Alkylated Intermediate

  • In a flame-dried flask under an inert atmosphere, dissolve the protected hydrazine precursor in an appropriate anhydrous solvent.

  • Add the base and stir the solution at room temperature.

  • Slowly add a solution of bromoacetic acid in the same solvent.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Perform an aqueous work-up to remove salts and isolate the crude product.

Step 2: Exhaustive Boc Protection

  • Dissolve the crude intermediate from Step 1 in an anhydrous solvent.

  • Add the base and a catalytic amount of the nucleophilic catalyst.

  • Add an excess of (Boc)₂O and stir the reaction at room temperature.

  • Monitor the reaction by TLC. The reaction may require several hours to days for completion.

  • Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.

Caption: Overall workflow for the synthesis and purification of this compound.

Purification and Characterization

Purification Protocol

The crude this compound is typically purified by flash column chromatography on silica gel.

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product, which is typically a white to off-white solid.[2]

Characterization

The identity and purity of the final product should be confirmed using a combination of spectroscopic methods.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the Boc groups and the acetic acid moiety.
¹³C NMR Resonances for the carbonyls, quaternary carbons, and methyl carbons of the Boc groups, as well as the carbons of the acetic acid backbone.
Mass Spectrometry A molecular ion peak corresponding to the expected mass of the product (C₁₇H₃₀N₂O₈, MW: 390.43 g/mol ).[4][5]
FT-IR Characteristic stretching frequencies for the C=O and N-H bonds.

Troubleshooting and Expert Insights

  • Incomplete reaction in Step 1: This can often be attributed to insufficient base or the use of a non-anhydrous solvent. Ensure all reagents and solvents are dry and use a slight excess of the base.

  • Low yield in Step 2: The exhaustive Boc protection can be sluggish due to steric hindrance. Increasing the reaction time or gently heating the reaction mixture may improve the yield. However, be cautious of potential decomposition at higher temperatures.

  • Difficult purification: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.

Conclusion

The synthesis of this compound is a well-established but nuanced process that requires careful attention to experimental detail. By understanding the underlying chemical principles and following the robust protocols outlined in this guide, researchers can confidently and reproducibly synthesize this valuable building block for their drug discovery and development efforts.

References

The In-depth Technical Guide to the Mechanism of Boc Protection in Hydrazinoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Theory and Practice for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Hydrazinoacetic Acid and its Protection

Hydrazinoacetic acid is a valuable bifunctional building block in medicinal chemistry and drug development. Its unique structure, incorporating both a reactive hydrazine moiety and a carboxylic acid, allows for its use as a versatile scaffold in the synthesis of complex molecules, including peptidomimetics and other biologically active compounds. The hydrazine group, with its nucleophilic nitrogens, is particularly useful for forming stable hydrazone linkages or for constructing heterocyclic systems.

However, the high reactivity of the hydrazine functionality necessitates a robust protection strategy to ensure chemoselectivity during synthetic transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines and hydrazines due to its stability under a broad range of reaction conditions and its facile, acid-labile removal.[1][2] This guide provides an in-depth exploration of the mechanism of Boc protection as applied to hydrazinoacetic acid, offering both theoretical understanding and practical, field-proven insights for its successful implementation in the laboratory.

The Core Mechanism: A Nucleophilic Acyl Substitution

The Boc protection of the hydrazino group in hydrazinoacetic acid proceeds via a nucleophilic acyl substitution reaction.[3] The primary reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2] The fundamental steps of this mechanism are detailed below.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine moiety on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[4][5] The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Leaving Group Departure: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the departure of a tert-butyl carbonate group, which is an effective leaving group.[4]

  • Deprotonation and Product Formation: The resulting protonated N-Boc-hydrazinoacetic acid is then deprotonated to yield the final, neutral protected product. In the absence of an external base, the tert-butyl carbonate leaving group can act as the base.[6] More commonly, an external base like triethylamine (TEA) is added to facilitate this step.[3] The tert-butyl carbonate subsequently decomposes into carbon dioxide and tert-butoxide.[4]

Mechanistic Diagram of Boc Protection

Caption: Reaction mechanism of Boc protection.

Causality Behind Experimental Choices: A Field-Proven Perspective

The successful Boc protection of hydrazinoacetic acid hinges on a nuanced understanding of the reaction parameters. The choices made in the experimental setup are not arbitrary but are grounded in the principles of chemical reactivity and selectivity.

The Role of Base: To Use or Not to Use?

While the Boc protection of amines can proceed without a base, the inclusion of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is common practice.[3] The base serves to neutralize the protonated amine intermediate, thereby driving the reaction to completion.[4] For hydrazinoacetic acid, which contains an acidic carboxylic acid group, the use of a base is crucial to deprotonate the carboxylic acid, enhancing the nucleophilicity of the hydrazine moiety.

Solvent Selection: A Matter of Solubility and Reactivity

The choice of solvent is dictated by the solubility of the starting materials and its influence on the reaction rate. Aprotic solvents such as tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) are frequently employed.[3][7] Aqueous conditions, often with a base like sodium bicarbonate, can also be effective.[2] For substrates that are difficult to protect, solvent-free conditions using molten di-tert-butyl dicarbonate can be a powerful alternative, sometimes avoiding the need for a catalyst.[8][9]

Regioselectivity: Which Nitrogen Reacts?

A key consideration in the protection of hydrazines is regioselectivity. In an unsubstituted hydrazine, both nitrogens are equivalent. However, in substituted hydrazines, the less sterically hindered and more nucleophilic nitrogen is generally favored to react. For hydrazinoacetic acid, the terminal NH₂ group is more accessible and typically the site of initial Boc protection. However, the formation of a di-Boc protected product is a common side reaction, especially when an excess of Boc anhydride is used.[10]

Experimental Protocol: A Self-Validating System

The following protocol for the Boc protection of hydrazinoacetic acid is designed to be a self-validating system, incorporating best practices for achieving high yield and purity.

Materials and Reagents
  • Hydrazinoacetic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology
  • Reaction Setup: To a solution of hydrazinoacetic acid hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (TEA) (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 15-20 minutes to ensure the formation of the free base.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-hydrazinoacetic acid.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Boc Protection A 1. Dissolve Hydrazinoacetic Acid HCl in DCM B 2. Add Triethylamine at 0°C A->B C 3. Add Boc₂O solution dropwise at 0°C B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Monitor by TLC D->E F 6. Aqueous Workup E->F Reaction Complete G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure N-Boc-Hydrazinoacetic Acid H->I

Caption: Step-by-step experimental workflow.

Quantitative Data Summary

The following table summarizes key reaction parameters and their expected outcomes, based on established principles of Boc protection chemistry.

ParameterConditionExpected OutcomeRationale
Stoichiometry of Boc₂O 1.0-1.2 equivalentsHigh yield of mono-Boc productMinimizes the formation of di-Boc byproduct.
> 2.0 equivalentsIncreased formation of di-Boc productExcess reagent can lead to protection of the second nitrogen.[10]
Base 2.2 equivalents of TEAEfficient reactionNeutralizes the HCl salt and deprotonates the carboxylic acid.
No baseSlower or incomplete reactionThe starting material is less nucleophilic and the reaction may stall.
Temperature 0 °C to Room TemperatureControlled reaction rateInitial cooling helps to manage any exotherm, followed by room temperature to ensure completion.
Elevated TemperaturePotential for side reactionsCan lead to decomposition of Boc anhydride or other undesired reactions.

Conclusion: A Foundational Technique for Advanced Synthesis

The Boc protection of hydrazinoacetic acid is a foundational yet critical step in the synthesis of many complex and medicinally relevant molecules. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with a rational approach to the selection of reaction conditions, empowers the researcher to achieve high yields and purity. The protocol and insights provided in this guide serve as a robust starting point for the successful implementation of this essential synthetic transformation.

References

Stability of Tri-Boc-Hydrazinoacetic Acid in Different Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Tri-Boc-Hydrazinoacetic Acid in Modern Drug Development

This compound, a cornerstone reagent in contemporary bioconjugation and peptide chemistry, offers a unique trifecta of functionalities: a carboxylic acid for amide bond formation, a hydrazine moiety for the generation of hydrazones, and three tert-butyloxycarbonyl (Boc) protecting groups that confer significant stability and modulate its reactivity.[1][2] This strategic molecular architecture has propelled its use in the synthesis of complex peptides, antibody-drug conjugates (ADCs), and other targeted therapeutics.[2] The three sterically demanding Boc groups not only prevent undesirable side reactions but also enhance the compound's solubility in a range of organic solvents commonly employed in synthesis.[1] However, the very nature of these acid-labile protecting groups necessitates a thorough understanding of the compound's stability profile. This guide provides a comprehensive examination of the stability of this compound across a spectrum of solvent conditions, offering both theoretical insights and practical, field-proven experimental protocols to empower researchers in drug development and chemical synthesis.

The Chemical Bedrock of Stability: Understanding the Tri-Boc-Hydrazino Moiety

The stability of this compound is intrinsically linked to the electronic and steric properties of the three Boc protecting groups attached to the hydrazine nitrogens. These groups are carbamates, which are generally stable to nucleophilic attack and basic conditions but are designed to be cleaved under acidic conditions. The presence of three such groups creates a sterically hindered environment around the N-N bond, shielding it from potential degradation pathways.[1] This steric hindrance and the electron-withdrawing nature of the carbonyl groups in the Boc moieties contribute to the overall robustness of the molecule, allowing for its application in a variety of synthetic transformations.[1]

However, this stability is not absolute. The Boc groups are susceptible to cleavage under strongly acidic conditions, a property intentionally exploited in peptide synthesis for deprotection.[3] Furthermore, elevated temperatures can also induce thermal decomposition.[4] A critical and often overlooked aspect is the compound's behavior in the presence of bases. While generally considered stable, evidence suggests that prolonged exposure to certain basic conditions can lead to the partial loss of a Boc group.

Visualizing the Core Structure and Its Protective Shield

Tri_Boc_Hydrazinoacetic_Acid_Structure cluster_acid Acetic Acid Moiety cluster_hydrazine Hydrazino Core cluster_boc1 Boc Group 1 cluster_boc2 Boc Group 2 cluster_boc3 Boc Group 3 COOH COOH CH2 CH₂ CH2->COOH N1 N CH2->N1 C-N bond N2 N N1->N2 N-N bond Boc1 Boc N1->Boc1 Boc2 Boc N2->Boc2 Boc3 Boc N2->Boc3

Caption: Molecular structure of this compound.

Solvent-Dependent Stability Profiles: A Comprehensive Overview

The choice of solvent is paramount in any chemical process, directly influencing reaction rates, solubility, and, critically, the stability of reagents. The following sections detail the expected stability of this compound in commonly used solvents.

Aprotic Solvents: The Workhorses of Organic Synthesis
SolventChemical ClassExpected Stability of this compoundRationale & Causality
Dimethylformamide (DMF) Polar AproticGenerally High. Recommended for most applications at room temperature.DMF is a non-protic solvent and does not facilitate proton-mediated degradation. It is a common solvent for peptide synthesis where the stability of Boc-protected amino acids is crucial.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh, with Caution. Suitable for many applications, but thermal stability may be a concern at elevated temperatures.Similar to DMF, DMSO is aprotic and generally a good solvent for this compound. However, DMSO can decompose at elevated temperatures, and this decomposition can be catalyzed by acidic or basic impurities, potentially affecting the stability of the solute.
Acetonitrile (ACN) Polar AproticHigh. An excellent solvent for analytical and preparative HPLC.ACN is relatively inert and its use as a mobile phase component in HPLC with acidic modifiers (like TFA) for Boc-protected compounds is well-documented, indicating short-term stability.
Dichloromethane (DCM) Nonpolar AproticHigh. A good solvent for handling and short-term storage.DCM is non-protic and unreactive towards the Boc groups under normal conditions. It is frequently used in the synthesis and purification of Boc-protected compounds.
Tetrahydrofuran (THF) Polar Aprotic (Ether)High. Suitable for reactions where its ether functionality is not detrimental.As a non-protic solvent, THF is not expected to cause significant degradation of this compound.
Protic Solvents: A More Nuanced Landscape
SolventChemical ClassExpected Stability of this compoundRationale & Causality
Water (Neutral pH) ProticModerate. Hydrolysis can occur over extended periods, especially at elevated temperatures.While the Boc group is relatively stable to neutral water, the ester linkages of the carbamate are susceptible to hydrolysis. The rate is generally slow at room temperature but can become significant over time or with heating.
Aqueous Buffers (Acidic pH < 4) ProticLow. Rapid degradation is expected.The Boc group is designed to be acid-labile. At low pH, protonation of the carbonyl oxygen of the Boc group facilitates its cleavage, releasing isobutylene and carbon dioxide.[3]
Aqueous Buffers (Basic pH > 9) ProticModerate to Low. Gradual degradation is possible, particularly with strong bases or prolonged exposure.While generally more stable to bases than acids, carbamates can undergo hydrolysis under basic conditions. A crucial finding indicates the partial loss of a Boc group from this compound during repetitive treatments with piperidine (a secondary amine base) in solid-phase peptide synthesis.
Alcohols (e.g., Methanol, Ethanol) ProticModerate. Transesterification is a potential degradation pathway, though typically slow without a catalyst.In the presence of alcohols, the carbamate can undergo transesterification, leading to the formation of a methyl or ethyl carbamate and loss of the Boc group. This process is generally slow at room temperature.

Experimental Protocols for Assessing Stability: A Self-Validating Approach

To empirically determine the stability of this compound in a specific solvent system, a well-designed experimental protocol is essential. The following protocols are designed to be self-validating, providing robust and reproducible data.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to quantify the degradation of this compound over time.

Objective: To determine the percentage of intact this compound remaining in a given solvent under specified conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMF, DMSO, ACN, water)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a final concentration of 1 mg/mL.

  • Incubation: Aliquot the stock solution into several sealed vials and place them in an incubator at the desired temperature (e.g., 25°C, 40°C, 60°C).

  • Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), remove one vial from the incubator.

  • Sample Preparation for HPLC: Dilute an aliquot of the sample with the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

    • Gradient: A typical gradient would be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time at t=0.

    • Integrate the peak area of the intact compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial peak area at t=0.

HPLC_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_stock Prepare 1 mg/mL Stock Solution aliquot Aliquot into Vials prep_stock->aliquot incubate Incubate at Desired Temperature aliquot->incubate sample Sample at Time Points incubate->sample t = 0, 24, 48... hrs dilute Dilute for HPLC sample->dilute hplc Analyze by HPLC dilute->hplc data Analyze Data (% Degradation) hplc->data

Caption: Experimental workflow for HPLC-based stability assessment.

Protocol 2: Structural Elucidation of Degradation Products by NMR Spectroscopy

This protocol utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to identify the chemical structures of degradation products.

Objective: To qualitatively identify the degradation products of this compound.

Materials:

  • Degraded sample of this compound (from Protocol 1)

  • NMR spectrometer

  • Deuterated solvents (e.g., DMSO-d6, CDCl3)

  • NMR tubes

Methodology:

  • Sample Preparation: Prepare a concentrated solution of the degraded sample by evaporating the solvent from a stability study aliquot and re-dissolving the residue in a suitable deuterated solvent.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra of the degraded sample. For more complex mixtures, 2D NMR techniques such as COSY and HSQC may be necessary.

  • Spectral Analysis:

    • Compare the spectra of the degraded sample with that of a pure, undegraded standard of this compound.

    • Identify new signals in the spectra of the degraded sample.

    • Analyze the chemical shifts, coupling constants, and integration of the new signals to propose the structures of the degradation products. The loss of the characteristic tert-butyl signal (~1.4 ppm in ¹H NMR) is a strong indicator of Boc group cleavage.

Potential Degradation Pathways

Based on the chemistry of the Boc protecting group and the hydrazine moiety, several degradation pathways can be anticipated.

Degradation_Pathways TBHA This compound (Boc)₂N-N(Boc)CH₂COOH DiBoc Di-Boc-Hydrazinoacetic Acid (Boc)HN-N(Boc)CH₂COOH TBHA->DiBoc Acidic or Basic Hydrol./High Temp. HydrolysisProducts tert-Butanol + CO₂ TBHA->HydrolysisProducts Boc Cleavage MonoBoc Mono-Boc-Hydrazinoacetic Acid H₂N-N(Boc)CH₂COOH DiBoc->MonoBoc Further Degradation DiBoc->HydrolysisProducts Boc Cleavage HydrazinoaceticAcid Hydrazinoacetic Acid H₂N-NHCH₂COOH MonoBoc->HydrazinoaceticAcid Complete Deprotection MonoBoc->HydrolysisProducts Boc Cleavage

Caption: Plausible degradation pathways of this compound.

Conclusion and Best Practices

This compound is a robust and versatile reagent, but its stability is not universal across all solvents and conditions. For optimal performance and to ensure the integrity of synthetic protocols, the following best practices are recommended:

  • Storage: Store this compound at the recommended temperature of 2-8°C to minimize thermal degradation.

  • Solvent Selection: For reactions and storage in solution, prefer aprotic solvents such as DMF, DMSO, ACN, or DCM at room temperature.

  • pH Considerations: Avoid strongly acidic conditions (pH < 4) to prevent rapid cleavage of the Boc groups. Exercise caution with basic conditions (pH > 9), especially with prolonged exposure or at elevated temperatures.

  • Experimental Validation: When using this compound in a new solvent system or under non-standard conditions, it is highly advisable to perform a preliminary stability study using the HPLC protocol outlined in this guide.

By understanding the chemical principles governing its stability and employing rigorous experimental validation, researchers can confidently leverage the full potential of this compound in their drug discovery and development endeavors.

References

tri-Boc-hydrazinoacetic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tri-Boc-hydrazinoacetic acid

This guide provides an in-depth technical overview of this compound, a key reagent in modern synthetic and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties, synthesis, and applications. This document emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that inform its use in complex molecular design and bioconjugation.

Core Properties and Chemical Identity

This compound, systematically named 2-[[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid, is a stable, multi-functionalized building block.[1] The three tert-butyloxycarbonyl (Boc) protecting groups are a defining feature, imparting significant stability and influencing its reactivity and solubility.[2] These groups protect the hydrazine nitrogens, allowing for controlled, stepwise deprotection and subsequent functionalization, a critical attribute in multi-step syntheses.

Below is a summary of its key quantitative data:

PropertyValueSource(s)
CAS Number 261380-41-0[2][3][4]
Molecular Weight 390.43 g/mol [3]
Molecular Formula C₁₇H₃₀N₂O₈[2][3]
Appearance White to off-white solid/powder[2][3]
Melting Point 112-115 °C[3]
Storage Temperature 2-8°C[3]

The structural arrangement of this compound is visualized in the diagram below, highlighting the sterically demanding Boc groups that modulate the reactivity of the hydrazine core and the terminal carboxylic acid available for conjugation.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common synthetic route involves the protection of hydrazine, followed by alkylation with a two-carbon unit bearing a protected carboxyl group, and subsequent manipulation of protecting groups.

Core Synthetic Logic:

  • Initial Protection: The synthesis typically begins with the protection of hydrazine. The use of three Boc groups is strategic; it fully passivates the nucleophilic nature of the hydrazine moiety, preventing unwanted side reactions in subsequent steps.

  • Alkylation: The tri-Boc protected hydrazine is then alkylated. This step introduces the acetic acid backbone. The choice of the alkylating agent is critical to avoid racemization and ensure efficient C-N bond formation.

  • Selective Deprotection & Purification: The final steps involve the selective deprotection of the carboxyl group, if necessary, while keeping the Boc groups on the hydrazine intact. Purification is typically achieved by column chromatography, followed by crystallization to yield the final product as a white to off-white solid.[2]

The flowchart below outlines a generalized synthetic workflow.

G cluster_synthesis Synthesis Workflow cluster_purification Purification and QC start Hydrazine Derivative boc_protection Boc Protection (e.g., (Boc)₂O, base) start->boc_protection Passivates hydrazine alkylation Alkylation (e.g., with a bromoacetate derivative) boc_protection->alkylation Introduces acetic acid backbone deprotection Selective Deprotection (of the carboxyl group, if necessary) alkylation->deprotection Exposes carboxylic acid functionality chromatography Column Chromatography deprotection->chromatography deprotection->chromatography Crude Product crystallization Crystallization chromatography->crystallization qc Quality Control (NMR, HPLC, MS) crystallization->qc G reagent This compound activated_reagent Activated Reagent (e.g., NHS ester) reagent->activated_reagent Activation of COOH antibody Antibody (with Lysine residues) adc_intermediate ADC Intermediate (Antibody-Linker Conjugate) antibody->adc_intermediate drug Drug (with aldehyde/ketone) final_adc Final ADC (with hydrazone linkage) drug->final_adc Hydrazone formation activated_reagent->antibody Amide bond formation adc_intermediate->final_adc Boc Deprotection (acidic conditions)

References

An In-Depth Technical Guide to the Fundamental Reactivity of Tri-Boc-Hydrazinoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tri-Boc-hydrazinoacetic acid, systematically named 2-[1,2,2-Tris(tert-butoxycarbonyl)hydrazinyl]acetic acid, is a cornerstone reagent in modern synthetic chemistry, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its unique structure, featuring three acid-labile tert-butyloxycarbonyl (Boc) protecting groups on a hydrazinoacetic acid scaffold, provides a masterful balance of stability and controlled reactivity. This guide offers an in-depth exploration of its synthesis, physicochemical properties, and core reactivity. We will dissect the mechanistic principles behind its deprotection and coupling reactions, provide validated experimental protocols, and illustrate its strategic application in complex synthetic workflows, equipping researchers with the expert knowledge required for its effective utilization.

Introduction: The Strategic Value of this compound

In the intricate world of peptide and polymer chemistry, the ability to introduce specific functionalities with high precision is paramount. This compound (TBHA) has emerged as a highly valuable building block for this purpose.[1] Its core utility lies in its capacity to introduce a hydrazinoacetyl moiety into a target molecule.[2] The fully protected nature of the hydrazine group, shielded by three bulky Boc groups, renders it exceptionally stable to a wide range of reaction conditions, preventing unwanted side reactions such as polymerization or premature coupling.[1][2] This stability allows for the clean and efficient activation of its terminal carboxylic acid and subsequent coupling. The true synthetic potential is unlocked upon acidic treatment, which cleanly removes the Boc groups to reveal a highly reactive hydrazine functionality, poised for further transformations like hydrazone ligation.[3][4] This guide delves into the fundamental principles governing this powerful reagent.

Synthesis and Physicochemical Profile

The synthesis of this compound is conventionally achieved through the exhaustive protection of a hydrazinoacetic acid precursor. The most common and efficient method involves the reaction with di-tert-butyl dicarbonate (Boc₂O), often in the absence of a solvent.[5]

Causality of the Synthetic Choice: The use of molten Boc₂O as both reagent and solvent represents a "green chemistry" approach that minimizes waste and simplifies workup.[5] The reaction proceeds via nucleophilic attack of the hydrazine nitrogens onto the electrophilic carbonyl carbons of Boc₂O. The presence of multiple Boc groups on the final product is crucial; partially protected versions, such as mono- or di-Boc derivatives, are prone to self-condensation and polymerization during subsequent activation steps, a side reaction that is effectively suppressed by the tri-protected variant.[2][6]

Caption: Synthesis of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 261380-41-0
Molecular Formula C₁₇H₃₀N₂O₈[7]
Molecular Weight 390.43 g/mol [7]
Appearance White to off-white powder[7]
Melting Point 112-115 °C[7]
Storage Conditions 2-8°C, under inert atmosphere[7]

Core Reactivity I: Acid-Catalyzed Deprotection

The defining reactive feature of this compound is the acid-lability of its Boc protecting groups. The removal of these groups is the critical step that unmasks the reactive hydrazine functionality. This transformation is most commonly achieved using strong acids, with trifluoroacetic acid (TFA) being the reagent of choice, particularly in peptide synthesis.[8][9]

The Deprotection Mechanism

The acid-catalyzed deprotection follows a well-established multi-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA), making it a much better leaving group.[10][11]

  • Fragmentation: The protonated carbamate collapses, leading to the loss of a stable tert-butyl cation and the formation of an intermediate carbamic acid.[10][12]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine (in this case, the hydrazine).[10][11]

  • Final Protonation: Under the strongly acidic conditions, the newly liberated hydrazine is protonated, yielding its corresponding salt (e.g., trifluoroacetate salt).[10]

Expert Insight: The formation of the tert-butyl cation is a critical consideration. This highly reactive electrophile can alkylate nucleophilic side chains in peptides (e.g., tryptophan or methionine) or other sensitive functionalities in a substrate.[8] To mitigate these undesirable side reactions, "scavengers" such as triisopropylsilane (TIS) or thioanisole are almost always included in the deprotection cocktail. These scavengers efficiently trap the tert-butyl cation, preventing it from reacting with the desired product.[8]

Boc_Deprotection_Mechanism Boc_N Boc-Protected Hydrazine Protonated Protonated Carbamate Boc_N->Protonated + H⁺ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid - t-Bu⁺ tBu_Cation t-Butyl Cation Protonated->tBu_Cation Free_Hydrazine Free Hydrazine (as TFA salt) Carbamic_Acid->Free_Hydrazine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Trapped Trapped Cation tBu_Cation->Trapped Scavenger Scavenger (e.g., TIS) Scavenger->Trapped Traps cation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Full Deprotection of a TBHA-Peptide Conjugate

This protocol describes the cleavage and deprotection of a peptide modified with this compound from a solid-phase resin.

  • Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.

  • Cleavage Cocktail Preparation: In a separate vial, carefully prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). For 2 mL of cocktail, this would be 1.9 mL TFA, 50 µL water, and 50 µL TIS.

  • Deprotection/Cleavage: Drain the DCM from the resin. Add the freshly prepared cleavage cocktail (2 mL) to the resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours. The evolution of CO₂ gas may be observed.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10 mL). A white precipitate of the deprotected hydrazino-peptide should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the final peptide under a stream of nitrogen or in a vacuum desiccator. The product is obtained as a TFA salt and can be purified by RP-HPLC.

Core Reactivity II: Carboxylic Acid Activation and Coupling

Prior to deprotection, the primary point of reactivity on this compound is its carboxylic acid group. This functionality is used to form a stable amide bond with a primary or secondary amine, a cornerstone reaction in peptide synthesis.[1]

Mechanism of Activation and Coupling

The carboxylic acid is not sufficiently reactive to form an amide bond on its own. It must first be converted into a more electrophilic "activated" species. This is accomplished using a coupling reagent. Uronium/guanidinium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are among the most efficient and widely used.[13][14][15]

The general mechanism involves:

  • Activation: In the presence of a non-nucleophilic base (e.g., DIPEA), the coupling reagent (e.g., HATU) reacts with the carboxylic acid of TBHA. This forms a highly reactive O-acylisourea intermediate, which rapidly rearranges to an activated HOAt ester.[13][16]

  • Coupling: The nucleophilic amine of the substrate (e.g., the N-terminus of a peptide on a solid support) attacks the carbonyl carbon of the activated ester.[13]

  • Amide Bond Formation: The leaving group (HOAt) is displaced, forming the desired stable amide bond and regenerating the catalyst byproducts.

Expert Insight: HATU is often preferred over HBTU for challenging couplings.[13] The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive activated ester and is a better leaving group, leading to faster reaction rates and reduced risk of side reactions like epimerization.[13][16][17] The bulky tri-Boc protecting group on TBHA makes an efficient coupling reagent like HATU a logical and field-proven choice.[6]

SPPS_Coupling_Workflow cluster_solution Solution Phase cluster_solid Solid Phase TBHA Tri-Boc-hydrazinoacetic acid (TBHA) Activated_Ester Activated HOAt Ester (Highly Reactive) TBHA->Activated_Ester HATU HATU + DIPEA HATU->Activated_Ester Activation Coupled_Product Resin-Bound Peptide now with TBHA Activated_Ester->Coupled_Product Coupling Resin Resin-Bound Peptide with free N-terminus Resin->Coupled_Product

Caption: Workflow for coupling TBHA in solid-phase synthesis.

Experimental Protocol: Coupling TBHA to a Resin-Bound Amine

This protocol details a standard procedure for manual solid-phase peptide synthesis (SPPS).

  • Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in N,N-dimethylformamide (DMF) for 30 minutes and then drained.

  • Activation Solution: In a separate vial, dissolve this compound (4 eq. relative to resin loading) in DMF. Add the coupling reagent HATU (3.9 eq.) and stir for 1 minute. Finally, add N,N-diisopropylethylamine (DIPEA) (8 eq.) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation solution to the drained resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation: A small sample of the resin can be tested (e.g., with a Kaiser test) to confirm the complete consumption of the free amine.

Applications in Advanced Synthesis

The strategic utility of this compound is realized in multi-step synthetic sequences where the timing of the hydrazine's reactivity is critical.

  • Peptide Modification and Ligation: After coupling TBHA to a peptide's N-terminus and subsequent deprotection, the resulting hydrazinoacetyl-peptide is a versatile intermediate.[2] It can be reacted with an aldehyde or ketone-functionalized molecule (e.g., another peptide, a fluorescent dye, or a drug molecule) to form a stable hydrazone bond.[3][4][18] This "hydrazone ligation" is a powerful bioorthogonal chemistry tool.[4][19][20]

  • Polymer Functionalization: TBHA can be coupled to amine-functionalized polymers.[21][22] Subsequent deprotection under acidic conditions exposes a high density of reactive hydrazide groups on the polymer scaffold.[23][24] These functionalized polymers can be used for applications such as drug delivery, hydrogel formation, or the specific capture of biomolecules.[21][23]

Conclusion

This compound is a sophisticated and enabling reagent whose fundamental reactivity is governed by a robust protection/deprotection strategy. The steric and electronic stability afforded by the three Boc groups allows for clean and efficient coupling of its carboxylic acid moiety.[1][2] This stability is strategically reversed under acidic conditions, providing a reliable method to unmask a reactive hydrazine group for subsequent transformations.[10][11] A thorough understanding of the mechanisms behind its coupling and deprotection, including the critical role of activators and scavengers, allows researchers in drug development and materials science to leverage this powerful building block for the precise construction of complex molecular architectures.

References

The Gatekeeper Strategy: Unpacking the Pivotal Role of Tert-Butyloxycarbonyl Groups in Tri-Boc-Hydrazinoacetic Acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Controlled Reactivity in Bioconjugation

In the intricate landscape of drug development and proteomics, the precise and stable linkage of molecules is paramount. The formation of antibody-drug conjugates (ADCs), functionalized peptides, and other targeted therapeutics hinges on the ability to control the reactivity of bifunctional linkers. Hydrazinoacetic acid is a valuable building block in this context, offering a versatile hydrazide moiety for forming stable hydrazone bonds with aldehydes and ketones on payloads or biomolecules. However, the inherent nucleophilicity of the hydrazine group presents a significant synthetic challenge. Unprotected or partially protected hydrazinoacetic acid derivatives are prone to undesirable side reactions, most notably self-polymerization, during the crucial activation step required for amide bond formation. This guide provides an in-depth technical analysis of how the strategic use of three tert-butyloxycarbonyl (Boc) protecting groups on tri-Boc-hydrazinoacetic acid overcomes these challenges, ensuring high-yield, high-purity synthesis of hydrazino-functionalized molecules.

The Core Directive: Why Three Boc Groups are Essential

The decision to employ a tri-protected hydrazine linker is not arbitrary; it is a scientifically validated strategy to enforce complete control over the molecule's reactivity. The rationale is rooted in mitigating both steric and electronic factors that would otherwise lead to unwanted side reactions.

Causality of Protection: Preventing Unwanted Polymerization

During peptide synthesis or the coupling of the linker to a resin, the carboxylic acid of hydrazinoacetic acid must be activated, often by converting it into an active ester. This activated species, however, is highly susceptible to nucleophilic attack by the unprotected or partially protected hydrazine moiety of another molecule. This leads to a chain reaction of self-condensation or polymerization, drastically reducing the yield of the desired product and complicating purification.

A key study in the Journal of Peptide Research systematically demonstrated this phenomenon.[1] The use of a mono-Boc-protected hydrazinoacetic acid (BocNHNHCH₂COOH) resulted in significant polymerization during activation.[1] While a di-Boc derivative (BocNHNH(Boc)CH₂COOH) minimized this side reaction, it was the This compound ((Boc)₂N-N(Boc)CH₂COOH) that completely suppressed it.[1]

The three bulky tert-butyl groups provide a robust steric shield around the nitrogen atoms, physically preventing them from acting as nucleophiles and attacking an adjacent activated ester. This ensures that the only reactive handle is the carboxylic acid, allowing for its clean coupling to a solid-phase support or another molecule.

Caption: Steric hindrance from tri-Boc groups prevents side reactions.

Electronic Stabilization

Beyond steric hindrance, the electron-withdrawing nature of the three carbamate groups significantly reduces the nucleophilicity of the hydrazine nitrogens. This electronic effect further deactivates the hydrazine moiety, rendering it inert to the conditions required for carboxylic acid activation and coupling. This dual steric and electronic protection is the cornerstone of the tri-Boc strategy, ensuring that the hydrazino group remains masked until its strategic unveiling is required.

Core Application Workflow: Synthesis of a Hydrazone-Linked Bioconjugate

The following protocols outline a validated workflow for the use of this compound in solid-phase peptide synthesis (SPPS), culminating in the formation of a hydrazone linkage. This process is central to the creation of ADCs where the "payload" is an aldehyde-bearing cytotoxic drug.

Part A: Solid-Phase Coupling of this compound

This protocol describes the initial anchoring of the fully protected linker to a solid-phase resin, such as a Rink Amide resin, for subsequent peptide elongation or direct functionalization.

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a solid-phase reaction vessel.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) group from the resin by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (DCM, 3 times), and then DMF again (3 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add a coupling agent such as HBTU (2.9 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 6 equivalents).

    • Allow the mixture to pre-activate for 2-3 minutes.

    • Add the activated linker solution to the washed, deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Final Wash: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) and dry under vacuum. The resin is now functionalized with the protected hydrazinoacetyl group.

Caption: Immobilization of the this compound linker.

Part B: On-Resin Global Boc Deprotection

Once the linker is coupled (or a peptide sequence has been built upon it), all three Boc groups are removed simultaneously using strong acidic conditions to expose the reactive hydrazine group.

Methodology:

  • Resin Swelling: Swell the resin-bound substrate in DCM for 20 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution of 50% trifluoroacetic acid (TFA) in DCM (v/v).[2] It is critical to include a scavenger, such as 2.5% triisopropylsilane (TIS), to quench the tert-butyl cations generated during the reaction, preventing side reactions with sensitive amino acid residues.[3]

  • Cleavage Reaction: Add the TFA cocktail to the resin and agitate at room temperature for 1.5 to 2 hours.

  • Filtration and Washing: Filter the resin and wash extensively with DCM (5 times) and DMF (5 times) to remove cleaved Boc byproducts and residual acid.

  • Neutralization: Treat the resin with a 10% solution of DIPEA in DMF to neutralize the resulting trifluoroacetate salt and generate the free hydrazine. Wash again with DMF and DCM.

Caption: Acid-catalyzed deprotection of Boc groups to yield the free hydrazine.

Part C: Hydrazone Ligation with an Aldehyde-Modified Payload

The exposed hydrazinoacetyl group on the resin is now ready for chemoselective ligation with an aldehyde- or ketone-containing molecule (e.g., a cytotoxic drug payload).

Methodology:

  • Payload Solution: Dissolve the aldehyde-modified payload (5-10 equivalents) in a suitable solvent, such as a mixture of DMF and an acidic buffer (e.g., acetate buffer, pH ~5). The mildly acidic pH catalyzes the reaction.[4]

  • Ligation Reaction: Add the payload solution to the resin bearing the free hydrazine. Agitate the mixture at room temperature. The reaction progress can be monitored by HPLC analysis of small aliquots. Reaction times can vary from 4 to 24 hours.

  • Final Washing: After completion, wash the resin thoroughly with the reaction solvent, followed by DCM, to remove excess payload.

  • Cleavage from Resin: If the final product is to be solution-phase, cleave it from the resin using standard procedures appropriate for the chosen resin type (e.g., a high concentration of TFA for a Rink Amide resin).

Quantitative Analysis of Linker Stability

A critical feature of the resulting hydrazone bond is its pH-dependent stability. It is designed to be stable at the physiological pH of blood (≈7.4) but labile in the acidic environment of endosomes and lysosomes (pH 4.5-5.5) within cancer cells.[5][6] This differential stability is crucial for ensuring that the cytotoxic payload is released only after the ADC is internalized by the target cell, minimizing off-target toxicity.

The table below summarizes representative data on the stability of hydrazone linkages, highlighting the significant increase in hydrolysis rate at acidic pH.

Hydrazone TypeHalf-life at pH 7.4Half-life at pH 5.0-5.5Reference
Aliphatic Aldehyde-Derived~180-200 hours~4-5 hours[5]
Aromatic Aldehyde-DerivedVery Stable (>72 hours)~2-24 hours (structure dependent)[6][7]
Gemtuzumab Ozogamicin LinkerStable (6% hydrolysis in 24h)97% release in 24h (at pH 4.5)[6]

Note: Data are approximate and highly dependent on the specific molecular structure of the hydrazone linker.

Conclusion

The this compound reagent represents a sophisticated and robust solution to a common problem in bioconjugation chemistry. The three tert-butyloxycarbonyl groups are not merely protective functionalities; they are strategic gatekeepers that enforce a specific reaction pathway. By providing a potent combination of steric hindrance and electronic deactivation, they completely suppress the side reactions that plague less-protected hydrazino linkers. This enables a clean, high-yield, and predictable synthesis of hydrazino-functionalized molecules, which are pivotal for the construction of next-generation therapeutics like ADCs. The subsequent acid-labile nature of the resulting hydrazone bond provides the final piece of the puzzle: a stable linkage in circulation and a triggerable release mechanism at the target site. This level of control is indispensable for researchers and drug development professionals aiming to create safe and effective targeted therapies.

References

Introduction: The Structural Dichotomy of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characteristics of Tri-Boc-Hydrazinoacetic Acid

This compound, identified by its CAS number 261380-41-0, is a cornerstone reagent in modern synthetic chemistry, particularly valued in peptide synthesis, bioconjugation, and drug development.[1] Its utility stems from a unique molecular architecture: a hydrazinoacetic acid backbone heavily modified with three tert-butyloxycarbonyl (Boc) protecting groups.[2] This structure presents a fascinating dichotomy that dictates its behavior in solution. The molecule is dominated by the large, nonpolar, and sterically bulky Boc groups, which impart significant organic character.[3][4] Juxtaposed with this is a single, terminal carboxylic acid, a polar and ionizable moiety that offers a handle for manipulating aqueous solubility.

Understanding the solubility profile of this compound is not merely an academic exercise; it is a critical prerequisite for its successful application. Inefficient dissolution can lead to incomplete reactions, inaccurate concentration measurements, and challenges in purification, ultimately compromising experimental outcomes. This guide provides a comprehensive analysis of the factors governing the solubility of this compound and offers field-proven protocols for its effective handling.

Core Principles of Solubility: A Molecule of Two Halves

The solubility of this compound is best understood by dissecting the contributions of its constituent parts:

  • The Hydrophobic Dominance of Boc Groups: The three Boc groups are profoundly nonpolar. This extensive hydrocarbon framework is the primary determinant of the molecule's overall character, making it inherently more soluble in organic solvents than in water. The Boc group is often intentionally used in synthesis to enhance solubility in less polar organic media and to influence the physical properties of a molecule.[3][4]

  • The Polar Influence of the Carboxylic Acid: The terminal carboxylic acid group (-COOH) is a polar, hydrophilic functional group capable of hydrogen bonding. More importantly, it is ionizable. Under basic conditions (pH > pKa), this group deprotonates to form a highly polar carboxylate salt (-COO⁻), which can dramatically increase solubility in aqueous media. Conversely, at neutral or acidic pH, the group remains protonated and less water-soluble.[5]

This dual nature means that a "one-size-fits-all" approach to solvent selection is inadequate. Instead, the choice of solvent must be a deliberate decision based on the intended application and an understanding of these competing structural influences.

Qualitative Solubility Profile

While precise quantitative solubility data (mg/mL) is not extensively published, a qualitative profile can be constructed based on the molecule's structure and empirical data from related compounds and synthesis protocols.[2][3] The following table summarizes the expected solubility in common laboratory solvents.

Solvent Solvent Type Expected Solubility Rationale & Field Insights
Dimethylformamide (DMF)Polar AproticHighly SolubleOften used as a reaction solvent for conjugations involving this molecule, indicating excellent solubility.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticHighly SolubleA powerful and common solvent for preparing stock solutions of Boc-protected compounds.[3]
Dichloromethane (DCM)Nonpolar AproticSolubleThe nonpolar nature of DCM is well-suited to the hydrophobic Boc groups.
Tetrahydrofuran (THF)Polar AproticSolubleA common ether-based solvent that effectively dissolves many Boc-protected species.
Acetonitrile (MeCN)Polar AproticModerately SolubleSolubility may be concentration-dependent; may require warming or sonication.
Methanol (MeOH) / Ethanol (EtOH)Polar ProticSparingly SolubleThe polarity of the alcohol hydroxyl group is less compatible with the extensive nonpolar structure.
Water (Neutral pH)Polar ProticInsolubleThe three large, nonpolar Boc groups prevent dissolution in neutral aqueous media.
Aqueous Base (e.g., 0.1 M NaOH)Polar Protic (Ionic)SolubleDeprotonation of the carboxylic acid to form the carboxylate salt overcomes the hydrophobicity of the Boc groups.
Hexanes / HeptaneNonpolar AproticInsolubleWhile nonpolar, these aliphatic hydrocarbons lack the slight polarity needed to interact with the molecule's core.

Key Factors Influencing Dissolution

The successful solubilization of this compound depends on the strategic manipulation of three primary factors: solvent choice, pH, and temperature. The interplay between these factors is crucial for achieving a stable, homogenous solution.

Solubility Solubility of This compound Solvent Solvent Choice Solubility->Solvent pH System pH Solubility->pH Temp Temperature Solubility->Temp Polarity Polarity (Like Dissolves Like) Solvent->Polarity Determines Ionization Carboxylic Acid Ionization pH->Ionization Controls Energy Kinetic Energy Temp->Energy Provides

Figure 1: Core factors governing the solubility of this compound.
Solvent Polarity

The principle of "like dissolves like" is paramount. The significant nonpolar character imparted by the three Boc groups dictates high solubility in polar aprotic solvents like DMF and DMSO and good solubility in less polar solvents like DCM and THF .[2][3] These solvents effectively solvate the bulky hydrocarbon portions of the molecule.

pH Adjustment

For aqueous or semi-aqueous applications, pH is the most powerful tool. The carboxylic acid moiety provides a "handle" for ionization.

  • Basic Conditions (pH > 7): Introducing a base (e.g., NaHCO₃, NaOH, NH₄OH) will deprotonate the carboxylic acid. The resulting carboxylate anion dramatically increases the molecule's polarity, rendering it soluble in aqueous buffers.[5] This is a standard technique for solubilizing acidic peptides and protected amino acids.[6]

  • Acidic/Neutral Conditions (pH ≤ 7): The carboxylic acid remains protonated, and the molecule retains its overall hydrophobic character, leading to poor aqueous solubility.

Temperature

Gentle heating can increase the rate of dissolution and, in many cases, the equilibrium solubility.

  • Mechanism: Increased temperature provides the kinetic energy needed to overcome the lattice energy of the solid-state compound and disrupt solvent-solvent interactions.

  • Causality in Practice: For a supersaturated or slow-to-dissolve solution in an organic solvent, warming the mixture to 40–50°C can be effective.[3] However, it is critical to exercise caution. Upon cooling, the compound may precipitate out if the solution is supersaturated at room temperature. Furthermore, prolonged heating is not recommended as it may risk thermal degradation of the compound.

Field-Proven Protocol for Solubility Determination

This self-validating protocol provides a systematic approach to testing and achieving the optimal dissolution of this compound for your specific experimental needs.

Objective: To determine a suitable solvent and concentration for this compound.
Materials:
  • This compound (white to off-white solid)[2]

  • Test Solvents: DMSO, DMF, DCM, Acetonitrile, Water (deionized), 0.1 M NaOH

  • Small vials (e.g., 1.5 mL microcentrifuge tubes or 2 mL glass vials)

  • Vortex mixer

  • Sonicator bath

  • Pipettors and tips

Methodology:

Step 1: Aliquot the Compound

  • Action: Weigh a small, known amount (e.g., 2.0 mg) of this compound into several separate, labeled vials.

  • Causality: Starting with a small, non-critical amount prevents the loss of valuable material during initial screening.[7] This establishes a baseline for assessing solubility without committing the entire stock.

Step 2: Initial Solvent Addition & Observation

  • Action: To each vial, add a calculated volume of a single test solvent to target a specific concentration (e.g., add 100 µL for a target of 20 mg/mL).

  • Causality: Using a defined volume allows for a semi-quantitative assessment of solubility. This step tests the intrinsic solubility at ambient temperature.

Step 3: Mechanical Agitation

  • Action: Vortex each vial vigorously for 30-60 seconds. Observe for dissolution.

  • Causality: Vortexing provides mechanical energy to break up solid aggregates and increase the surface area exposed to the solvent, accelerating the dissolution process.

Step 4: Aiding Dissolution (If Necessary)

  • Action: If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. If sonication is insufficient, gently warm the vial to 40°C for 5-10 minutes.

  • Causality: Sonication uses high-frequency sound waves to induce cavitation, which provides intense, localized energy to break apart solute particles.[3] Gentle warming increases kinetic energy, overcoming the activation energy barrier for dissolution.

Step 5: Assess Solution Stability

  • Action: Once dissolved (especially if aided by heat), allow the solution to cool to room temperature and stand for 15-30 minutes. Observe for any signs of precipitation.

  • Causality: This is a critical self-validating step. A solution that precipitates upon cooling was likely supersaturated. A stable solution at room temperature is essential for most applications to ensure concentration consistency. If precipitation occurs, the solvent is either unsuitable at that concentration, or the experiment must be conducted at an elevated temperature.

A 1. Aliquot (e.g., 2 mg) B 2. Add Solvent (e.g., 100 µL) A->B C 3. Vortex (30-60s) B->C D Dissolved? C->D E 4. Sonicate (5-10 min) D->E No I Stable Solution (Assess after cooling) D->I Yes F Dissolved? E->F G 5. Gentle Heat (40°C, 5-10 min) F->G No F->I Yes H Dissolved? G->H H->I Yes J Insoluble H->J No

References

An In-Depth Technical Guide to the Safe Handling of Tri-Boc-Hydrazinoacetic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Significance of Tri-Boc-Hydrazinoacetic Acid in Modern Drug Discovery

This compound is a versatile reagent widely employed in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring three tert-butyloxycarbonyl (Boc) protecting groups, provides enhanced stability and controlled reactivity, making it an invaluable building block in the synthesis of complex peptides and other bioactive molecules.[1] Researchers utilize this compound for the introduction of hydrazine functionalities, a critical step in the development of novel pharmaceuticals, including anti-cancer agents.[1] Its favorable handling properties and stability under various reaction conditions have made it a preferred choice for chemists.[1] Key applications include peptide synthesis, drug development, bioconjugation for targeted therapies, and protein modification.[1]

This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel and the integrity of the research being conducted.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. While this compound is noted for its favorable handling properties, it is not without risks.[1]

1.1 GHS Classification and Hazard Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][3][4][5]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[4]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[2][3]

1.2 Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₇H₃₀N₂O₈[1][2][3]
Molecular Weight 390.43 g/mol [2][3]
Appearance White to off-white solid/powder[1][2]
Melting Point 112-115 °C[2][6][7]
Storage Temperature 2-8°C[2][6][7]
CAS Number 261380-41-0[1][2][3]

Section 2: Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and appropriate PPE, is essential for mitigating the risks associated with handling this compound.

2.1 Engineering Controls

The primary line of defense is to handle the compound in a controlled environment to minimize exposure.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

2.2 Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental protocols involving this compound.

  • Training: All personnel handling the compound must receive documented training on its hazards and the specific procedures for safe handling, storage, and disposal.

  • Restricted Access: Designate specific areas for the storage and handling of this compound and restrict access to authorized personnel only.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[4][5] Wash hands thoroughly after handling the compound.[4][5]

2.3 Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to protect against direct contact with this compound.

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2]

  • Hand Protection: Wear impervious gloves, such as nitrile gloves.[2] It is crucial to change gloves immediately if they become contaminated.

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[2]

  • Protective Clothing: A lab coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, consider additional protective clothing like an apron or coveralls.

Section 3: Standard Operating Protocol for Safe Handling

This section outlines a step-by-step protocol for the safe handling of this compound in a typical laboratory setting.

3.1 Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.[2][6][7] Keep the container tightly closed.[4]

3.2 Weighing and Preparation of Solutions

  • Preparation: Before handling the compound, ensure all necessary PPE is worn correctly.

  • Fume Hood: Perform all weighing and solution preparation inside a chemical fume hood.

  • Static Control: Use an anti-static brush or ionizer to minimize the dispersal of the fine powder.

  • Transfer: Use a spatula or other appropriate tool to carefully transfer the desired amount of the solid to a tared container. Avoid creating dust.

  • Dissolution: Add the solvent slowly and stir gently to dissolve the solid.

3.3 Use in a Chemical Reaction

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of any vapors or aerosols.

  • Temperature Control: If the reaction requires heating, use a well-controlled heating mantle and monitor the temperature closely.

  • Quenching and Work-up: Perform quenching and work-up procedures in the fume hood. Be mindful of any potential exothermic reactions.

3.4 Waste Disposal

  • Segregation: Collect all waste containing this compound in a designated, properly labeled waste container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[9]

  • Inhalation: Move the affected person to fresh air.[4] If they are not breathing, give artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[4] Rinse mouth with water.[4][5] Do not induce vomiting unless directed to do so by medical personnel.

4.2 Spill Response

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable decontaminating agent and then wash with soap and water.

4.3 Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or foam to extinguish a fire involving this compound.[10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[10]

Workflow for Spill or Exposure Response

Spill_Exposure_Response cluster_spill Spill cluster_exposure Exposure Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Cleanup Clean Up and Dispose of Waste Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Exposure Exposure Occurs Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush Eyes for 15 min Eye->FlushEyes WashSkin Wash Skin with Soap & Water Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: Workflow for responding to a spill or exposure incident.

Conclusion

This compound is a valuable tool in the arsenal of chemists and drug development professionals. By understanding its potential hazards and adhering to the safety protocols outlined in this guide, researchers can handle this compound with a high degree of safety, ensuring a secure and productive research environment. Continuous vigilance and a commitment to a strong safety culture are paramount in the successful and responsible conduct of scientific research.

References

Methodological & Application

Application Notes and Protocols for tri-Boc-Hydrazinoacetic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Hydrazino Moieties into Peptides

In the landscape of modern peptide science and drug development, the precise chemical modification of peptides is paramount to enhancing their therapeutic properties, such as stability, bioactivity, and targeted delivery.[1] The introduction of a hydrazino group (-NHNH2) into a peptide backbone opens a gateway to a plethora of subsequent chemical conjugations. This functional group serves as a versatile chemical handle for site-specific modifications, including the formation of hydrazone bonds with aldehydes and ketones, which is instrumental in peptide cyclization, labeling, and the creation of peptide-drug conjugates.[2]

Traditionally, the incorporation of such functionalities can be challenging, often requiring multi-step solution-phase manipulations post-synthesis that can lead to lower yields and purification difficulties. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient alternative, provided that a suitably protected building block is available.[3][4] This is where N,N',N'-tris(tert-butyloxycarbonyl)-hydrazinoacetic acid, commonly known as tri-Boc-hydrazinoacetic acid, emerges as a highly valuable reagent. Its robust protection scheme is fully compatible with the widely used Fmoc/tBu orthogonal synthesis strategy, allowing for the seamless introduction of a latent hydrazino group at any desired position within a peptide sequence during standard automated or manual SPPS.[2]

This guide provides a comprehensive overview of the principles and detailed protocols for the effective utilization of this compound in SPPS. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the synthesis of advanced peptide constructs.

The Tri-Boc Advantage: Rationale and Chemical Logic

The choice of protecting groups is fundamental to the success of any peptide synthesis.[5] An ideal protecting group should be stable under the conditions of peptide bond formation and Nα-deprotection, yet readily cleavable under specific conditions that do not affect other protecting groups or the peptide-resin linkage.[5][6] The tri-Boc protection of hydrazinoacetic acid is a prime example of a well-designed, orthogonal protecting group strategy.

  • Orthogonality with Fmoc/tBu Chemistry: The standard SPPS methodology relies on the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) groups for side-chain protection.[4][7] The three Boc groups on the hydrazino moiety are stable to the repetitive piperidine treatments used for Fmoc removal, ensuring the integrity of the protected hydrazino group throughout peptide elongation.[2]

  • Suppression of Side Reactions: The use of a fully protected hydrazinoacetic acid derivative is crucial. Mono- or di-protected versions can be prone to undesirable side reactions, such as polymerization of the activated ester during coupling.[2] The steric hindrance and electronic effects of the three Boc groups effectively prevent such side reactions, leading to cleaner synthesis and higher purity of the target peptide.[2]

  • Simultaneous Deprotection and Cleavage: The Boc groups are readily removed during the final cleavage step from the resin using strong acids like trifluoroacetic acid (TFA), concurrently with the removal of side-chain protecting groups.[2][8] This "one-pot" deprotection and cleavage simplifies the workup procedure and is highly efficient.

Experimental Workflow and Protocols

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow. The process involves the initial swelling of the resin, followed by iterative cycles of Fmoc deprotection, amino acid coupling, and washing.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Standard or Hydrazinoacetic Acid) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle for next Amino Acid Washing2->Cycle If not last residue Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection If last residue Cycle->Fmoc_Deprotection Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (e.g., RP-HPLC) Precipitation->Purification

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of this compound

This protocol assumes a standard Fmoc-SPPS on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC)

  • Base (e.g., DIPEA or Collidine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling of this compound:

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 4-8 equivalents) to the activation mixture.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.[9] If the test is positive (indicating free amines), a recoupling step may be necessary.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

Protocol 2: Final Cleavage and Deprotection

This step simultaneously cleaves the peptide from the resin and removes the Boc and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin with the incorporated this compound

  • Cleavage Cocktail (see Table 2 for composition)

  • Cold diethyl ether

  • Centrifuge and lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the appropriate cleavage cocktail (typically 10 mL per gram of resin).[10]

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

    • A white precipitate of the crude peptide should form.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final hydrazinoacetyl-peptide as a fluffy white powder.

Data Presentation and Key Parameters

Table 1: Recommended Coupling Conditions for this compound

ParameterRecommendationRationale
Equivalents of Acid 2-4To drive the reaction to completion.
Coupling Reagent HBTU, HATU, HCTU, DIC/OxymaEfficient activation of the carboxylic acid.
Equivalents of Reagent 2-4Stoichiometric with the acid.
Base DIPEA, 2,4,6-CollidineTo neutralize the protonated amine and facilitate coupling.
Equivalents of Base 4-8Excess base is required for efficient coupling.
Solvent DMFStandard solvent for SPPS, good for swelling the resin and dissolving reagents.
Reaction Time 1-2 hoursGenerally sufficient for complete coupling; monitor with Kaiser test.

Table 2: Common TFA Cleavage Cocktails

Reagent CocktailComposition (v/v)Scavengers and Their Purpose
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDT: Cation scavengers to protect sensitive residues like Trp, Met, Cys.
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)TIPS (Triisopropylsilane): Effective scavenger for trityl-based protecting groups.[10]
Standard 95% TFA TFA/Water/TIPS (95:2.5:2.5)Suitable for peptides without sensitive residues.

Visualization of the Chemical Process

Chemical_Process cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage and Deprotection PeptideResin Peptide-Resin-NH2 Coupling Coupling with This compound PeptideResin->Coupling ProtectedPeptide Peptide-Resin-NH-CO-CH2-N(Boc)-N(Boc)2 Coupling->ProtectedPeptide CleavageStep TFA Cocktail ProtectedPeptide->CleavageStep FinalPeptide Peptide-NH-CO-CH2-NH-NH2 (Hydrazinoacetyl-Peptide) CleavageStep->FinalPeptide Byproducts Resin + tBu cations + Side-chain protecting groups CleavageStep->Byproducts

References

Application Note: A Comprehensive Protocol for the Incorporation of Tri-Boc-Hydrazinoacetic Acid in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Hydrazinoacetyl Moiety

In the landscape of modern peptide science, the introduction of unique chemical functionalities is paramount for developing sophisticated probes, diagnostics, and therapeutics. The hydrazide functional group, in particular, offers a versatile chemical handle for the site-specific modification of peptides. Its ability to react selectively with aldehydes and ketones to form stable hydrazone linkages makes it an invaluable tool for peptide conjugation, surface immobilization, and the assembly of complex biomolecular architectures.[1]

Tri-Boc-hydrazinoacetic acid, with its CAS Number 261380-41-0, is a specialized building block designed for the facile introduction of a hydrazinoacetyl group at the N-terminus of a peptide during standard 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[2][3] The three tert-butyloxycarbonyl (Boc) groups provide robust protection of the hydrazine moiety, preventing undesirable side reactions during peptide assembly.[1] Critically, using the fully protected tri-Boc derivative effectively suppresses the unwanted polymerization that can occur with mono- or di-protected versions during the activation step required for coupling.[1]

This application note provides a detailed, field-proven protocol for the efficient incorporation of this compound onto a resin-bound peptide using Fmoc/tBu chemistry. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss key considerations for troubleshooting and success.

The Principle of Orthogonal Protection

The successful use of this compound in Fmoc SPPS hinges on the principle of orthogonal protection . In this strategy, multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others.[4][5] This allows for precise, sequential manipulation of different functional groups within the molecule.

The Fmoc/tBu strategy employs three distinct classes of protecting groups:

  • Nα-Fmoc Group: A base-labile group used for temporary protection of the N-terminal amine of each amino acid. It is removed at the start of each coupling cycle with a mild base, typically a solution of piperidine in DMF.[6][7]

  • Side-Chain Protecting Groups (e.g., tBu, Boc, Trt): Acid-labile groups that protect reactive amino acid side chains. These are stable to the piperidine treatment used for Fmoc removal but are cleaved during the final step with a strong acid, typically trifluoroacetic acid (TFA).[5]

  • Hydrazine-Protecting Boc Groups: The three Boc groups on the hydrazinoacetic acid are also acid-labile. They are stable to the repetitive piperidine treatments for Fmoc removal but are cleaved simultaneously with the side-chain protecting groups during the final TFA cleavage, revealing the desired hydrazinoacetyl functionality.[1][2]

This orthogonal scheme ensures the integrity of the peptide chain and all protecting groups until the final deprotection step.

cluster_SPPS Fmoc SPPS Cycles cluster_FinalSteps Final Modification & Cleavage Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for n Cycles Wash->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Fmoc_Removal Final Fmoc Removal (Piperidine) Repeat->Final_Fmoc_Removal Peptide Sequence Complete Couple_Hydrazine Couple tri-Boc- hydrazinoacetic acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Couple_Hydrazine->Cleavage Final_Fmoc_Removal->Couple_Hydrazine Final_Peptide Purified N-Terminal Hydrazinoacetyl Peptide Cleavage->Final_Peptide

Figure 1. Experimental workflow for synthesizing N-terminal hydrazinoacetyl peptides.

Experimental Protocol: Synthesis of N-Terminal Hydrazinoacetyl Peptides

This protocol assumes the synthesis is performed on a 0.1 mmol scale. Reagent volumes and weights should be adjusted accordingly for different scales. The initial peptide sequence is assembled using standard, well-established Fmoc SPPS protocols.[8]

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
Rink Amide or Wang ResinSPPS GradeVarious
Fmoc-protected Amino AcidsSPPS GradeVarious
This compound ≥97.0%Sigma-Aldrich
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeVarious
Oxyma Pure or HOBtSynthesis GradeVarious
HATUSynthesis GradeVarious
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVarious
PiperidineSynthesis GradeVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
1,2-Ethanedithiol (EDT)Reagent GradeVarious
Diethyl EtherACS Grade, coldVarious
Step 1: Peptide Chain Assembly
  • Synthesize the desired peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide) using standard automated or manual Fmoc SPPS protocols.

  • After the final amino acid has been coupled, perform the final Nα-Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all residual piperidine. The free N-terminal amine is now ready for coupling.

Step 2: Coupling of this compound

This is the most critical step. Due to its steric bulk, this compound requires robust activation for efficient coupling. Uronium-based reagents like HATU are highly effective.[1][2]

ReagentEquivalents (relative to resin loading)
This compound2.0 eq
HATU1.95 eq
DIPEA4.0 eq

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound (2.0 eq) and HATU (1.95 eq) in a minimal volume of DMF.

  • Add DIPEA (4.0 eq) to the activation mixture and vortex briefly. The solution may change color. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Add the activated this compound solution to the swelled, deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. The reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling.

  • Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Dry the resin under a stream of nitrogen or in vacuo.

Figure 2. Reaction scheme for coupling and deprotection.

Step 3: Cleavage and Global Deprotection

The final step uses a strong acid cocktail to cleave the peptide from the resin and remove all acid-labile protecting groups (side-chain tBu, Boc, Trt, and the hydrazine Boc groups) simultaneously.

ReagentPurpose% (v/v)
Trifluoroacetic acid (TFA)Cleavage agent, removes acid-labile groups94%
Water (H₂O)Cation scavenger2.5%
Triisopropylsilane (TIS)Cation scavenger, prevents Trp modification2.5%
1,2-Ethanedithiol (EDT)Thiol scavenger (for Cys-containing peptides)1.0%

Procedure:

  • Place the dry, resin-bound peptide in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per 100 mg of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small additional volume of TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by reverse-phase HPLC.

Key Considerations and Mechanistic Insights

  • Partial Lability of Boc Groups: While the tri-Boc protection scheme is robust, studies have shown that one of the three Boc groups can be partially lost during the repeated piperidine treatments required for Fmoc deprotection throughout a long synthesis.[1] Despite this slight instability, the N,N,N'-tris(Boc)hydrazinoacetic acid is still the reagent of choice. The high degree of protection is crucial for preventing the significant self-condensation and polymerization of the activated ester during the coupling step, which is a major issue with mono- or di-protected variants.[1]

  • Coupling Conditions: The coupling of the sterically hindered this compound is slower than for standard amino acids. A longer coupling time (2-4 hours) and the use of a high-efficiency uronium coupling reagent like HATU or HBTU is strongly recommended to drive the reaction to completion.[1][2] In situ neutralization protocols can also be effective.[9]

  • Orthogonality with Hydrazine-Sensitive Groups: Standard Fmoc/tBu chemistry is generally compatible. However, if the peptide sequence contains protecting groups that are sensitive to hydrazine (e.g., Dde, ivDde), care must be taken. The final deprotected hydrazinoacetyl peptide should not be subjected to conditions that would cleave these groups unless intended.

Conclusion

This compound is a highly effective reagent for the introduction of a versatile hydrazinoacetyl handle at the N-terminus of synthetic peptides. By leveraging the principles of orthogonal protection within the standard Fmoc/tBu SPPS framework, researchers can reliably and efficiently synthesize these modified peptides. The protocol outlined in this document provides a robust and validated method that minimizes side reactions and ensures high yields of the desired product, opening avenues for advanced applications in peptide ligation, drug delivery, and biomaterial science.

References

Application Notes & Protocols: Advanced Bioconjugation Utilizing Tri-Boc-Hydrazinoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Protected Hydrazine Linker

In the landscape of bioconjugation, the creation of stable, site-specific linkages between a biomolecule and a payload (such as a drug, fluorophore, or toxin) is paramount. Tri-Boc-hydrazinoacetic acid has emerged as a critical reagent in this field, serving as a precursor to one of the most robust and biocompatible ligation chemistries available.[1] Its structure features a hydrazinoacetic acid core where the reactive hydrazine moiety is masked by three tert-butyloxycarbonyl (Boc) protecting groups.[2]

This tri-Boc protection confers several key advantages:

  • Enhanced Stability: The bulky Boc groups provide exceptional steric and electronic protection to the hydrazine functional group, preventing unwanted side reactions during the synthesis and purification of payload-linker constructs.[2]

  • Controlled Reactivity: The hydrazine nucleophile is revealed only upon acid-mediated deprotection, allowing for precise temporal control over the conjugation reaction. This prevents premature reactions and ensures the linker is activated only when intended.

  • Versatile Integration: The carboxylic acid handle allows for straightforward coupling to amine-containing payloads or linkers using standard peptide synthesis methodologies.[2]

This guide provides a comprehensive overview of the chemistry, protocols, and strategic considerations for employing this compound in the development of advanced bioconjugates, with a focus on the highly stable Hydrazino-Pictet-Spengler (HIPS) ligation.

Core Mechanism: Overcoming Instability with the Hydrazino-Pictet-Spengler (HIPS) Ligation

Traditional bioconjugation strategies often rely on the reaction of hydrazides or aminooxy groups with aldehydes or ketones on a biomolecule to form hydrazone or oxime bonds, respectively.[3][4] While effective, these C=N linkages are susceptible to hydrolysis under physiological conditions, leading to premature payload release and reduced efficacy.

The HIPS ligation provides a superior alternative by transforming an initial, reversible hydrazone linkage into an irreversible, stable C-C bond through an intramolecular cyclization reaction.[3][4] This reaction proceeds rapidly near neutral pH, making it highly biocompatible for sensitive proteins like antibodies.[3][4]

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Payload-Linker Synthesis cluster_1 Phase 2: Deprotection & Ligation cluster_2 Phase 3: Final Product A Tri-Boc-Hydrazinoacetic Acid C HATU/EDC Coupling A->C B Amine-Containing Payload/Linker B->C D Boc-Protected Payload-Linker C->D Amide Bond Formation E Acidic Deprotection (e.g., TFA) D->E F Deprotected Hydrazino- Payload E->F Reveals Hydrazine H HIPS Ligation (pH ~6.0-7.4) F->H G Aldehyde-Tagged Biomolecule G->H I Stable Bioconjugate (e.g., ADC) H->I Stable C-C Bond J Purification & Characterization I->J

Caption: General workflow for bioconjugation using this compound.

The HIPS ligation itself is a sophisticated reaction that leverages an electron-rich indole moiety, typically pre-installed near the aldehyde, to facilitate the final C-C bond formation.

HIPS_Mechanism A Aldehyde-tagged Protein R-CHO C Intermediate Hydrazone R-CH=N-NH-R' A->C Reversible Condensation B Deprotected Hydrazino-Payload H2N-NH-R' B->C D Indole-Mediated Cyclization (Pictet-Spengler Reaction) C->D Intramolecular Attack E Stable Oxacarboline Product C-C Bond Formed D->E Irreversible Rearrangement G Start Purified Bioconjugate SEC SEC-HPLC Analysis Start->SEC MS Mass Spectrometry Start->MS HIC HIC-HPLC Analysis Start->HIC SDS SDS-PAGE Start->SDS Result_SEC Purity & Aggregation Data SEC->Result_SEC Result_MS Mass Confirmation & DAR MS->Result_MS Result_HIC DAR Distribution Profile HIC->Result_HIC Result_SDS Visual Mass Shift SDS->Result_SDS

References

Application Notes and Protocols for Hydrazone Linkage Formation with Tri-Boc-Hydrazinoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the formation of hydrazone linkages using tri-Boc-hydrazinoacetic acid. Hydrazone ligation is a cornerstone of modern bioconjugation and drug delivery, prized for its bio-orthogonality and pH-sensitive nature.[1][2][3] this compound is a versatile reagent that introduces a protected hydrazino moiety, enabling controlled and specific conjugation to aldehydes and ketones.[4][5] This document will delve into the underlying chemical principles, provide step-by-step experimental protocols for both the ligation and subsequent deprotection, and offer insights into process optimization and troubleshooting.

Introduction: The Utility of Hydrazone Linkages and this compound

Hydrazone bonds are formed through the condensation reaction between a hydrazine and a carbonyl group (aldehyde or ketone).[6][7] This linkage has gained significant traction in pharmaceutical sciences and chemical biology for several key reasons:

  • pH-Sensitivity: Hydrazone bonds are generally stable at physiological pH (~7.4) but are susceptible to hydrolysis under acidic conditions.[1] This characteristic is highly advantageous for designing drug delivery systems that release their payload in the acidic microenvironments of tumors or within endosomes and lysosomes.[1]

  • Bio-orthogonality: The reaction is highly specific and does not interfere with most biological functional groups, making it ideal for the selective modification of biomolecules.

  • Tunable Stability: The stability of the hydrazone bond can be modulated by the electronic properties of the substituents on both the hydrazine and carbonyl components.[1][8]

This compound is an invaluable building block for introducing a hydrazine functionality in a protected form.[4][5] The three tert-butyloxycarbonyl (Boc) protecting groups enhance the stability of the reagent and prevent unwanted side reactions during synthesis and purification.[4][5] This allows for the strategic incorporation of the hydrazinoacetic acid moiety into complex molecules like peptides, proteins, and drug carriers, with the reactive hydrazine being revealed in a subsequent deprotection step.[9][10]

The Chemistry of Hydrazone Formation and Deprotection

Mechanism of Hydrazone Formation

The formation of a hydrazone is a two-step process:

  • Nucleophilic Attack: The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral hemiaminal intermediate.[6][11]

  • Dehydration: The hemiaminal intermediate then undergoes dehydration to form the final hydrazone product with a characteristic carbon-nitrogen double bond (C=N).[6][11]

The reaction rate is pH-dependent, with the optimal pH typically being mildly acidic (around 4.5-5.5).[11] This is because the reaction is acid-catalyzed; protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. However, at very low pH, the hydrazine nucleophile can be protonated, rendering it unreactive. The use of catalysts, such as aniline, can significantly accelerate hydrazone formation, even at physiological pH.[12][13][14][15] Aniline forms a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the hydrazine.[14]

Deprotection of the Tri-Boc Group

The Boc protecting group is labile to acidic conditions.[16][17] The deprotection of the this compound moiety is typically achieved using a strong organic acid, most commonly trifluoroacetic acid (TFA).[16][18] The mechanism involves the protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free hydrazine.[16]

Experimental Protocols

Protocol 1: Hydrazone Ligation with this compound

This protocol describes a general procedure for the conjugation of an aldehyde- or ketone-containing molecule with this compound.

Materials:

  • Aldehyde- or ketone-functionalized molecule

  • This compound[19][20]

  • Anhydrous solvent (e.g., DMF, DMSO, or a mixture with aqueous buffer)

  • Aniline (optional, as catalyst)

  • Reaction vessel

  • Stirring apparatus

  • Analytical tools (e.g., HPLC, LC-MS, TLC) for reaction monitoring

Procedure:

  • Dissolution: Dissolve the aldehyde- or ketone-containing molecule in the chosen anhydrous solvent.

  • Reagent Addition: Add a 1.1 to 1.5 molar excess of this compound to the solution.

  • Catalyst (Optional): If using a catalyst, add aniline to a final concentration of 10-100 mM.[13]

  • pH Adjustment (if aqueous): If the reaction is performed in an aqueous co-solvent, adjust the pH to 4.5-5.5 using an appropriate buffer (e.g., acetate buffer).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical method (e.g., LC-MS to observe the formation of the desired product mass). Reactions are typically complete within 2-24 hours.

  • Quenching and Purification: Once the reaction is complete, the product can be purified using standard chromatographic techniques such as reversed-phase HPLC.

Causality Behind Experimental Choices:

  • Molar Excess: A slight excess of the hydrazinoacetic acid derivative is used to drive the reaction to completion.

  • Anhydrous Solvent: While the reaction can be performed in the presence of water, starting with an anhydrous solvent minimizes potential hydrolysis of the starting materials and the product, especially if the reaction is slow.

  • Catalyst: Aniline catalysis is particularly useful for reactions at or near neutral pH, or for less reactive carbonyls, as it significantly increases the reaction rate.[12][21]

  • pH: The mildly acidic pH range represents a compromise that ensures the carbonyl group is sufficiently activated by protonation without deactivating the hydrazine nucleophile.

Protocol 2: Deprotection of the Tri-Boc-Hydrazone Conjugate

This protocol outlines the removal of the three Boc groups to yield the final hydrazone-linked product with a free hydrazide functionality.

Materials:

  • Purified tri-Boc-hydrazone conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

  • Scavenger (optional, e.g., triisopropylsilane)

  • Nitrogen or argon source

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the purified tri-Boc-hydrazone conjugate in a minimal amount of DCM.

  • TFA Addition: In a well-ventilated fume hood, add a solution of 20-50% TFA in DCM to the reaction vessel. A common ratio is 1:1 TFA:DCM.

  • Scavenger (Optional): If the substrate contains sensitive functional groups prone to alkylation by the released tert-butyl cation, add a scavenger like triisopropylsilane (TIS).[22]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by LC-MS, looking for the mass corresponding to the loss of all three Boc groups (3 x 100.12 Da).

  • Solvent Removal: Once the deprotection is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Product Isolation: The resulting product can be precipitated by the addition of cold diethyl ether and collected by centrifugation or filtration. Further purification can be achieved by HPLC if necessary.

Causality Behind Experimental Choices:

  • Strong Acid: TFA is a strong acid that effectively cleaves the acid-labile Boc groups.[16][17]

  • DCM: DCM is a common solvent for Boc deprotection as it is relatively inert and readily dissolves many organic molecules.

  • Scavengers: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues (e.g., tryptophan, methionine). Scavengers react with this cation to prevent side reactions.[22]

Data Presentation and Visualization

Table 1: Key Parameters for Hydrazone Ligation
ParameterRecommended RangeRationale
pH 4.5 - 6.0Optimal for acid catalysis without protonating the hydrazine.[11]
Temperature Room Temperature (20-25 °C)Sufficient for most reactions; can be slightly elevated to accelerate slow reactions.
Catalyst Aniline (10-100 mM)Significantly accelerates the reaction, especially at near-neutral pH.[12][13]
Molar Ratio 1.1 - 1.5 equivalents of this compoundDrives the reaction towards product formation.
Solvent DMF, DMSO, Acetonitrile, Aqueous BuffersChosen based on the solubility of the reactants.

Diagrams

Hydrazone_Formation_Workflow cluster_ligation Part 1: Hydrazone Ligation cluster_deprotection Part 2: Boc Deprotection Start Aldehyde/Ketone Substrate + This compound Mix Dissolve in Solvent (e.g., DMF/Buffer) Start->Mix React React at pH 4.5-5.5 (Optional Aniline Catalyst) Mix->React Purify1 Purification (e.g., HPLC) React->Purify1 Product1 Tri-Boc-Hydrazone Conjugate Purify1->Product1 Product1_ref Tri-Boc-Hydrazone Conjugate TFA Treat with TFA/DCM Product1_ref->TFA Evap Solvent Removal TFA->Evap FinalProduct Final Hydrazone Conjugate Evap->FinalProduct

Caption: Workflow for the two-stage process of hydrazone conjugation and deprotection.

Caption: Chemical scheme of hydrazone formation and subsequent Boc deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive aldehyde/ketone. 2. Incorrect pH. 3. Deactivated hydrazine reagent.1. Confirm the presence of the carbonyl group. 2. Optimize the pH of the reaction mixture. 3. Use fresh this compound. Add an aniline catalyst.
Incomplete Deprotection 1. Insufficient reaction time. 2. Insufficient amount of TFA. 3. Water contamination in the reaction.1. Extend the reaction time and monitor by LC-MS. 2. Increase the concentration of TFA. 3. Ensure anhydrous conditions.
Side Product Formation 1. Alkylation of sensitive groups during deprotection. 2. Hydrolysis of the hydrazone bond.1. Add a scavenger (e.g., TIS) during the deprotection step. 2. Avoid prolonged exposure to highly acidic conditions after deprotection.

Conclusion

The use of this compound provides a robust and controllable method for introducing a hydrazine functionality for subsequent hydrazone ligation. This approach is particularly valuable in the fields of drug delivery and bioconjugation, where the pH-sensitive nature of the resulting linkage can be exploited for targeted release. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively implement this powerful conjugation strategy in their work.

References

Application Notes and Protocols for N-Terminal Peptide Modification using tri-Boc-Hydrazinoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of N-Terminal Modification

In the landscape of peptide-based therapeutics and proteomics, precise control over a peptide's structure is paramount to its function. N-terminal modifications are a cornerstone of this control, profoundly influencing a peptide's stability, bioavailability, and mechanism of action[1][]. While numerous strategies exist for N-terminal functionalization, the introduction of a hydrazino group offers a unique gateway to a diverse array of subsequent bioconjugation reactions. This application note provides a detailed guide to the use of tri-Boc-hydrazinoacetic acid for the strategic N-terminal modification of peptides, a method prized for its robustness and compatibility with standard solid-phase peptide synthesis (SPPS) protocols.

This compound (TBHA) is a specialized reagent designed for the seamless introduction of a protected hydrazine functional group onto the N-terminus of a peptide[3][4]. The three tert-butyloxycarbonyl (Boc) protecting groups offer enhanced steric protection for the hydrazine moiety, preventing unwanted side reactions during peptide synthesis[3]. This robust protection scheme is fully compatible with Fmoc-based solid-phase peptide synthesis, allowing for the targeted deprotection of the hydrazine group under specific acidic conditions after the peptide has been synthesized and purified[5]. The deprotected hydrazinoacetyl peptide can then be chemoselectively ligated to molecules containing aldehyde or ketone functionalities to form stable hydrazone linkages, a cornerstone of modern bioconjugation strategies for creating antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics[3][6].

This guide will delve into the chemical principles underpinning the use of this compound, provide detailed, field-proven protocols for its application in N-terminal peptide modification, and discuss the analytical methods for the characterization of the final product.

Chemical Principles and Rationale

The efficacy of this compound in N-terminal peptide modification stems from a combination of factors:

  • Orthogonal Protection: The tri-Boc protecting groups are stable under the basic conditions used for Fmoc removal during standard SPPS but can be selectively cleaved with strong acids like trifluoroacetic acid (TFA)[3][5]. This orthogonality is crucial for the specific introduction of the hydrazino group at the desired N-terminal position.

  • Enhanced Stability: The presence of three Boc groups provides significant steric hindrance, safeguarding the highly nucleophilic hydrazine group from participating in undesired side reactions during the peptide chain elongation process[3].

  • Versatile Bioconjugation Handle: Once deprotected, the N-terminal hydrazino group serves as a versatile chemical handle for "click chemistry" type reactions. Its reaction with aldehydes and ketones to form a hydrazone bond is highly specific and proceeds efficiently under mild, biocompatible conditions[5][6].

The overall workflow for the N-terminal modification of a peptide using this compound is depicted in the following diagram:

workflow cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_Coupling N-Terminal Capping cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification and Analysis cluster_Conjugation Bioconjugation Resin Resin-Bound Peptide Fmoc_deprotection Final Fmoc Deprotection Resin->Fmoc_deprotection Piperidine in DMF TBHA_Coupling Coupling with This compound Fmoc_deprotection->TBHA_Coupling HATU/DIPEA in DMF Cleavage TFA Cleavage Cocktail TBHA_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis Ligation Hydrazone Ligation Analysis->Ligation Aldehyde/Ketone (pH 6.0-7.0)

Figure 1: General workflow for N-terminal peptide modification.

Experimental Protocols

The following protocols provide a step-by-step guide for the N-terminal modification of a peptide using this compound, assuming a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol 1: N-Terminal Coupling of this compound

This protocol details the coupling of this compound to the deprotected N-terminus of a resin-bound peptide.

Materials:

Reagent/MaterialSupplierCAS Number
This compoundSigma-Aldrich261380-41-0
Peptide-resin with free N-terminus--
N,N-Dimethylformamide (DMF), peptide synthesis grade-68-12-2
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-148893-10-1
N,N-Diisopropylethylamine (DIPEA)-7087-68-5
Dichloromethane (DCM)-75-09-2

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve this compound (2 equivalents) and HATU (1.95 equivalents) in DMF.

  • Activation: Add DIPEA (4 equivalents) to the solution from step 2 and vortex briefly.

  • Coupling Reaction: Add the activated this compound solution to the swollen peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and byproducts.

Protocol 2: Cleavage and Global Deprotection

This protocol describes the cleavage of the modified peptide from the solid support and the simultaneous removal of the Boc and other acid-labile side-chain protecting groups.

Materials:

Reagent/MaterialSupplierCAS Number
tri-Boc-hydrazinoacetyl-peptide-resin--
Trifluoroacetic acid (TFA)-76-05-1
Triisopropylsilane (TIS)-6485-79-6
Deionized water-7732-18-5
Cold diethyl ether-60-29-7

Procedure:

  • Resin Preparation: Dry the tri-Boc-hydrazinoacetyl-peptide-resin from Protocol 1 under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under vacuum to remove residual ether.

Protocol 3: Purification and Characterization

This protocol outlines the purification of the crude hydrazinoacetyl-peptide and its characterization.

Materials and Equipment:

ItemDescription
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) systemEquipped with a C18 column.
Acetonitrile (ACN), HPLC gradeMobile phase component.
Deionized water with 0.1% TFAMobile phase component.
Liquid Chromatography-Mass Spectrometry (LC-MS) systemFor identity and purity confirmation.

Procedure:

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify by RP-HPLC using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Lyophilization: Lyophilize the purified fractions to obtain the final hydrazinoacetyl-peptide as a white powder.

  • Characterization: Confirm the identity and purity of the final product by LC-MS analysis. The expected mass will correspond to the peptide sequence plus the mass of the hydrazinoacetyl moiety.

The chemical transformation during the coupling and deprotection steps is illustrated below:

Figure 2: Reaction scheme for peptide modification.

Conclusion and Future Applications

The use of this compound provides a reliable and efficient method for the N-terminal modification of peptides, introducing a versatile hydrazino functional group. The protocols outlined in this application note have been optimized to ensure high coupling efficiency and straightforward purification. The resulting hydrazinoacetyl-peptides are valuable intermediates for the development of advanced bioconjugates, including targeted drug delivery systems, diagnostic probes, and novel biomaterials[3][4]. The chemoselective nature of the subsequent hydrazone ligation allows for the precise assembly of complex biomolecular architectures under mild conditions, opening up a vast array of possibilities for researchers in drug development and chemical biology[5][6].

References

Application Notes & Protocols for tri-Boc-hydrazinoacetic acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tri-Boc-hydrazinoacetic acid in the development of Antibody-Drug Conjugates (ADCs). We will explore the underlying chemical principles of pH-sensitive hydrazone linkers, the strategic role of the tri-Boc protecting group system, and detailed, field-tested protocols for the synthesis, purification, and characterization of ADCs using this versatile chemical tool. The protocols are designed to be self-validating, incorporating critical quality control checkpoints to ensure the generation of homogenous and stable conjugates.

Introduction: The Critical Role of the Linker in ADC Design

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2] The efficacy and safety of an ADC are not solely dependent on the antibody and the drug; they are critically governed by the chemical linker that connects them.[][] An ideal linker must maintain a stable connection in systemic circulation (pH ~7.4) to prevent premature payload release and off-target toxicity, yet efficiently liberate the active drug upon internalization into the target cancer cell.[1][5]

Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or intracellular compartments.[6] Among these, acid-labile linkers, particularly those forming a hydrazone bond, are engineered to undergo hydrolysis in the acidic environment of endosomes (pH ~5-6) and lysosomes (pH ~4.5-5).[][] This pH-dependent cleavage mechanism provides a robust strategy for controlled, intracellular drug release.[][8]

This compound is a key reagent for introducing a protected hydrazine functional group onto a biomolecule, serving as a precursor for the formation of such a pH-sensitive hydrazone linker. This guide details its properties and provides robust protocols for its use in state-of-the-art ADC development.

The Hydrazone Linker: A pH-Sensitive Trigger for Payload Release

The hydrazone bond is formed by the condensation reaction between a hydrazine and a ketone or aldehyde. In the context of ADCs, the hydrazine moiety is typically installed on the antibody, while the payload is derivatized with a carbonyl group. The stability of this linkage is highly pH-dependent. At the neutral pH of blood, the hydrazone bond is relatively stable, minimizing systemic toxicity.[6][] However, upon ADC internalization and trafficking to the acidic lysosomal compartment, the bond is readily hydrolyzed, releasing the payload in its active form.[9]

While early-generation hydrazone linkers faced challenges with suboptimal plasma stability, modern designs have incorporated structural modifications, such as steric hindrance, to improve their stability profile, renewing interest in this linker class.[][10]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Cell Lysosome (pH 4.5-5.5) ADC_Stable ADC with Hydrazone Linker (Stable) ADC_Internalized Internalized ADC ADC_Stable->ADC_Internalized Internalization Protonation Protonation of Hydrazone Nitrogen ADC_Internalized->Protonation Acidic Env. Hydrolysis Nucleophilic Attack by Water Protonation->Hydrolysis Cleavage Linker Cleavage Hydrolysis->Cleavage Payload Released Cytotoxic Payload (Active) Cleavage->Payload Antibody_Remnant Antibody Remnant Cleavage->Antibody_Remnant

Caption: Mechanism of acid-catalyzed hydrazone linker cleavage in an ADC.

This compound: Properties and Rationale for Use

This compound is a derivative of hydrazinoacetic acid where the hydrazine nitrogens are protected by three tert-butyloxycarbonyl (Boc) groups. This extensive protection is a key design feature with a clear scientific rationale.

Rationale for Tri-Boc Protection:

  • Enhanced Stability: The bulky Boc groups provide steric and electronic protection to the highly nucleophilic hydrazine moiety, preventing unwanted side reactions during storage and initial conjugation steps.[11]

  • Suppression of Dimerization: Unprotected or mono-protected hydrazinoacetic acid can be prone to self-condensation. The tri-Boc derivative is stable and monomeric, ensuring clean and predictable reactions.[12]

  • Controlled Deprotection: The Boc groups are stable under the neutral to slightly basic conditions used for antibody modification but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to unmask the reactive hydrazine at the desired point in the synthesis workflow.[]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 261380-41-0[14][15]
Molecular Formula C₁₇H₃₀N₂O₈[14]
Molecular Weight 390.43 g/mol
Appearance White to off-white solid[15]
Purity ≥97-98%[15]
Storage Conditions 2-8°C, under inert gas
Solubility Soluble in organic solvents like DCM, DMF, DMSO.
Melting Point 112-115 °C

Caption: Chemical structure of this compound.[14]

Experimental Workflow and Protocols

The overall strategy for creating an ADC using this compound involves a three-stage process: (1) Modification of the antibody to introduce the protected hydrazine linker, followed by deprotection; (2) Formation of the hydrazone bond by reacting the modified antibody with a carbonyl-containing payload; and (3) Comprehensive purification and characterization of the final ADC.

G Start Start Materials: - Monoclonal Antibody (mAb) - this compound - Carbonyl-Payload Activation Step 1: Activate Linker (e.g., NHS Ester Formation) Start->Activation Conjugation1 Step 2: Conjugate to mAb Lysines (Forms tri-Boc-hydrazino-mAb) Activation->Conjugation1 Purification1 Step 3: Purify Conjugate (e.g., SEC Desalting) Conjugation1->Purification1 Deprotection Step 4: Acidic Deprotection (Remove Boc groups with TFA) (Forms Hydrazino-mAb) Purification1->Deprotection Purification2 Step 5: Purify Hydrazino-mAb (Buffer Exchange) Deprotection->Purification2 Conjugation2 Step 6: Conjugate with Payload (Hydrazone Bond Formation) Purification2->Conjugation2 Purification3 Step 7: Purify Final ADC (e.g., HIC, SEC) Conjugation2->Purification3 Characterization Step 8: Characterize Final ADC (DAR, Purity, Aggregation) Purification3->Characterization End Final ADC Product Characterization->End

Caption: Overall workflow for ADC synthesis using this compound.

Protocol 1: Preparation and Deprotection of Hydrazino-Modified Antibody

This protocol describes the modification of antibody lysine residues with this compound and the subsequent removal of the Boc protecting groups.

Materials:

  • Monoclonal Antibody (mAb): ≥2 mg/mL in a buffer free of primary amines (e.g., PBS, pH 7.2-7.4).[16]

  • This compound (MW: 390.43 g/mol )

  • N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent.

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0.

  • Trifluoroacetic acid (TFA).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Sephadex G-25 desalting column or equivalent size-exclusion chromatography (SEC) system.

  • Conjugation Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 4.7.

Procedure:

Part A: Activation of this compound

  • In a dry microfuge tube, dissolve this compound (e.g., 5 mg, 12.8 µmol) in 100 µL of anhydrous DMF.

  • Add 1.2 equivalents of DSC (e.g., 4 mg, 15.4 µmol).

  • Add 2.0 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Incubate at room temperature for 1-2 hours to form the NHS ester. Monitor by TLC or LC-MS if desired. This activated linker solution should be used immediately.

Part B: Conjugation to Antibody 5. Adjust the pH of the antibody solution to 8.0 using the Reaction Buffer. The final protein concentration should be between 2-10 mg/mL for optimal labeling.[16] 6. Calculate the volume of activated linker solution needed for a 10-20 molar excess relative to the antibody. 7. Add the calculated volume of activated linker dropwise to the antibody solution while gently stirring. 8. Incubate the reaction at 4°C for 4-6 hours or at room temperature for 1-2 hours. 9. Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM Tris and incubate for 30 minutes.

Part C: Purification of tri-Boc-hydrazino-mAb 10. Purify the conjugate from excess reagents using a pre-equilibrated G-25 desalting column, eluting with PBS, pH 7.4.[16] 11. Pool the protein-containing fractions, identified by A280nm absorbance.

Part D: Boc Deprotection 12. To the purified tri-Boc-hydrazino-mAb, add an equal volume of cold 10% TFA in water (v/v) for a final TFA concentration of 5%. 13. Incubate on ice for 30 minutes. Causality: This controlled acidic pulse is strong enough to cleave the acid-labile Boc groups but is typically short and cold enough to minimize antibody denaturation.[][17] 14. Immediately neutralize the solution by buffer exchanging the deprotected hydrazino-mAb into the Conjugation Buffer (pH 4.7) using a desalting column. This step is critical to remove TFA and prepare the antibody for the next reaction.

Part E: Validation (Self-Validating Step) 15. Determine the concentration of the final hydrazino-mAb via A280nm. 16. (Optional) The degree of linker incorporation (Degree of Labeling, DOL) can be estimated using a colorimetric assay for hydrazines (e.g., with TNBSA) or by mass spectrometry.

Protocol 2: Final ADC Assembly via Hydrazone Ligation

This protocol details the conjugation of the hydrazino-modified antibody with a payload containing a reactive ketone or aldehyde.

Materials:

  • Hydrazino-modified mAb (from Protocol 1) in Conjugation Buffer (pH 4.7).

  • Carbonyl-containing payload: Dissolved in a compatible organic co-solvent (e.g., DMSO, DMA) at a high concentration (e.g., 10-20 mM).

  • Aniline (optional, as a catalyst).

Procedure:

  • Adjust the concentration of the hydrazino-mAb to 2-5 mg/mL in Conjugation Buffer (pH 4.7). Causality: A slightly acidic pH is optimal for aniline-catalyzed hydrazone formation, balancing the need for an active nucleophilic hydrazine with acid-catalyzed water elimination.[6]

  • Add the payload solution to the antibody to achieve a 5-10 molar excess of payload over available hydrazine groups. The final concentration of organic co-solvent should not exceed 10% (v/v) to prevent antibody denaturation.

  • (Optional) Add aniline to a final concentration of 10-20 mM to catalyze the reaction.

  • Incubate the reaction at room temperature for 12-18 hours, protected from light.

  • Purify the resulting ADC immediately.

Protocol 3: ADC Purification and Characterization

Thorough characterization is essential to confirm the quality, homogeneity, and stability of the final ADC product.[18][19]

Materials:

  • Crude ADC reaction mixture (from Protocol 2).

  • Purification systems: SEC and/or Hydrophobic Interaction Chromatography (HIC).

  • Analytical systems: SEC-HPLC, HIC-HPLC, RP-HPLC, LC-MS.

Procedure:

Part A: Purification

  • Initial Purification (SEC): Perform a buffer exchange using a desalting column or SEC system into a formulation buffer (e.g., PBS, pH 7.4) to remove unconjugated payload and reaction solvents.

  • Polishing (HIC): To separate unconjugated antibody and different drug-to-antibody ratio (DAR) species, use HIC. The ADC is loaded onto the column in a high-salt buffer and eluted with a decreasing salt gradient. Species with higher DAR are more hydrophobic and elute later.

Part B: Characterization 3. Purity and Aggregation Analysis: Use analytical SEC-HPLC to determine the percentage of monomer, aggregate, and fragment in the final ADC preparation. A high monomer percentage (>95%) is desirable.[20] 4. Drug-to-Antibody Ratio (DAR) Determination: The average DAR and distribution of species (DAR0, DAR2, DAR4, etc.) are critical quality attributes.[21]

  • HIC-HPLC: This is a primary method where different DAR species are separated based on hydrophobicity. The average DAR is calculated from the relative peak areas.[21]
  • UV-Vis Spectroscopy: By measuring absorbance at 280 nm (for the protein) and at a wavelength specific to the payload, the DAR can be calculated if the extinction coefficients are known.
  • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC provides precise mass information, allowing for unambiguous confirmation of the DAR distribution.[22]

Table 2: Summary of Key ADC Analytical Characterization Methods
Analytical MethodPurposeExpected OutcomeReference(s)
SEC-HPLC Quantifies high molecular weight species (aggregates) and fragments.Monomer purity >95%.[18][20]
HIC-HPLC Separates and quantifies different drug-load species (DAR0, DAR2, etc.). Calculates average DAR.A defined DAR distribution and an average DAR consistent with the target value (e.g., 3.5-4.0).[21]
RP-HPLC Can also be used for DAR analysis, often after reducing the ADC into light and heavy chains.Provides orthogonal data on drug load and distribution.[21]
LC-MS Provides precise mass of the intact ADC or its subunits, confirming conjugation and DAR.Observed masses should match the theoretical masses for the expected DAR species.[22]
Antigen Binding Assay Confirms that the conjugation process has not compromised the antibody's ability to bind its target.Binding affinity (e.g., by ELISA or SPR) should be comparable to the unconjugated antibody.[18]

Conclusion

This compound is a highly effective and versatile bifunctional linker precursor for the development of ADCs featuring pH-sensitive hydrazone linkers. The tri-Boc protection scheme affords excellent stability and allows for a controlled, sequential conjugation strategy. By following the detailed protocols for antibody modification, payload conjugation, and rigorous analytical characterization outlined in this guide, researchers can reliably produce high-quality ADC candidates. The careful balance of stability in circulation and triggered release within tumor cells, enabled by the hydrazone linkage, remains a powerful approach in the design of next-generation targeted cancer therapeutics.

References

Application Notes & Protocols: Site-Specific Protein Modification Utilizing Tri-Boc-Hydrazinoacetic Acid for Stable Bioconjugate Formation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in advanced bioconjugation, therapeutic protein development, and targeted drug delivery.

Abstract

Site-specific protein modification is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of precisely engineered bioconjugates with enhanced therapeutic and diagnostic properties. This guide provides a comprehensive overview and detailed protocols for the use of tri-Boc-hydrazinoacetic acid in conjunction with the Hydrazino-iso-Pictet-Spengler (HIPS) ligation. This advanced chemical strategy facilitates the site-specific modification of proteins, yielding exceptionally stable carbon-carbon bond linkages. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights to ensure the successful implementation of this powerful technology in your research and development endeavors.

Introduction: The Imperative for Precision in Protein Conjugation

The functionalization of proteins is a critical process in the development of a wide array of biomedical tools, from antibody-drug conjugates (ADCs) to diagnostic imaging agents.[1][2] The efficacy and safety of these bioconjugates are profoundly influenced by the location and stoichiometry of the conjugated payload. Traditional methods, often targeting reactive amine residues on lysine, can result in heterogeneous mixtures with suboptimal performance.[1] Consequently, the field has increasingly shifted towards site-specific modification techniques that offer precise control over the conjugation process.[1][2]

One of the most robust methods for achieving site-specific protein modification involves the introduction of a bioorthogonal chemical handle, such as an aldehyde, into the protein backbone.[3][4] This is often accomplished through the enzymatic conversion of a specific amino acid sequence by a formylglycine-generating enzyme (FGE).[3][4][5] The resulting aldehyde group serves as a versatile target for a variety of ligation chemistries.

This application note focuses on the use of this compound as a precursor for the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, a powerful method for conjugating payloads to aldehyde-tagged proteins.[3][5] The HIPS ligation is distinguished by its ability to form a stable carbon-carbon bond under mild, biocompatible conditions, a significant advantage over less stable linkages like hydrazones or oximes.[5][6] The tri-Boc protecting groups on the hydrazinoacetic acid ensure stability and prevent undesirable side reactions during synthesis and handling, allowing for a controlled deprotection and subsequent ligation.[7][8]

Principle of the Method: The Hydrazino-iso-Pictet-Spengler (HIPS) Ligation

The HIPS ligation is a two-step reaction that proceeds through a hydrazone intermediate, which then undergoes an irreversible intramolecular cyclization to form a stable C-C bond.[3][4][6] The use of a tri-Boc-protected hydrazinoacetic acid linker provides a stable precursor that can be deprotected to reveal the reactive hydrazine moiety immediately prior to the conjugation reaction.

The key steps of the HIPS ligation are as follows:

  • Deprotection of this compound: The three tert-butyloxycarbonyl (Boc) protecting groups are removed from the hydrazinoacetic acid derivative of the payload under acidic conditions, typically using trifluoroacetic acid (TFA). This unmasks the reactive hydrazine.

  • Hydrazone Formation: The deprotected hydrazine payload reacts with the aldehyde group on the target protein to form a hydrazone intermediate. This reaction is reversible and is favored at a slightly acidic to neutral pH.[6]

  • Intramolecular Cyclization (Pictet-Spengler Reaction): The hydrazone intermediate undergoes an intramolecular electrophilic substitution reaction, where a nucleophilic indole moiety attacks the hydrazonium ion, leading to the formation of a stable, cyclic C-C bond.[3][4][6]

This two-step, one-pot reaction results in a highly stable bioconjugate that is resistant to hydrolysis and enzymatic degradation.[3][5]

Visualization of the HIPS Ligation Workflow

HIPS_Workflow cluster_prep Reagent Preparation cluster_reaction Ligation Reaction cluster_product Final Product & Analysis Protein_CHO Aldehyde-Tagged Protein Ligation HIPS Ligation (pH ~7) Protein_CHO->Ligation Payload_HNNBoc3 Tri-Boc-Hydrazino Payload Deprotection Boc Deprotection (TFA) Payload_HNNBoc3->Deprotection Deprotection->Ligation Deprotected Payload Conjugate Stable Protein Conjugate Ligation->Conjugate Analysis Characterization (MS, HPLC, SDS-PAGE) Conjugate->Analysis

Caption: Workflow for site-specific protein modification using HIPS ligation.

Materials and Reagents

Equipment
  • Analytical balance

  • pH meter

  • Centrifuge

  • Incubator/shaker

  • HPLC system with UV detector

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • SDS-PAGE apparatus

  • Gel imaging system

  • Lyophilizer (optional)

  • Solid-phase peptide synthesis (SPPS) equipment (if synthesizing payload in-house)

Chemicals and Reagents
  • This compound (commercially available from suppliers such as Sigma-Aldrich, Chem-Impex)[9][10][11][12][13][14]

  • Aldehyde-tagged protein of interest (e.g., antibody with an FGE-modified tag)

  • Payload of interest with a suitable functional group for coupling to hydrazinoacetic acid (e.g., an amine for amide bond formation)

  • Coupling reagents for payload attachment (e.g., HBTU, HATU, or EDC/NHS)

  • Solvents:

    • Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Reaction Buffers:

    • Phosphate-buffered saline (PBS), pH 7.0-7.4

    • Sodium phosphate buffer, 100 mM, pH 6.0

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reagents for protein analysis (SDS-PAGE gels, stains, etc.)

Experimental Protocols

Protocol 1: Synthesis of the Tri-Boc-Hydrazino-Payload

This protocol describes the coupling of this compound to an amine-containing payload.

  • Dissolution of Reagents:

    • Dissolve this compound (1.2 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve the coupling reagent (e.g., HBTU, 1.2 equivalents) in anhydrous DMF.

  • Activation and Coupling:

    • Add DIPEA (3 equivalents) to the solution of this compound and payload.

    • Add the coupling reagent solution to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product.

  • Purification:

    • Once the reaction is complete, purify the tri-Boc-hydrazino-payload by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: Site-Specific Protein Conjugation via HIPS Ligation

This protocol details the conjugation of the hydrazino-payload to an aldehyde-tagged protein.

  • Preparation of the Aldehyde-Tagged Protein:

    • Prepare the aldehyde-tagged protein in a suitable buffer, such as PBS at pH 7.0-7.4.[6] The protein concentration should typically be in the range of 1-10 mg/mL.[15]

  • Deprotection of the Hydrazino-Payload:

    • Dissolve the purified tri-Boc-hydrazino-payload in a solution of 50% TFA in anhydrous DCM.

    • Incubate at room temperature for 30 minutes to 1 hour to remove the Boc protecting groups.[15]

    • Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.

  • Ligation Reaction:

    • Dissolve the deprotected hydrazino-payload in an organic co-solvent such as DMSO to create a concentrated stock solution.

    • Add the deprotected hydrazino-payload stock solution to the aldehyde-tagged protein solution. A molar excess of the payload (e.g., 5-20 fold) is typically used to drive the reaction to completion.[6]

    • The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 4-16 hours with gentle agitation.[6]

  • Reaction Monitoring:

    • Monitor the conjugation reaction by LC-MS or SDS-PAGE. A successful conjugation will result in a mass increase corresponding to the mass of the payload and a shift in the protein band on the SDS-PAGE gel.

  • Purification of the Protein Conjugate:

    • Once the reaction is complete, purify the protein conjugate from excess payload and unreacted protein using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[15]

  • Characterization of the Final Conjugate:

    • Confirm the identity and purity of the final protein conjugate by:

      • Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the covalent attachment of the payload and determine the drug-to-antibody ratio (DAR).

      • SDS-PAGE: To visualize the shift in molecular weight and assess the purity of the conjugate.

      • HPLC (e.g., hydrophobic interaction chromatography - HIC): To assess the homogeneity of the conjugate and quantify the DAR.

Visualization of the HIPS Ligation Mechanism

HIPS_Mechanism Reactants Protein-CHO + Hydrazino-Indole-Payload Hydrazone Hydrazone Intermediate Reactants->Hydrazone Reversible (pH ~7) Hydrazonium Hydrazonium Ion Hydrazone->Hydrazonium Protonation Cyclization Intramolecular Cyclization Hydrazonium->Cyclization Electrophilic Attack Product Stable C-C Bond (Bioconjugate) Cyclization->Product Irreversible

Caption: Mechanism of the Hydrazino-iso-Pictet-Spengler (HIPS) ligation.

Troubleshooting

Problem Possible Cause Suggested Solution
Low Conjugation Efficiency Incomplete deprotection of the tri-Boc-hydrazino-payload.Ensure complete removal of Boc groups by extending the TFA incubation time or using fresh TFA. Confirm deprotection by MS.
Low reactivity of the aldehyde-tagged protein.Verify the presence and accessibility of the aldehyde group. Optimize reaction pH (6.0-7.4).
Insufficient molar excess of the payload.Increase the molar ratio of the payload to the protein.
Protein Precipitation High concentration of organic co-solvent.Keep the final concentration of the organic co-solvent (e.g., DMSO) below 10%.
Protein instability at the reaction pH.Perform the reaction at a pH where the protein is known to be stable. Consider adding stabilizing excipients.
Heterogeneous Product Incomplete reaction.Extend the reaction time and monitor by LC-MS until completion.
Presence of unreacted protein and/or payload.Optimize the purification method (e.g., gradient elution in IEX or using a different chromatography resin).

Conclusion: A Robust Strategy for Advanced Bioconjugates

The use of this compound in conjunction with the Hydrazino-iso-Pictet-Spengler (HIPS) ligation represents a state-of-the-art approach for the site-specific modification of proteins. This methodology offers unparalleled control over the conjugation process, leading to the formation of homogeneous and highly stable bioconjugates. The mild reaction conditions and the formation of a robust C-C bond make this an ideal strategy for the development of next-generation protein therapeutics, diagnostics, and research tools. By following the detailed protocols and leveraging the expert insights provided in this guide, researchers can confidently implement this powerful technology to advance their scientific objectives.

References

Application Note: Efficient Coupling of tri-Boc-hydrazinoacetic Acid to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids into peptide chains is a cornerstone of modern drug discovery and development, enabling the creation of peptidomimetics with enhanced stability, novel functionalities, and improved therapeutic profiles. Hydrazinoacetic acid is a particularly valuable building block for introducing a reactive hydrazide moiety, which can be used for bioconjugation, cyclization, or the formation of hydrazone linkages. This application note provides a comprehensive guide for the efficient coupling of N,N',N'-tris(tert-butyloxycarbonyl)-hydrazinoacetic acid (tri-Boc-hydrazinoacetic acid), a sterically hindered derivative, onto an amino-functionalized solid-phase peptide synthesis (SPPS) resin. We detail field-proven protocols, discuss the rationale behind reagent selection, and offer troubleshooting strategies to overcome common challenges associated with sterically demanding couplings.

Introduction: The Challenge of Steric Hindrance

Solid-phase peptide synthesis (SPPS) relies on the near-quantitative completion of two key steps: Nα-deprotection and amide bond formation (coupling). While the coupling of standard proteinogenic amino acids is typically efficient, the introduction of sterically hindered residues like this compound presents a significant synthetic challenge. The three bulky tert-butyloxycarbonyl (Boc) protecting groups, while essential for preventing unwanted side reactions of the hydrazine moiety, create a formidable steric shield around the carboxylic acid.[1] This bulk can physically obstruct the approach of the activated carboxyl group to the resin-bound amine, leading to sluggish reaction kinetics and incomplete coupling.[2]

Failure to achieve complete coupling results in the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product. Therefore, overcoming this steric barrier requires the use of highly potent activation methods and optimized reaction conditions. This guide will focus on robust protocols utilizing uronium/aminium salt-based coupling reagents, which have proven highly effective for such challenging acylations.[3][4][5]

Materials and Reagent Selection

The success of the coupling reaction is critically dependent on the appropriate choice of resin, coupling reagents, and solvents.

Solid-Phase Support (Resin)

The choice of resin is dictated by the overall synthetic strategy (i.e., Fmoc/tBu or Boc/Bzl) and the desired C-terminal functionality of the final peptide. The protocols described herein are broadly applicable to any amino-functionalized resin.

Resin TypeCommon LinkerTypical ApplicationCleavage ConditionKey Considerations
Wang Resin p-Alkoxybenzyl alcoholPeptide Acids (Fmoc SPPS)High % TFA[6]Prone to racemization during loading of the first amino acid; best to use pre-loaded resin.
2-Chlorotrityl Chloride Resin 2-ChlorotritylProtected Peptide Acids (Fmoc SPPS)Very mild acid (e.g., 1-5% TFA)[6]Excellent for sterically hindered first amino acids and minimizing diketopiperazine formation.
Rink Amide Resin Rink AmidePeptide Amides (Fmoc SPPS)High % TFA[6][7]Robust and widely used for generating C-terminal amides.
Merrifield Resin ChloromethylPeptide Acids (Boc SPPS)Anhydrous HF or TFMSA[8][9]The classical resin for Boc-based synthesis.
MBHA Resin p-MethylbenzhydrylaminePeptide Amides (Boc SPPS)Anhydrous HF or TFMSA[6][8]Standard choice for peptide amides in Boc chemistry.

For this application, a resin with a moderate loading capacity (e.g., 0.3–0.8 mmol/g) is recommended to minimize peptide aggregation on the solid support.[7]

Coupling Reagents for Hindered Systems

Standard carbodiimide activators like DCC or DIC are often inefficient for coupling sterically demanding building blocks.[10] Onium salt-based reagents are the preferred choice due to their ability to form highly reactive active ester intermediates.

ReagentAcronymActivating MoietyAdvantages & Rationale
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateOAt-esterHighly Recommended. Forms a highly reactive OAt-ester. The 7-aza position of the HOAt moiety acts as an electron-withdrawing group, making it a better leaving group and accelerating the coupling reaction. This leads to higher yields, faster kinetics, and reduced risk of racemization compared to HBTU.[3][11][12]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateOBt-esterEffective Alternative. A robust and widely used reagent that forms an OBt-ester. While generally less reactive than the HATU-derived OAt-ester, it is highly effective for many difficult couplings and has been explicitly used for this compound.[1][3][4][13]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateOBt-esterA phosphonium salt-based reagent that avoids the potential side reaction of N-terminal guanidinylation sometimes observed with uronium salts like HBTU/HATU, although this is rare with pre-activation.[4][14][15]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxyma-esterA newer generation uronium salt with coupling efficiency comparable to HATU. It incorporates the OxymaPure® additive, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[2]

Experimental Protocols

The following protocols provide a step-by-step methodology for the efficient coupling of this compound. The primary protocol utilizes HATU for maximum efficiency, with an alternative HBTU protocol also provided.

Workflow Overview

SPPS_Coupling_Workflow cluster_prep Resin Preparation cluster_deprotect Nα-Deprotection cluster_couple Coupling Reaction cluster_cap Capping (Optional) Resin 1. Select Resin Swell 2. Swell Resin in DMF Resin->Swell Deprotect 3. Fmoc Removal (20% Piperidine/DMF) Swell->Deprotect Wash1 4. Wash (DMF) Deprotect->Wash1 Kaiser1 5. Confirm Deprotection (Kaiser Test: Blue) Wash1->Kaiser1 Preactivate 6. Pre-activate Acid (this compound + HATU + DIPEA in DMF) Kaiser1->Preactivate Couple 7. Add to Resin (Agitate 1-4h) Preactivate->Couple Wash2 8. Wash (DMF/DCM) Couple->Wash2 Kaiser2 9. Confirm Coupling (Kaiser Test: Colorless) Wash2->Kaiser2 Cap 10. Cap Unreacted Amines (Acetic Anhydride/DIPEA) Kaiser2->Cap If Kaiser Positive NextCycle Proceed to Next Cycle Kaiser2->NextCycle If Kaiser Negative Cap->NextCycle

Caption: Workflow for coupling this compound in Fmoc-SPPS.

Materials
  • Amino-functionalized resin (e.g., Rink Amide, Wang)

  • This compound

  • HATU or HBTU

  • N,N'-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser Test Kit (Ninhydrin solutions)

  • Acetic Anhydride (for capping, if needed)

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency.

  • Resin Preparation & Deprotection:

    • Swell the resin (1.0 eq.) in DMF (~10 mL/g of resin) for 30-60 minutes in a reaction vessel.

    • Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a second portion of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.[7][10]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test: a small sample of beads should turn a deep blue, confirming the presence of free primary amines.[16]

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution. Agitate gently for 1-2 minutes to pre-activate the carboxylic acid. The solution may turn pale yellow.[7]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-4 hours. Due to the steric hindrance, a longer coupling time is recommended.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and ethanol, and perform a Kaiser test.[7]

    • Interpretation:

      • Negative (Colorless/Yellow beads): The coupling is complete. Proceed to wash the bulk resin with DMF (5 times) and DCM (3 times).

      • Positive (Blue/Purple beads): The coupling is incomplete. Proceed to the Troubleshooting section (Section 4).

    • Once coupling is complete and confirmed, the resin is ready for the next deprotection/coupling cycle.

Protocol 2: Alternative Coupling using HBTU

This protocol is a robust and widely validated alternative.

  • Resin Preparation & Deprotection: Follow Step 1 from Protocol 3.2.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) and agitate for 1-2 minutes for pre-activation.[10][13]

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow Step 3 from Protocol 3.2.

Troubleshooting and Key Considerations

  • Positive Kaiser Test after Coupling: If the Kaiser test indicates incomplete coupling, do not proceed to the next cycle.

    • Solution 1: Recouple. Drain the reaction mixture, wash the resin with DMF (3 times), and repeat the coupling step with a fresh solution of activated this compound.

    • Solution 2: Capping. If the Kaiser test is still positive after a second coupling, it indicates the presence of difficult-to-acylate sites. These unreacted amines must be "capped" to prevent the formation of deletion peptides.

      • Capping Protocol: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin thoroughly with DMF. A subsequent negative Kaiser test confirms successful capping.[16][17]

  • Partial Boc-Group Lability (Fmoc SPPS): Research has shown that one of the three Boc groups on the hydrazinoacetic acid moiety may exhibit slight instability and can be partially lost during the repeated piperidine treatments required for Fmoc removal in a long synthesis.[1] While the fully protected reagent is still highly convenient and suppresses polymerization side-products, this is a factor to consider for ultra-pure, long peptides. For most applications, the resulting product is readily purified.

  • Final Cleavage and Deprotection: The three Boc groups are acid-labile and will be removed simultaneously with most common side-chain protecting groups (e.g., tBu, Trt, Pbf) and cleavage from acid-sensitive resins (e.g., Wang, Rink Amide).

    • A standard cleavage cocktail such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours is typically sufficient to remove all Boc groups and cleave the peptide from the resin.[7]

    • For peptides synthesized using the Boc/Bzl strategy on resins like Merrifield or MBHA, final cleavage and deprotection require strong acids like anhydrous HF or TFMSA.[6]

Conclusion

The successful incorporation of the sterically demanding this compound into a growing peptide chain is readily achievable through the selection of appropriate high-potency coupling reagents and optimized reaction protocols. The use of HATU is highly recommended for maximizing coupling efficiency and minimizing reaction times, although HBTU remains a proven and effective alternative. Careful monitoring of the reaction completion using the Kaiser test is critical to prevent the accumulation of deletion impurities. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers and drug development professionals can confidently and efficiently synthesize hydrazino-functionalized peptides for a wide range of applications.

References

Application Notes & Protocols: Mastering Hydrazone Ligation with Tri-Boc-Hydrazinoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Tri-Boc-Hydrazinoacetic Acid in Bioconjugation

In the landscape of modern drug development and molecular biology, the precise and stable linking of molecules—a process known as bioconjugation—is paramount.[][2] Among the arsenal of chemoselective reactions available, the formation of a hydrazone bond between a hydrazine and an aldehyde or ketone stands out for its reliability and bio-orthogonality.[3] This reaction is particularly valuable because the requisite functional groups are generally absent in native biological systems, minimizing off-target side reactions.[3]

This compound is a specialized reagent designed to facilitate this process with exceptional control.[4][5] It serves as a stable, protected precursor for introducing a highly reactive hydrazide moiety onto a target molecule, such as a peptide, protein, or nanoparticle.[5][6] The three tert-butyloxycarbonyl (Boc) groups provide robust protection, preventing the nucleophilic hydrazine from engaging in premature or undesired reactions, such as self-polymerization, during the initial coupling steps.[6]

This guide provides a comprehensive overview of the chemistry, key reaction parameters, and detailed protocols for the successful application of this compound. We will explore the complete workflow: from the initial coupling of the protected acid to a carrier molecule, through the critical deprotection step, to the final, chemoselective ligation with an aldehyde to form a stable hydrazone conjugate.

The Chemistry: A Three-Act Process

The use of this compound is not a single reaction but a strategic three-step process. Understanding the purpose of each stage is critical for successful implementation and troubleshooting.

G cluster_0 Workflow Overview A Step 1: Coupling (Amide Bond Formation) B Step 2: Deprotection (Acid-mediated Boc Removal) A->B Molecule with protected hydrazide C Step 3: Ligation (Hydrazone Formation) B->C Molecule with free hydrazide D D C->D Final Hydrazone Conjugate

Figure 1: The three-stage workflow for utilizing this compound.

  • Coupling: The carboxylic acid of this compound is activated and reacted with a primary amine on the molecule of interest (e.g., the N-terminus of a peptide or a lysine residue) to form a stable amide bond.[7]

  • Deprotection: The three Boc groups are removed, typically under acidic conditions using trifluoroacetic acid (TFA), to unmask the reactive hydrazide group.[6][8]

  • Ligation: The newly exposed hydrazide-functionalized molecule is reacted with an aldehyde-bearing partner to form the target hydrazone conjugate.[9]

Mechanism of Hydrazone Formation

The core ligation step is a nucleophilic addition-elimination reaction. The reaction is famously acid-catalyzed, as protonation of the carbonyl oxygen makes the aldehyde more electrophilic. However, this must be balanced, as excessive acidity will protonate the hydrazine nucleophile, rendering it unreactive.[10]

G cluster_1 Mechanism of Hydrazone Formation Reactants R'-CHO + H₂N-NH-R TS1 H⁺ (Catalyst) Intermediate Hemiaminal Intermediate [R'-CH(OH)-NH-NH-R] TS1->Intermediate Nucleophilic Attack TS2 - H₂O (Dehydration) Intermediate->TS2 Product Hydrazone Product [R'-CH=N-NH-R] TS2->Product Elimination

Figure 2: Simplified mechanism of acid-catalyzed hydrazone formation.

Optimizing Reaction Conditions

Success in hydrazone ligation hinges on the careful control of several key parameters. The choices made will influence reaction speed, yield, and the stability of the final conjugate.

pH Control

The pH of the reaction medium is arguably the most critical factor. It represents a trade-off between activating the aldehyde (favored by acid) and ensuring the hydrazine remains a potent nucleophile (favored by neutral/basic conditions).[10]

pH RangeEffect on ReactionRecommendation
< 4.0 Hydrazine is extensively protonated and non-nucleophilic, drastically slowing the reaction.[10]Avoid unless required for substrate stability, and expect very long reaction times.
4.5 - 6.5 Generally considered the optimal range for uncatalyzed reactions, balancing carbonyl activation and nucleophile availability.[10][11]The ideal starting point for most standard hydrazone ligations.
6.5 - 7.5 Reaction rates are typically slow without a catalyst. However, this is the required range for most biological applications involving live cells or sensitive proteins.[12][13]Aniline catalysis is strongly recommended to achieve reasonable reaction rates at physiological pH.[12][14]
> 8.0 The rate of the dehydration step becomes rate-limiting, slowing the overall reaction.[15]Generally not recommended for hydrazone formation.
Catalysis: Accelerating the Reaction

For applications at neutral pH or when rapid ligation is required, catalysts are essential.

CatalystTypical ConcentrationMechanism & Notes
Aniline 10 - 100 mMActs as a nucleophilic catalyst. It forms a highly reactive Schiff base (anilinium ion) with the aldehyde, which is then rapidly attacked by the hydrazide.[12][14] This method is exceptionally effective for accelerating ligations at neutral pH.[13]
Brønsted Acids (Implicit in pH)General acid catalysis speeds up the dehydration of the hemiaminal intermediate.[16] This is the principle behind the optimal pH range of 4.5-6.5.
Lewis Acids (e.g., CeCl₃·7H₂O) 2-5 mol%Coordinates to the carbonyl oxygen, increasing its electrophilicity. This approach is more common in organic synthesis than in aqueous bioconjugation.[16][17]
Solvent Systems

The choice of solvent depends on the solubility of the reactants and the context of the experiment.

  • Bioconjugation: Aqueous buffers (e.g., PBS, MES, acetate) are standard. The pH of the buffer is the primary concern. Co-solvents like DMSO or DMF can be used at low percentages (<10%) to aid the solubility of hydrophobic molecules.

  • Organic Synthesis: Protic solvents like methanol or ethanol are commonly used as they can participate in proton transfer steps.[17] For reactions with certain Lewis acid catalysts, aprotic solvents may be preferred.[17]

Experimental Protocols

The following protocols provide a generalized framework. Researchers must optimize concentrations, reaction times, and purification methods for their specific molecules of interest.

Protocol 1: Coupling of this compound to a Peptide

This protocol describes the coupling of the reagent to the N-terminus of a resin-bound peptide using standard solid-phase peptide synthesis (SPPS) chemistry.

Materials:

  • Fmoc-deprotected peptide-on-resin

  • This compound (1.5 eq)

  • HATU (1.45 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-on-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound and HATU in a minimal volume of DMF.

  • Add DIPEA to the solution from Step 2 and vortex briefly. This is the activation step.

  • Immediately add the activated solution to the swelled resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

  • Once complete, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 2: Boc Deprotection and Peptide Cleavage from Resin

This step simultaneously cleaves the peptide from the solid support and removes the Boc protecting groups from the hydrazide.

Materials:

  • Peptide-on-resin from Protocol 1

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cold cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

  • Agitate at room temperature for 2-3 hours. Caution: Perform in a fume hood as TFA is highly corrosive.

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the peptide by adding the filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the resulting peptide pellet under vacuum. The product is the hydrazide-functionalized peptide, typically as a TFA salt.

  • Confirm the mass of the product via LC-MS or MALDI-TOF.

Protocol 3: Hydrazone Ligation with an Aldehyde

This protocol describes the final conjugation step in an aqueous buffer, ideal for biomolecules.

Materials:

  • Lyophilized hydrazide-peptide (from Protocol 2)

  • Aldehyde-functionalized molecule

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5 (or other suitable buffer)

  • (Optional) Aniline stock solution (1 M in DMSO) for catalyzed reactions at higher pH.

Procedure:

  • Dissolve the hydrazide-peptide and the aldehyde-functionalized molecule in the reaction buffer to achieve desired final concentrations (e.g., 1-10 mM). Use equimolar amounts as a starting point.[13]

  • For an uncatalyzed reaction (pH 4.5-6.5): Incubate the mixture at room temperature. Monitor the reaction progress by RP-HPLC or LC-MS. Reactions can take from 1 to 24 hours depending on the reactivity of the aldehyde.

  • For an aniline-catalyzed reaction (pH 6.5-7.5): Add aniline from the stock solution to a final concentration of 10-100 mM.[14] Incubate at room temperature. The reaction should be significantly faster, often reaching completion in under an hour.[12]

  • Once the reaction is complete, the product can be purified by RP-HPLC to remove unreacted starting materials and catalyst.

  • Lyophilize the purified fractions to obtain the final hydrazone conjugate.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Ligation Yield 1. Incomplete Boc deprotection. 2. Incorrect pH for the reaction. 3. Aldehyde is unstable or has low reactivity. 4. Hydrolysis of the hydrazone product.[18]1. Ensure sufficient time and fresh TFA for the cleavage/deprotection step. Confirm mass of hydrazide peptide. 2. Verify buffer pH. Test a range from pH 5.0 to 7.0. 3. Use a fresh sample of the aldehyde. Aromatic aldehydes are generally more reactive than aliphatic ones.[13] Consider using an aniline catalyst to boost the rate.[12] 4. Purify the product promptly after formation. For long-term stability, consider reducing the hydrazone to a stable hydrazine bond with sodium cyanoborohydride (NaBH₃CN).
Multiple Peaks in HPLC/LC-MS 1. Incomplete reaction. 2. Side reactions of the aldehyde. 3. Instability of the hydrazone (hydrolysis).1. Increase reaction time or add a catalyst. 2. If the aldehyde is on a complex biomolecule, it may react with other nucleophiles (e.g., lysine). Ensure the aldehyde was introduced site-specifically. 3. Analyze the sample immediately. If hydrolysis is suspected, check the pH of the analysis mobile phase.
No Reaction 1. Degradation of one or both reactants. 2. Incorrect functional group (e.g., carboxylic acid instead of aldehyde). 3. Hydrazide is fully protonated (pH is too low).1. Verify the integrity and mass of both starting materials independently. 2. Confirm the chemical structure of your reactants. 3. Increase the pH of the reaction buffer to at least 4.5.

References

Troubleshooting & Optimization

Technical Support Center: Coupling of Tri-Boc-Hydrazinoacetic Acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of tri-Boc-hydrazinoacetic acid into peptide sequences. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you troubleshoot and optimize your synthetic protocols.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block for introducing a hydrazino moiety into peptides, enabling site-specific modifications and conjugations. However, its successful incorporation is often hampered by significant steric hindrance imposed by the three bulky tert-butyloxycarbonyl (Boc) protecting groups. This steric bulk can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete coupling reactions and the formation of deletion sequences.[1][2]

This guide provides a structured approach to diagnosing and resolving these coupling issues, ensuring higher yields and purity of your target hydrazino-peptides.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of this compound in SPPS:

Q1: Why is my coupling of this compound incomplete?

The primary reason for incomplete coupling is the substantial steric hindrance from the three Boc groups.[2] This bulkiness slows down the reaction kinetics, making standard coupling conditions insufficient for driving the reaction to completion. Other contributing factors can include peptide-resin aggregation, suboptimal activation of the amino acid, or incomplete deprotection of the N-terminal amine on the resin.[2]

Q2: How can I confirm that the coupling is incomplete?

A qualitative assessment can be performed using the ninhydrin (Kaiser) test. A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines.[1][2] For a quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC to identify and quantify any deletion sequences resulting from the failed coupling.[2]

Q3: Are standard coupling reagents like DCC/HOBt suitable for this compound?

While DCC/HOBt are effective for many standard amino acids, they are often inefficient for sterically hindered residues like this compound.[2] More potent activating reagents are generally required to achieve high coupling efficiency.

Q4: What are the recommended coupling reagents for this hindered building block?

For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are strongly recommended due to their higher reactivity.[1] Potent activators include:

  • Uronium/Aminium Salts: HATU, HCTU, HBTU, and COMU.[1][2][3]

  • Phosphonium Salts: PyAOP and PyBOP.[1][4]

These reagents have demonstrated superior performance in coupling N-methylated and other sterically hindered amino acids.[1][3]

Q5: Can one of the Boc groups be lost during Fmoc-SPPS?

There is evidence suggesting that one of the three Boc groups on this compound may be partially lost during the repetitive piperidine treatments used for Fmoc deprotection in Fmoc/tBu-based SPPS.[5][6] Despite this slight instability, the reagent is still considered highly convenient for preparing hydrazinopeptides in good yield and purity.[5][6]

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting and resolving incomplete coupling of this compound.

Diagram: Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Optimization cluster_3 Resolution Problem Positive Ninhydrin Test / Deletion Sequence in HPLC Recouple Perform a Second Coupling (Double Coupling) Problem->Recouple Immediate Action ChangeReagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) Recouple->ChangeReagent If still positive Success Negative Ninhydrin Test / Clean HPLC Profile Recouple->Success If negative OptimizeConditions Optimize Reaction Conditions: - Increase reaction time - Increase reagent excess - Consider solvent effects ChangeReagent->OptimizeConditions For further improvement ChangeReagent->Success If negative CheckDeprotection Verify Complete N-terminal Fmoc Deprotection OptimizeConditions->CheckDeprotection CheckDeprotection->Success

Caption: A logical workflow for troubleshooting incomplete coupling.

Causality of Incomplete Coupling

Understanding the root cause is critical for effective troubleshooting.

  • Steric Hindrance: As previously mentioned, this is the most significant barrier. The bulky Boc groups shield the carboxylic acid, making it difficult for the coupling reagent to form the activated intermediate and for this intermediate to access the N-terminal amine on the resin.

  • Peptide Aggregation: On-resin aggregation of the growing peptide chain can physically block the N-terminal amine, preventing it from reacting. This is a common issue in SPPS, particularly with hydrophobic sequences.[7]

  • Suboptimal Reagent Choice: Using a coupling reagent with insufficient reactivity will result in slow and incomplete reactions for hindered building blocks.

  • Reaction Conditions: Factors such as reaction time, temperature, solvent, and reagent concentration can all influence the outcome of the coupling reaction.

Step-by-Step Troubleshooting and Optimization
Step 1: Immediate Action - Double Coupling

If a positive ninhydrin test is observed after the initial coupling, the most straightforward first step is to perform a second coupling.

Protocol for Double Coupling:

  • After the first coupling, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts and unreacted reagents.

  • Prepare a fresh solution of this compound, coupling reagent, and base (if required) at the same concentration as the initial coupling.

  • Add the fresh coupling mixture to the resin and allow it to react for the same duration as the first coupling (or longer).

  • After the second coupling, wash the resin with DMF and perform another ninhydrin test.

Step 2: Re-evaluate Your Coupling Reagent

If double coupling does not resolve the issue, a more potent coupling reagent is necessary.

Reagent ClassRecommended ReagentsKey Advantages
Uronium/Aminium HATU, HCTU, COMUHighly reactive, effective for hindered amino acids.[1][3] COMU offers enhanced safety and solubility compared to HOBt/HOAt-based reagents.[3]
Phosphonium PyAOP, PyBOPAlso highly effective for hindered couplings and can avoid certain side reactions like N-terminal guanidinylation that can occur with uronium salts.[1]

Expert Insight: While both classes are effective, HATU is a widely cited and trusted choice for difficult couplings. COMU is an excellent modern alternative with a better safety profile.

Step 3: Optimize Reaction Conditions

Fine-tuning the reaction parameters can significantly improve coupling efficiency.

  • Reaction Time: For sterically hindered residues, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight may be necessary.

  • Reagent Excess: Increasing the excess of the this compound and coupling reagents (e.g., from 3 equivalents to 5 equivalents relative to the resin loading) can help drive the reaction to completion.

  • Solvent Choice: DMF is the standard solvent for SPPS due to its excellent resin-swelling properties.[8] In cases of severe aggregation, using a solvent mixture like DCM/DMF/NMP (1:1:1) or adding chaotropic salts (e.g., LiCl) can help disrupt secondary structures and improve coupling.

  • Temperature: While most SPPS is performed at room temperature, gentle heating (e.g., to 30-40°C) can sometimes improve the kinetics of a difficult coupling. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

Diagram: Coupling Reagent Activation Pathway

G AA Tri-Boc-Hydrazinoacetic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., OAt-ester) AA->Activated_Ester Reagent Coupling Reagent (e.g., HATU, PyAOP) Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Coupled_Product Coupled Product Activated_Ester->Coupled_Product Resin Peptide-Resin with free N-terminus (H₂N-Peptide-Resin) Resin->Coupled_Product Nucleophilic Attack

Caption: Simplified activation and coupling pathway in SPPS.

Recommended Protocol for Coupling this compound

This protocol is a robust starting point for the successful incorporation of this compound using a potent coupling reagent.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF (5-7 times).

  • Prepare Coupling Solution:

    • In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the reaction mixture at room temperature for at least 4 hours.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all soluble reagents and byproducts.

  • Monitoring:

    • Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test.

    • If the test is negative (yellow beads), proceed to the deprotection of the next amino acid.

    • If the test is positive (blue/purple beads), perform a second coupling (double coupling) by repeating steps 2-5.

References

Technical Support Center: Optimizing Tri-Boc-Hydrazinoacetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing tri-Boc-hydrazinoacetic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this unique building block into their synthetic workflows. Here, we will delve into the mechanistic underpinnings of common challenges and provide field-proven troubleshooting strategies to ensure successful and efficient couplings.

Introduction to this compound

This compound, formally known as N,N',N'-tris(tert-butoxycarbonyl)hydrazinoacetic acid, is a valuable reagent in peptide synthesis and bioconjugation.[1][2] Its three tert-butyloxycarbonyl (Boc) protecting groups provide significant steric bulk and stability, allowing for controlled and selective reactions.[1] This unique structure facilitates the introduction of a hydrazino moiety, which can be used for various applications, including the formation of hydrazone linkages and the synthesis of peptidomimetics.[1][2]

However, the very features that make this reagent advantageous—the bulky Boc groups—can also present significant challenges during coupling reactions. The steric hindrance around the carboxylic acid can impede the approach of the amine, leading to sluggish or incomplete reactions. This guide will address these challenges head-on, providing you with the knowledge to optimize your coupling conditions and achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound coupling reaction so slow or incomplete?

A1: The primary reason for slow or incomplete coupling is the significant steric hindrance posed by the three bulky Boc groups on the hydrazine moiety.[3] This steric bulk physically obstructs the approach of the amine nucleophile to the activated carboxylic acid, thereby slowing down the reaction rate.

Q2: What are the best coupling reagents for this compound?

A2: Due to the sterically demanding nature of this compound, high-reactivity coupling reagents are essential. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU are generally the most effective.[1][4] These reagents form highly reactive activated esters that can overcome the steric barrier.[5] COMU, an Oxyma-based reagent, is also an excellent choice, known for its high efficiency and reduced risk of epimerization.[4]

Q3: Can I use carbodiimides like DCC or DIC for this coupling?

A3: While carbodiimides such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are common coupling reagents, they are often less effective for highly hindered couplings like those involving this compound.[6] If you must use a carbodiimide, it is crucial to include an additive like HOBt (1-hydroxybenzotriazole) or 6-Cl-HOBt to form a more reactive activated ester and minimize side reactions.[6][7]

Q4: I'm observing a side product with a lower mass. What could it be?

A4: A common issue, particularly during solid-phase peptide synthesis (SPPS), is the partial loss of one of the Boc groups.[8] This can occur during repeated piperidine treatments for Fmoc deprotection in subsequent cycles.[8] The resulting di-Boc species can still couple, but will have a different mass and may complicate purification.

Q5: How can I confirm the successful coupling of this compound?

A5: The most reliable method is mass spectrometry (LC-MS or MALDI-TOF) to confirm the expected mass of the coupled product. For solid-phase synthesis, a Kaiser test (ninhydrin test) can be used to check for the presence of free primary amines. A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete coupling. However, be aware that the sterically hindered nature of the coupled product might sometimes lead to a false negative.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during this compound coupling reactions.

Problem 1: Low or No Coupling Yield

This is the most frequent challenge and is almost always linked to the steric hindrance of the this compound.

Troubleshooting Low Yield start Low Coupling Yield reagent Optimize Coupling Reagent start->reagent Is a high-activity reagent being used? reagent:w->reagent:w conditions Adjust Reaction Conditions reagent->conditions Yes conditions:w->conditions:w double_couple Perform Double Coupling conditions->double_couple Have you tried extended reaction times? alternative Consider Alternative Strategies double_couple->alternative No improvement success Successful Coupling double_couple->success Yes, and yield improved failure Persistent Issues alternative->failure

Caption: Decision tree for troubleshooting low coupling yields.

  • Solution 1: Upgrade Your Coupling Reagent:

    • Rationale: The choice of coupling reagent is paramount. Standard reagents may not be potent enough to overcome the steric shield of the three Boc groups.

    • Recommendation: Switch to a high-performance uronium/aminium salt-based reagent. HATU, HCTU, and COMU are highly recommended.[1][4] These reagents rapidly form highly reactive activated esters, increasing the rate of the desired reaction.

  • Solution 2: Optimize Reaction Conditions:

    • Rationale: Kinetics can be improved by adjusting time, temperature, and concentration.

    • Recommendations:

      • Increase Reaction Time: For solution-phase synthesis, extend the reaction time to 20-24 hours at room temperature.[1] For solid-phase synthesis, a coupling time of 4-6 hours is a good starting point.

      • Increase Equivalents: Use a slight excess of this compound (1.2-1.5 equivalents) and the coupling reagent (1.2-1.5 equivalents) relative to the amine.

      • Solvent Choice: Ensure good solvation. N,N-Dimethylformamide (DMF) is a common choice.[1] For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) may offer superior solvating properties.[9]

  • Solution 3: Perform a Double Coupling:

    • Rationale: If a single coupling does not go to completion, a second coupling can drive the reaction forward.

    • Procedure: After the initial coupling time, drain the reaction solution, wash the resin with DMF, and then add a fresh solution of activated this compound. Allow this second coupling to proceed for another 2-4 hours.

Problem 2: Partial Deprotection of Boc Groups

While the tri-Boc group is generally stable, partial deprotection can occur under certain conditions, especially in SPPS.

Diagnosing Partial Deprotection start Unexpected Side Product (Lower Mass) check_spps Are you performing SPPS with Fmoc chemistry? start->check_spps piperidine Investigate Piperidine Treatment check_spps->piperidine Yes solution_phase Check for Acidic Contaminants check_spps->solution_phase No mitigate Mitigation Strategy: Use milder deprotection or re-evaluate synthesis plan piperidine->mitigate Prolonged/repeated exposure to piperidine is the likely cause. solution_phase->mitigate Ensure all reagents and solvents are free from acid. resolved Issue Identified mitigate->resolved

Caption: Workflow for diagnosing the cause of partial Boc deprotection.

  • Solution 1: Minimize Piperidine Exposure (SPPS):

    • Rationale: Although generally stable to the basic conditions of piperidine treatment, prolonged or repeated exposure can lead to the loss of a Boc group.[8]

    • Recommendation: If possible, introduce the this compound at the final step of the peptide synthesis to minimize its exposure to multiple deprotection cycles.

  • Solution 2: Ensure Anhydrous and Neutral Conditions:

    • Rationale: The Boc group is acid-labile.[10][] Any acidic contaminants in your solvents or reagents can cause premature and partial deprotection.

    • Recommendation: Use high-purity, anhydrous solvents. Ensure that the amine component, if used as a salt (e.g., HCl or TFA salt), is fully neutralized by the base before adding the activated this compound.

Experimental Protocols

Protocol 1: General Solution-Phase Coupling using HATU

This protocol is a robust starting point for coupling this compound to a primary or secondary amine.

  • Dissolution: In a clean, dry flask, dissolve the amine-containing compound (1.0 eq) in anhydrous DMF.

  • Addition of Acid and Reagents: Add this compound (1.2 eq) to the solution. Follow this with the addition of HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or 4-methylmorpholine (2.4 eq).[1]

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 20-24 hours.[1]

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Standard Solid-Phase Coupling on Resin

This protocol is designed for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the resin (with the free amine) in DMF for 30-60 minutes.

  • Activation Solution: In a separate vessel, dissolve this compound (2.0 eq relative to resin loading) and a coupling reagent such as HCTU (2.0 eq) in DMF. Add DIPEA (4.0 eq) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activation solution.

  • Reaction: Agitate the reaction vessel at room temperature for at least 4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then methanol (2-3 times).

  • Drying: Dry the resin under vacuum.

Data Summary Table

The following table provides a general comparison of common coupling reagents for sterically hindered couplings. Yields are highly substrate-dependent and these values should be considered as a general guide.

Coupling ReagentAdditiveRelative ReactivityTypical Reaction Time (SPPS)Notes
HATU NoneVery High2-4 hoursExcellent for hindered couplings, but can be expensive.[4]
HCTU NoneHigh2-4 hoursA good, cost-effective alternative to HATU.[4]
COMU NoneVery High2-4 hoursOxyma-based, low racemization, and highly soluble.[4]
PyBOP NoneModerate-High4-8 hoursLess reactive than uronium salts for very hindered systems.
DIC/HOBt HOBtModerate6-12 hoursA classic combination, but may require longer times or double coupling.[6]
DIC/6-Cl-HOBt 6-Cl-HOBtHigh4-8 hoursMore reactive than DIC/HOBt.[7]

Final Deprotection of the Hydrazino Moiety

Once successfully coupled, the three Boc groups can be removed to reveal the free hydrazino group.

  • Procedure: The most common method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA).[10][12] A solution of 25-50% TFA in dichloromethane (DCM) at room temperature for 1-2 hours is usually sufficient to remove all three Boc groups.[9][10]

  • Mechanism: The acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates.[12]

  • Caution: Ensure that other acid-labile protecting groups are not present in your molecule if you desire selective deprotection.

By understanding the inherent challenges of working with this compound and applying these targeted troubleshooting strategies and optimized protocols, you can confidently and successfully incorporate this versatile building block into your synthetic endeavors.

References

premature deprotection of Boc groups from tri-Boc-hydrazinoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating the Premature Deprotection of Boc Groups.

Welcome to the technical support center for tri-Boc-hydrazinoacetic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate the nuances of working with this versatile building block.

Introduction: Understanding the Stability of this compound

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex molecules like peptides and peptidomimetics. The three tert-butyloxycarbonyl (Boc) protecting groups offer enhanced stability and steric shielding to the hydrazine moiety, allowing for controlled reactivity.[] However, the acid-labile nature of the Boc group is a double-edged sword, and premature deprotection can lead to undesired side reactions, low yields, and purification challenges. This guide will equip you with the knowledge to anticipate and troubleshoot these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound.

Q1: What are the primary causes of premature Boc deprotection?

A1: The Boc group is susceptible to cleavage under acidic conditions.[2][3] Premature deprotection of this compound is most often triggered by:

  • Acidic Reagents and Solvents: Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is the most common cause. Even seemingly mild acidic conditions, such as the use of protic solvents like methanol in the presence of a Lewis acid, can lead to partial or complete deprotection.[4]

  • Elevated Temperatures: While generally stable at room temperature, prolonged exposure to high temperatures, especially in the presence of trace acidity, can induce thermal deprotection.[5]

  • Inadvertent Acid Contamination: Residual acid from previous reaction steps or contaminated solvents and glassware can be sufficient to catalyze Boc group removal.

Q2: I'm observing partial deprotection. Are the three Boc groups removed at the same rate?

A2: This is a critical question. While definitive studies on the stepwise deprotection of this compound are not extensively published, we can infer the relative lability based on the electronic environment of the nitrogen atoms. The two Boc groups on the terminal nitrogen (N') are generally considered more sterically hindered and may exhibit different reactivity compared to the Boc group on the nitrogen adjacent to the acetic acid moiety (N). It is plausible that deprotection occurs in a stepwise manner, and achieving selective removal of one or two Boc groups would likely require careful optimization of reaction conditions (e.g., milder acids, lower temperatures, and shorter reaction times).

Q3: Can basic conditions cause Boc deprotection?

A3: Generally, the Boc group is stable to basic conditions, which is a key feature of its use in orthogonal protection strategies.[2] However, some instances of Boc deprotection under basic conditions have been reported, particularly with strong bases or in the presence of certain nucleophiles. For this compound, significant deprotection under standard basic workup conditions (e.g., saturated sodium bicarbonate) is not expected.

Q4: How should I properly store this compound to prevent degradation?

A4: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container to protect it from moisture and atmospheric contaminants.[6][7] Storing it in a desiccator is also recommended.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the premature deprotection of this compound.

Issue 1: Complete or Partial Deprotection Observed in Crude Reaction Mixture

Symptoms:

  • TLC analysis shows multiple spots with lower Rf values than the starting material.

  • LC-MS analysis reveals peaks corresponding to the mass of mono-, di-, and fully deprotected hydrazinoacetic acid.

  • ¹H NMR of the crude product shows a decrease in the integration of the tert-butyl proton signal (~1.4-1.5 ppm) relative to other signals.

Root Cause Analysis and Solutions:

The following flowchart outlines a systematic approach to troubleshooting this issue.

G start Premature Deprotection Detected check_reagents 1. Review All Reagents and Solvents start->check_reagents acidic_reagents Are any reagents or solvents inherently acidic? check_reagents->acidic_reagents neutralize Neutralize or replace acidic components. Consider using acid scavengers (e.g., proton sponge). acidic_reagents->neutralize Yes check_contamination 2. Check for Acid Contamination acidic_reagents->check_contamination No neutralize->check_contamination glassware Was all glassware thoroughly washed and dried to remove acid residue? check_contamination->glassware purify_solvents Purify solvents to remove acidic impurities. Use freshly opened bottles of anhydrous solvents. glassware->purify_solvents No check_temp 3. Evaluate Reaction Temperature glassware->check_temp Yes purify_solvents->check_temp high_temp Was the reaction performed at elevated temperatures? check_temp->high_temp lower_temp Reduce reaction temperature. Consider running the reaction at 0°C or room temperature. high_temp->lower_temp Yes check_time 4. Assess Reaction Time high_temp->check_time No lower_temp->check_time long_time Was the reaction time unnecessarily long? check_time->long_time optimize_time Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. long_time->optimize_time Yes final_check Problem Resolved? long_time->final_check No optimize_time->final_check G cluster_start Characteristic Signals cluster_end Expected Changes start This compound ¹H NMR Spectrum deprotection Acid-catalyzed Deprotection start->deprotection end Hydrazinoacetic acid ¹H NMR Spectrum deprotection->end boc Singlet at ~1.4-1.5 ppm (27H, 3 x C(CH₃)₃) ch2_start Singlet at ~4.0 ppm (2H, -CH₂-) boc_gone Disappearance of the *tert*-butyl singlet ch2_end Shift of the -CH₂- singlet nh_appear Appearance of N-H signals (in non-exchanging solvent)

References

Technical Support Center: Purification of Peptides Containing Tri-Boc-Hydrazinoacetic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides containing tri-Boc-hydrazinoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the HPLC purification of these unique peptides. The incorporation of the bulky, hydrophobic this compound moiety presents specific challenges that require careful consideration during purification method development.

Troubleshooting Guide: Navigating Common Purification Challenges

Researchers purifying peptides modified with this compound often encounter issues such as poor peak shape, unexpected peaks in the chromatogram, and difficulty achieving baseline separation. This guide provides a systematic approach to diagnosing and resolving these common problems.

Diagram: Troubleshooting Workflow

Below is a decision-making workflow to help you navigate common issues during the HPLC purification of your this compound-containing peptide.

TroubleshootingWorkflow start Start: Crude Peptide Analysis issue Problem Identified: - Broad Peaks - Multiple Peaks - Low Purity start->issue check_solubility Check Peptide Solubility in Injection Solvent issue->check_solubility Initial Assessment solubility_issue Solubility Issue: - Use DMSO/DMF for injection - Increase column temperature check_solubility->solubility_issue Poor no_solubility_issue Good Solubility check_solubility->no_solubility_issue Good optimize_gradient Optimize Gradient: - Shallow gradient around elution point - Switch ACN to 2-Propanol solubility_issue->optimize_gradient analyze_peaks Analyze Peak Pattern: - Expected Mass? - Mass -100 Da? - Mass -200 Da? no_solubility_issue->analyze_peaks expected_mass Main Peak = Expected Mass (Broad or Tailing) analyze_peaks->expected_mass Yes unexpected_mass Unexpected Masses Present analyze_peaks->unexpected_mass No expected_mass->optimize_gradient boc_loss Impurity at Mass -100 Da: Likely partial Boc loss during synthesis (piperidine treatment) unexpected_mass->boc_loss Check MS Data tfa_cleavage Impurity at Mass -100/-200 Da: Possible Boc loss from TFA in mobile phase/workup unexpected_mass->tfa_cleavage Check MS Data check_column Consider Column Chemistry: - C8 or Phenyl for very hydrophobic peptides - Wide-pore silica (300Å) optimize_gradient->check_column final_purity Achieved >95% Purity check_column->final_purity boc_loss->optimize_gradient modify_mobile_phase Modify Mobile Phase: - Use 0.1% Formic Acid instead of TFA - Lyophilize fractions immediately tfa_cleavage->modify_mobile_phase modify_mobile_phase->final_purity

Caption: Troubleshooting Decision Tree for HPLC Purification.

Frequently Asked Questions (FAQs)

Q1: My peptide peak is very broad and tailing. What is the likely cause and how can I fix it?

A: Broad and tailing peaks for peptides containing this compound are often due to a combination of factors:

  • High Hydrophobicity: The three Boc groups add significant hydrophobicity to the peptide, leading to strong interactions with the C18 stationary phase. This can result in slow desorption kinetics and peak tailing.[1]

  • Secondary Interactions: Residual silanols on the silica backbone of the HPLC column can interact with the peptide, causing tailing.

  • Peptide Aggregation: The bulky nature of the modifying group can sometimes promote peptide aggregation, which can manifest as broad or distorted peaks.[2]

Troubleshooting Steps:

  • Optimize the Organic Modifier: A crucial first step is to replace acetonitrile (ACN) with 2-propanol (isopropanol) in your mobile phase. Hydrazino-containing peptides have been reported to be unstable in the presence of acetonitrile.[3] Isopropanol can also improve the solubility of hydrophobic peptides.

  • Adjust the Gradient: Use a shallower gradient around the elution point of your peptide. A gradient of 0.5-1% change in organic solvent per minute can significantly improve peak shape and resolution.

  • Increase Column Temperature: Elevating the column temperature to 40-60°C can improve peak shape by increasing the solubility of the peptide, reducing mobile phase viscosity, and improving mass transfer kinetics.[4]

  • Consider a Different Stationary Phase: If tailing persists, consider a column with a less hydrophobic stationary phase, such as C8 or Phenyl. For larger peptides, a wide-pore (300Å) column is recommended to ensure the peptide can access the porous structure of the stationary phase.[1][5]

Q2: I see a significant peak in my crude product with a mass of -100 Da relative to my expected product. What is this impurity?

A: This is a very common impurity and is almost certainly your desired peptide that has lost one of its three Boc groups (mass of a Boc group is ~100 Da). This partial deprotection is a known side reaction that can occur during the synthesis of the peptide. Specifically, if you are using Fmoc/tBu solid-phase peptide synthesis, the repetitive piperidine treatments used to remove the Fmoc protecting group can cause the partial loss of a Boc group from the this compound moiety.[3]

How to Address This:

  • During Synthesis: While difficult to completely avoid, ensuring minimal exposure to piperidine during each deprotection step can help.

  • During Purification: The di-Boc version of your peptide will be more polar and should elute earlier than your target tri-Boc peptide. A well-optimized, shallow gradient should allow for the separation of these two species.

Q3: Can the Boc groups be cleaved during the HPLC purification itself?

A: Yes, this is a possibility, especially if you are using trifluoroacetic acid (TFA) as an ion-pairing agent. The Boc group is known to be sensitive to strong acids.[6] While 0.1% TFA in the mobile phase is generally considered acceptable for a short duration, prolonged exposure or concentration of the fractions containing TFA can lead to the cleavage of the Boc groups.

Preventative Measures:

  • Use a Weaker Acid: Consider using 0.1% formic acid as an alternative to TFA. It is less acidic and will be gentler on the Boc groups.

  • Immediate Lyophilization: After collecting the fractions containing your purified peptide, they should be lyophilized as quickly as possible. Avoid using a rotary evaporator, as the prolonged time and potential for heating will increase the concentration of TFA and accelerate Boc group cleavage.[6]

Q4: My peptide is not dissolving well in the standard water/acetonitrile injection solvent. What should I do?

A: The high hydrophobicity of the tri-Boc group can lead to poor solubility in aqueous solutions. Injecting an insoluble sample will result in poor chromatography and can clog your HPLC system.

Solutions:

  • Use a Stronger, Miscible Solvent: Dissolve your crude peptide in a small amount of a strong, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with your initial mobile phase conditions for injection.[7] Be aware that DMSO and DMF will appear as large peaks at the beginning of your chromatogram.

Q5: What are other common impurities I should look for?

A: Besides the loss of Boc groups, you should also be aware of common impurities that arise during solid-phase peptide synthesis[2][8]:

  • Deletion Sequences: Caused by incomplete coupling of an amino acid.

  • Truncated Sequences: Resulting from incomplete deprotection of the N-terminal protecting group.

  • Oxidation: Methionine and Tryptophan residues are particularly susceptible to oxidation.

  • Adducts with Scavengers: Impurities can arise from the reaction of scavengers (used during the final cleavage from the resin) with the peptide.

These impurities can often be identified by a combination of HPLC and mass spectrometry.

Experimental Protocols

Standard HPLC Purification Protocol for a this compound Peptide

This protocol provides a starting point for developing a purification method. It will likely require optimization based on the specific properties of your peptide.

Diagram: HPLC Purification Workflow

HPLC_Workflow prep_sample 1. Prepare Crude Peptide Sample (Dissolve in DMSO, then dilute with Mobile Phase A) setup_hplc 2. Set up HPLC System - Column: C18, 5 µm, 130Å - Mobile Phase A: 0.1% TFA in Water - Mobile Phase B: 0.1% TFA in 2-Propanol prep_sample->setup_hplc analytical_run 3. Perform Analytical Run (Fast scouting gradient, e.g., 5-95% B over 20 min) setup_hplc->analytical_run determine_gradient 4. Determine Elution Point & Develop Preparative Gradient (Shallow gradient around target peak) analytical_run->determine_gradient prep_run 5. Perform Preparative Run & Collect Fractions determine_gradient->prep_run analyze_fractions 6. Analyze Fractions (Analytical HPLC & Mass Spectrometry) prep_run->analyze_fractions pool_lyophilize 7. Pool Pure Fractions & Immediately Lyophilize analyze_fractions->pool_lyophilize final_product 8. Obtain Purified Peptide pool_lyophilize->final_product

Caption: General workflow for HPLC purification.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh out the crude peptide.

    • Dissolve in a minimal amount of DMSO.

    • Dilute with Mobile Phase A to a suitable concentration for injection (e.g., 1-5 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Conditions:

    • Column: A good starting point is a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 130Å pore size).

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade 2-propanol.

    • Flow Rate: 1.0 mL/min for analytical, adjust for preparative scale based on column diameter.

    • Detection: 220 nm.

    • Column Temperature: 40°C.

  • Method Development:

    • Scouting Run: Perform an initial analytical run with a broad, fast gradient to determine the approximate elution time of your peptide.

    • Optimized Gradient: Design a shallow gradient around the elution point of the target peptide. An example is provided in the table below.

Table 1: Example HPLC Gradients

Time (min)% Mobile Phase B (Scouting)% Mobile Phase B (Optimized)
0525
209545
259595
30595
35525

Note: The optimized gradient is hypothetical and should be adjusted based on the results of the scouting run.

  • Preparative Run and Fraction Collection:

    • Scale up the injection volume for a preparative column.

    • Collect fractions across the elution profile of the target peptide peak.

  • Analysis and Work-up:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Pool the fractions that meet the desired purity level.

    • Immediately freeze and lyophilize the pooled fractions to obtain the purified peptide as a fluffy powder.

References

troubleshooting low yield in tri-Boc-hydrazinoacetic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving tri-Boc-hydrazinoacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic workflows. Here, we will delve into the causality behind common experimental issues and provide field-proven insights and protocols to enhance your success.

Introduction to this compound

This compound is a valuable building block in organic and medicinal chemistry, particularly in the synthesis of complex peptides and other bioactive molecules.[1] Its structure, featuring three bulky tert-butyloxycarbonyl (Boc) protecting groups, provides stability and unique reactivity but also introduces significant steric hindrance that can complicate reactions.[1][2] Understanding the interplay between reagent choice, reaction conditions, and the inherent properties of this sterically demanding substrate is paramount to achieving high yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction to synthesize this compound is resulting in a complex mixture of products and a very low yield of the desired compound. What are the likely causes?

A1: Incomplete Protection and Side Reactions

Low yields in the synthesis of this compound often stem from incomplete protection of the hydrazine moiety and the formation of undesired side products. The Boc protection of hydrazines can be a more intricate task than the protection of simple amines.[3]

  • Stepwise Boc Addition: The addition of three Boc groups is a sequential process. If the reaction conditions are not optimized, you may isolate mono- and di-Boc protected intermediates, leading to a complex product mixture.

  • Steric Hindrance: As each Boc group is added, the steric hindrance around the nitrogen atoms increases, making subsequent additions more difficult. This can lead to incomplete reactions, especially if insufficient reagent or a non-optimal catalyst is used.[2]

  • Reagent Decomposition: The primary reagent for Boc protection, di-tert-butyl dicarbonate (Boc₂O), can decompose under certain conditions, reducing its effectiveness.[4]

Troubleshooting Flowchart for Synthesis Issues

cluster_solutions Potential Solutions start Low Yield / Complex Mixture check_reagents Verify Reagent Quality & Stoichiometry (Boc)₂O, Base, Solvent start->check_reagents incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn side_reactions Side Reactions Observed? incomplete_rxn->side_reactions No increase_reagent Increase (Boc)₂O Equivalents (e.g., 3.3 - 4.0 eq.) incomplete_rxn->increase_reagent Yes purification Review Purification Method (e.g., Column Chromatography) side_reactions->purification No temp_control Adjust Reaction Temperature (e.g., 0°C to RT) side_reactions->temp_control Yes optimize_base Optimize Base (e.g., DMAP, Et₃N, NaHCO₃) increase_reagent->optimize_base solvent_choice Consider Solventless or Anhydrous Conditions optimize_base->solvent_choice temp_control->optimize_base

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: I'm struggling with the coupling of this compound to an amine. The yield is consistently low. What should I consider?

A2: Overcoming Steric Hindrance in Peptide Coupling

The primary challenge in coupling this compound is its immense steric bulk, which hinders the approach of the amine nucleophile to the activated carboxyl group.[2] Standard coupling conditions are often insufficient.

  • Choice of Coupling Reagent: For sterically hindered amino acids, potent onium-salt-based reagents are generally required.[2] Reagents like HATU, HCTU, and PyAOP are often more effective than standard carbodiimides like DCC or EDC.[2] These reagents form highly reactive OAt or O-6-ClBt esters.

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time play a crucial role and may need to be optimized for challenging couplings.[2]

  • Base Selection: The choice of base is also critical. While DIPEA is commonly used, for systems prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine might be a better choice.

Table 1: Recommended Coupling Reagents for Hindered Systems

Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltHighly efficient, generates reactive OAt esters, beneficial for hindered couplings.
HCTU Uronium/Aminium SaltGenerates reactive O-6-ClBt esters, often used for difficult couplings.
PyAOP Phosphonium SaltGenerates reactive OAt esters, excellent for hindered couplings and fragment condensation.
COMU Uronium/Aminium SaltBased on Oxyma Pure leaving group, considered more efficient than HOAt-based reagents in some cases.
Q3: During the workup and purification of my this compound derivative, I'm experiencing significant product loss. What are the best practices for purification?

A3: Purification Strategies for a Highly Lipophilic Compound

The three Boc groups render this compound and its derivatives highly lipophilic (non-polar). This property can make both the workup and purification challenging.

  • Aqueous Workup: During extraction, the high lipophilicity may cause the product to remain in the organic layer, but emulsions can form. Use of brine can help break up emulsions.

  • Chromatography: Standard silica gel chromatography can be effective, but the choice of solvent system is crucial. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. Due to the greasy nature of the compound, it may streak on the column. Using a high-quality silica gel and ensuring proper loading can mitigate this.

  • Crystallization: If the product is a solid, crystallization can be an excellent purification method. Experiment with a range of solvent systems (e.g., hexane/ethyl acetate, diethyl ether/pentane) to find suitable conditions.

Detailed Experimental Protocols
Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on your specific starting materials and equipment.

Reaction Scheme:

Hydrazinoacetic acid + 3.3 eq. (Boc)₂O + Base → this compound

Materials:

  • Hydrazinoacetic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve hydrazinoacetic acid hydrochloride in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate in portions until the pH of the solution is ~8-9.

  • In a separate flask, dissolve 3.3 equivalents of (Boc)₂O in dioxane.

  • Add the (Boc)₂O solution dropwise to the cooled hydrazinoacetic acid solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and intermediates.

  • Once complete, add water to the reaction mixture and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Peptide Coupling with this compound

This protocol outlines a general procedure for coupling this compound to a resin-bound amine using HATU.

Materials:

  • Resin-bound amine (pre-swollen in DMF)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 2 equivalents of this compound and 1.95 equivalents of HATU in DMF.

  • Add 4 equivalents of DIPEA to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating an incomplete reaction), a second coupling may be necessary.[2]

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Peptide Coupling Workflow

start Start: Resin-bound Amine preactivation Pre-activation: This compound + HATU + DIPEA in DMF start->preactivation coupling Coupling: Add activated acid to resin Agitate 2-4h preactivation->coupling monitoring Monitoring: Ninhydrin Test coupling->monitoring monitoring->coupling Positive (Recouple) wash Wash Resin with DMF monitoring->wash Negative end End: Coupled Product wash->end

Caption: A typical workflow for solid-phase peptide synthesis using this compound.

References

Technical Support Center: Capping Unreacted Amines After Coupling with Tri-Boc-Hydrazinoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for capping unreacted amines, specifically after a coupling step involving tri-Boc-hydrazinoacetic acid in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the expertise to ensure high-purity synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: Why is capping unreacted amines a critical step in my synthesis?

A: Capping is a crucial quality control step in SPPS. After each amino acid coupling cycle, a small percentage of the N-terminal amines on the growing peptide chains may remain unreacted. If these free amines are not permanently blocked, they can react during subsequent coupling cycles. This leads to the formation of "deletion sequences," which are peptides missing one or more amino acid residues. These deletion sequences are often difficult to separate from the desired full-length peptide, thereby reducing the overall purity and yield of your final product.[1][2] The capping step effectively acetylates these unreacted N-terminal amines, rendering them unreactive to subsequent coupling reactions.[1]

Q2: I've just coupled this compound. Are there any special considerations for the capping step?

A: Yes, there are special considerations. This compound is a sterically hindered reagent due to its three bulky tert-butyloxycarbonyl (Boc) protecting groups.[3] This steric hindrance can lead to slower and less efficient coupling compared to standard amino acids, increasing the likelihood of unreacted amines on your solid support.[4][5]

Furthermore, while the Boc groups are generally stable to the basic conditions of capping, there is a possibility of partial loss of a Boc group during repeated piperidine treatments in Fmoc-based SPPS.[6] Therefore, the capping conditions should be efficient enough to cap all unreacted amines without being overly harsh to compromise the integrity of the this compound moiety.

Q3: What is the most common and effective capping reagent?

A: The most widely used and validated capping agent in SPPS is acetic anhydride , typically used in combination with a base like pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1] A common formulation is a solution of acetic anhydride and pyridine in DMF.[7][8] This mixture efficiently acetylates primary amines, forming a stable amide bond and rendering them inert to further coupling reactions.

Q4: How can I be sure that my coupling reaction is incomplete and capping is necessary?

A: The most reliable method for qualitatively detecting unreacted primary amines on the solid support is the Ninhydrin test , also known as the Kaiser test.[5][9][10] A positive test, indicated by a blue or purple color on the resin beads, confirms the presence of free amines and the need for a capping step.[5][9] Conversely, a negative test (colorless or yellow solution) suggests a complete coupling reaction.[9] It is important to note that the standard ninhydrin test is not reliable for secondary amines like proline, which give a different colorimetric response.[9][11]

Troubleshooting Guide: Incomplete Coupling and Capping

This section provides a step-by-step guide to troubleshoot and address incomplete coupling of this compound and the subsequent capping of unreacted amines.

Problem: Positive Ninhydrin Test After Coupling with this compound

A positive Ninhydrin test indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction.[10]

Workflow for Troubleshooting and Capping:

G start Positive Ninhydrin Test recouple Step 1: Perform a Second Coupling (Recoupling) start->recouple ninhydrin_check1 Perform Ninhydrin Test recouple->ninhydrin_check1 capping Step 2: Cap Unreacted Amines ninhydrin_check1->capping Test is still positive proceed Proceed to Next Synthesis Step ninhydrin_check1->proceed Test is negative ninhydrin_check2 Perform Ninhydrin Test capping->ninhydrin_check2 ninhydrin_check2->proceed Test is negative troubleshoot Troubleshoot Capping Protocol ninhydrin_check2->troubleshoot Test is still positive G cluster_0 Mechanism of Amine Capping Unreacted_Amine R-NH2 (Unreacted Amine on Resin) Capped_Amine R-NH-COCH3 (Capped Amine) Unreacted_Amine->Capped_Amine Nucleophilic Attack Acetic_Anhydride (CH3CO)2O (Acetic Anhydride) Acetic_Anhydride->Capped_Amine Acetic_Acid CH3COOH (Acetic Acid byproduct)

References

cleavage cocktail for peptides modified with tri-Boc-hydrazinoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cleavage Cocktail for Peptides Modified with Tri-Boc-hydrazinoacetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with peptides modified with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting solutions to ensure the successful cleavage and deprotection of your modified peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in cleaving peptides modified with this compound?

The primary challenge lies in the complete and clean removal of all three tert-butyloxycarbonyl (Boc) protecting groups from the hydrazinoacetic acid moiety while simultaneously cleaving the peptide from the solid-phase support and removing other side-chain protecting groups. The Boc group is designed to be labile in strong acid, typically trifluoroacetic acid (TFA), which is a standard procedure in solid-phase peptide synthesis (SPPS).[1][2] The tri-Boc modification, while enhancing the stability of the hydrazine group during synthesis, requires carefully optimized cleavage conditions to ensure all three groups are efficiently removed without causing unwanted side reactions on the peptide or the newly exposed hydrazine functional group.[1]

Q2: Can I use a standard TFA cleavage cocktail for my this compound modified peptide?

In many cases, a standard TFA cleavage cocktail is a good starting point. A common general-purpose cocktail is Reagent B, which consists of TFA, water, phenol, and triisopropylsilane (TIS). However, the optimal cocktail composition is highly dependent on the amino acid sequence of your peptide.[3] The presence of sensitive residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr) necessitates the inclusion of specific scavengers to prevent side reactions caused by the reactive carbocations generated during cleavage.[3]

Q3: What are the potential side reactions I should be aware of when cleaving peptides with a deprotected hydrazine moiety?

The primary concern with the exposed hydrazine group is its susceptibility to oxidation. Additionally, the standard side reactions associated with peptide cleavage must also be considered:

  • Alkylation of sensitive residues: Tryptophan, methionine, and cysteine are particularly prone to modification by carbocations generated from the cleavage of Boc and other protecting groups.[4]

  • Aspartimide formation: Sequences containing aspartic acid followed by glycine or serine can lead to the formation of a cyclic aspartimide, which can result in racemization and other byproducts.[4]

  • Incomplete deprotection: Insufficient cleavage time or a suboptimal cocktail can lead to incomplete removal of the Boc groups from the hydrazinoacetic acid or other side-chain protecting groups.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage of your this compound modified peptide.

Problem 1: Incomplete removal of one or more Boc groups from the hydrazinoacetic acid moiety.
  • Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a mass corresponding to the peptide with one or two remaining Boc groups (+100 Da or +200 Da).

  • Causality: The steric hindrance from the three Boc groups can make complete deprotection challenging with standard cleavage times. The innermost Boc group may be particularly resistant to removal.

  • Solution:

    • Extend Cleavage Time: Increase the duration of the TFA cleavage reaction. A standard cleavage is typically 2-3 hours. For this compound modified peptides, extending this to 4-5 hours may be beneficial.[5]

    • Optimize Scavenger Composition: While scavengers primarily protect against side reactions, their presence can influence the overall polarity of the cleavage cocktail. Ensure your cocktail is optimized for your peptide sequence.

    • Two-Step Cleavage: Consider a two-step cleavage protocol. First, perform a preliminary cleavage for 1-2 hours, filter the resin, and then subject the resin to a fresh cleavage cocktail for an additional 2-3 hours.

Problem 2: Low yield of the desired peptide with a complex mixture of byproducts.
  • Symptom: The total mass of the recovered crude peptide is significantly lower than the theoretical yield, and the HPLC or MS analysis shows multiple unexpected peaks.

  • Causality: This often points to significant side reactions during cleavage. The deprotected hydrazine moiety may be reacting with carbocations or undergoing oxidation. Additionally, sensitive amino acids in your sequence may be undergoing modification.

  • Solution:

    • Scavenger Optimization: The choice of scavengers is critical.[3] For peptides containing sensitive residues, a more complex scavenger cocktail is necessary. Refer to the table below for guidance.

    • Use of Thiol Scavengers: To protect the deprotected hydrazine from oxidation and to scavenge a broad range of carbocations, consider adding 1,2-ethanedithiol (EDT) to your cleavage cocktail.[5]

    • Low-Temperature Cleavage: Performing the cleavage at a lower temperature (e.g., 4°C) can help to minimize side reactions, although it may require a longer reaction time.[6]

Problem 3: The mass of the major product corresponds to an unexpected modification of the peptide.
  • Symptom: MS analysis shows a major peak that does not correspond to the desired peptide or a partially deprotected intermediate.

  • Causality: This could be due to a specific side reaction, such as the re-attachment of a cleaved protecting group to a nucleophilic residue on the peptide. For instance, S-tert-butylation of cysteine is a known side reaction.[7]

  • Solution:

    • Identify the Adduct: Determine the mass difference between the observed and expected product to hypothesize the nature of the modification. A +56 Da adduct on cysteine, for example, suggests tert-butylation.

    • Tailor Your Scavengers: Use scavengers specifically designed to trap the problematic carbocations. For example, triisopropylsilane (TIS) is effective at scavenging trityl and Pbf cations, while water helps to scavenge t-butyl cations.[5]

    • Review Synthesis Strategy: If a particular residue is consistently problematic, consider using a different protecting group for that amino acid in your next synthesis.

Recommended Cleavage Cocktails

The selection of the appropriate cleavage cocktail is paramount for obtaining high-purity crude peptide.[8] The following table provides a comparison of common Fmoc cleavage cocktails.

Cleavage CocktailComposition (v/v)Target Residues & Applications
Standard (TFA/TIS/H₂O) 95:2.5:2.5General purpose, effective for Trp(Boc) containing peptides.[8][9]
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[9]
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent methionine oxidation.[10]
Low Odor Cocktail TFA/TIS/dithiothreitol (DTT)/water (88:2:5:5 v/w/w)An alternative to cocktails containing EDT and thioanisole, reducing pungent odors.[11]

Experimental Protocols

Protocol 1: General Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) (3 x 1 min).[12]

  • Cleavage Reaction: Add the appropriate cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[12]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[12]

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Post-Cleavage Analysis
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • LC-MS Analysis: Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) to determine the purity and identify the major components.

  • Data Interpretation: Compare the observed masses with the theoretical mass of the desired fully deprotected peptide. Look for masses corresponding to incomplete deprotection or common side products.

Visualizing the Cleavage Process

Cleavage and Deprotection Workflow

Cleavage_Workflow Start Tri-Boc-Hydrazino- Peptide-Resin Cleavage Add Cleavage Cocktail (TFA + Scavengers) Start->Cleavage Incubation Incubate 2-4h Room Temperature Cleavage->Incubation Filtration Filter to Separate Resin Incubation->Filtration Precipitation Precipitate Peptide in Cold Ether Filtration->Precipitation Isolation Centrifuge & Wash Precipitation->Isolation Crude_Peptide Crude Deprotected Hydrazino-Peptide Isolation->Crude_Peptide Analysis LC-MS Analysis Crude_Peptide->Analysis

Caption: A generalized workflow for the cleavage and deprotection of resin-bound peptides.

Troubleshooting Decision Tree

Troubleshooting_Tree Analysis LC-MS Analysis of Crude Peptide Incomplete Incomplete Deprotection (+100 or +200 Da) Analysis->Incomplete Mass indicates remaining Boc Low_Yield Low Yield & Complex Mixture Analysis->Low_Yield Poor purity Side_Product Unexpected Major Side Product Analysis->Side_Product Unexpected mass Action1 Extend Cleavage Time (4-5 hours) Incomplete->Action1 Action4 Consider Two-Step Cleavage Incomplete->Action4 Action2 Optimize Scavengers (e.g., add EDT) Low_Yield->Action2 Action5 Perform Cleavage at Lower Temperature Low_Yield->Action5 Action3 Identify Adduct Mass & Adjust Scavengers Side_Product->Action3

Caption: A decision tree for troubleshooting common cleavage issues.

References

Technical Support Center: Preventing Unwanted Polymerization of Hydrazinoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling hydrazinoacetic acid (HAA) derivatives. These compounds are valuable bifunctional building blocks in drug development and bioconjugation, prized for their ability to link molecules. However, their reactive nature—containing both a nucleophilic hydrazine and an electrophilic carboxylic acid (or its activated form)—makes them prone to unwanted self-polymerization. This guide provides in-depth troubleshooting and proactive strategies to ensure your experiments succeed.

Section 1: Troubleshooting Guide - Identifying and Solving Polymerization Issues

This section is designed to help you diagnose and address polymerization problems as they occur.

Q1: My reaction has turned cloudy, and a sticky, insoluble precipitate has formed. Is this polymerization?

A1: Root Cause Analysis & Immediate Action

The sudden appearance of an insoluble, often tacky or stringy, solid is a classic indicator of uncontrolled polymerization. This occurs when HAA derivative molecules react with each other head-to-tail, forming long polyamide-like chains, rather than with your intended substrate.

  • Causality: This is typically a condensation reaction where the hydrazine moiety of one molecule attacks the activated carboxyl group of another. This process is often initiated or accelerated by:

    • Inappropriate pH: A basic environment deprotonates the hydrazinium salt to the more nucleophilic free hydrazine, accelerating the reaction.

    • High Temperature: Heat provides the activation energy for self-reaction.

    • Presence of Activating Agents: Carbodiimides (e.g., EDC) or other coupling agents intended for your desired reaction can just as easily activate HAA for self-condensation.

Immediate Troubleshooting Steps:

  • Cool the Reaction: Immediately place your reaction vessel in an ice bath to slow down the reaction rate.

  • Acidify Slightly: If your protocol allows, add a small amount of a dilute acid (e.g., 0.1 M HCl) to protonate the free hydrazine, reducing its nucleophilicity. This can halt the polymerization chain reaction.

  • Solubility Test: Take a small sample of the precipitate. If it is insoluble in common organic solvents (like DCM, MeOH, DMSO) but may swell, it is likely a polymer.

  • Re-evaluate Your Protocol: Before restarting, review your reaction setup with a focus on the order of addition. It is often best to add the coupling agent to a solution of your target substrate and the acid component, followed by the HAA derivative last and slowly.

Q2: My product yield is extremely low, and my LC-MS analysis shows a high molecular weight smear instead of a clean peak. What went wrong?

A2: Identifying Oligomerization and Its Triggers

A low yield of the desired product accompanied by a "smear" at high molecular weights on an LC-MS or GPC chromatogram points to the formation of oligomers (short polymer chains). Each oligomer consumes your starting material, drastically reducing the yield of the intended product.

  • Causality: This issue often stems from reaction conditions that favor intermolecular reactions over the desired intramolecular or substrate-specific reaction.

    • Concentration: High concentrations of the HAA derivative increase the probability of molecules reacting with each other.

    • Slow Desired Reaction: If your primary reaction is sluggish, the side reaction of polymerization has more time to occur.

    • Radical Formation: In the presence of oxygen or trace metal impurities, hydrazines can undergo oxidation to form reactive radical species that initiate polymerization.[1]

Protocol: Diagnosing the Problem

  • Dilution is the Solution: Rerun the reaction at a significantly lower concentration. This spatially separates the HAA derivative molecules, making it more likely they will react with your substrate rather than each other.

  • Degas Your Solvents: Before use, sparge your solvents with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can initiate radical polymerization.[2]

  • Check for Metal Contamination: If you suspect metal contamination from spatulas or reagents, consider using metal scavengers or ensuring all glassware is appropriately cleaned.

  • Use an Inhibitor: Add a small amount of a radical scavenger to the reaction mixture.

Section 2: Proactive Prevention - Best Practices and FAQs

Preventing polymerization from the start is far more effective than trying to solve it mid-reaction.

Q3: How does pH control prevent polymerization during coupling reactions?

A3: The Critical Role of Protonation

The reactivity of both the hydrazine and carboxylic acid groups is highly dependent on pH.[3][4][5]

  • Acidic pH (3-5): The hydrazine group is protonated to form a hydrazinium salt (-NH-NH3+). This dramatically reduces its nucleophilicity, effectively "protecting" it from reacting with an activated carboxyl group. The carboxylic acid remains protonated and can be activated by coupling agents. This is generally the ideal pH range for controlled coupling reactions.[3][4]

  • Neutral to Basic pH (>7): The hydrazine is in its free base form (-NH-NH2), which is a potent nucleophile. The carboxylic acid is deprotonated to a carboxylate (-COO-), which is unreactive towards coupling agents. These conditions strongly favor unwanted side reactions and polymerization.

pH Range Hydrazine Group State Carboxyl Group State Polymerization Risk Recommendation
< 3 Protonated (-NH-NH3+)Protonated (-COOH)LowMay slow desired reaction; potential for acid-catalyzed hydrolysis.
3 - 5 Protonated (-NH-NH3+) Protonated (-COOH) Minimal Optimal for EDC/NHS and other carbodiimide couplings.
6 - 8 DeprotonatingDeprotonated (-COO-)HighAvoid for coupling reactions unless the carboxyl is pre-activated.
> 8 Free Base (-NH-NH2)Deprotonated (-COO-)Very HighStrong risk of rapid, uncontrolled polymerization.

Protocol: Buffered Coupling Reaction

  • Dissolve your carboxylic acid-containing substrate in a suitable buffer, such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.7.

  • Add your coupling agents (e.g., EDC and NHS) and stir for 15 minutes to pre-activate the acid.

  • Dissolve your hydrazinoacetic acid derivative in the same buffer.

  • Add the HAA derivative solution dropwise to the activated substrate solution with vigorous stirring.

  • Maintain the pH throughout the reaction, checking periodically and adjusting with dilute HCl or NaOH if necessary.

Q4: What are the ideal storage conditions for hydrazinoacetic acid derivatives?

A4: Maintaining Stability

HAA derivatives are reactive intermediates and must be stored correctly to prevent degradation and auto-polymerization.[6]

  • Temperature: Store at low temperatures, typically -20°C. This reduces the kinetic energy of the molecules, minimizing the chance of self-reaction.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the hydrazine moiety, leading to reactive radical species.[1]

  • Moisture: Keep scrupulously dry. Water can hydrolyze activated ester derivatives or participate in side reactions. Store in a desiccator.[7][8]

  • Form: Whenever possible, store HAA derivatives as their salt form (e.g., hydrochloride salt). The protonated hydrazinium is far less reactive than the free base.

Q5: Should I use a polymerization inhibitor? If so, which one?

A5: A Safety Net for Your Reaction

Yes, for particularly sensitive substrates or reactions run at higher concentrations, a polymerization inhibitor can be a crucial additive. These compounds work by scavenging the radical species that initiate polymerization chains.[9][10][11][12]

Inhibitor Class Mechanism Typical Concentration Notes
Hydroquinone (HQ) PhenolicReacts with initiator/propagating radicals.[12]100-200 ppmEffective but can sometimes be removed by washing with a mild base.[13]
Butylated Hydroxytoluene (BHT) PhenolicChain-terminating antioxidant.100-500 ppmCommon, cost-effective choice.[11]
TEMPO Stable RadicalA stable radical that combines with and terminates chain radicals.[9]50-150 ppmHighly effective; itself a radical but too stable to initiate polymerization.[9]
Phenothiazine Aromatic AmineEffective radical scavenger.100-300 ppmOften used for storing acrylate monomers.[11]

Important: Inhibitors are consumed during the reaction. For very long reactions, their effect may diminish over time. Always choose an inhibitor that will not interfere with your desired reaction chemistry.

Section 3: Visualizing the Problem & Solution

A clear understanding of the polymerization mechanism and the troubleshooting workflow is essential for success.

Diagram 1: Simplified Unwanted Polymerization Pathway This diagram illustrates the head-to-tail self-condensation of a hydrazinoacetic acid derivative, which leads to polymer formation.

cluster_0 Monomer 1 cluster_1 Monomer 2 cluster_2 Dimer M1 H₂N-NH-CH₂-COOH Activation Activation (e.g., EDC) M1->Activation 1. M2 H₂N-NH-CH₂-COOH Dimer H₂N-NH-CH₂-CO-NH-NH-CH₂-COOH Polymer ...-[NH-NH-CH₂-CO]n-... Dimer->Polymer Chain Propagation Activation->M2 2. Nucleophilic Attack Activation->Dimer 3. Condensation

Caption: Unwanted head-to-tail polymerization of HAA.

Diagram 2: Troubleshooting Workflow This flowchart provides a logical sequence of steps to follow when you suspect polymerization has occurred in your experiment.

Start Problem Observed: Precipitate, Low Yield, Viscosity Increase Confirm Is it a polymer? (Solubility Test) Start->Confirm Action Immediate Action: 1. Cool Reaction 2. Acidify (if possible) Confirm->Action Yes Rerun Implement Corrective Measures & Rerun Confirm->Rerun No (Other Issue) Analyze Analyze Root Cause Action->Analyze Analyze->Rerun pH Issue -> Use Buffer Concentration -> Dilute Radicals -> Degas/Inhibitor Order of Addition -> Optimize Success Successful Synthesis Rerun->Success

Caption: Step-by-step troubleshooting workflow for polymerization.

References

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Tri-Boc-Hydrazinoacetic Acid Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide modifications for advanced drug development and biological inquiry, the use of tri-Boc-hydrazinoacetic acid stands out for its unique capabilities in conjugation and linker chemistry. However, the very features that make this modification attractive—its bulk and the labile nature of the tert-butyloxycarbonyl (Boc) protecting groups—present significant challenges for accurate characterization by mass spectrometry. This guide provides an in-depth comparison of mass spectrometry methodologies for the analysis of this compound modified peptides, supported by experimental insights and detailed protocols to empower you to navigate the complexities of your analyses.

The Analytical Challenge: Taming a Bulky and Labile Modification

The this compound moiety introduces a substantial hydrophobic and labile modification to a peptide. The three Boc groups are susceptible to fragmentation under typical mass spectrometry conditions, leading to a cascade of potential neutral losses and in-source decay. This can complicate spectral interpretation, hinder accurate mass determination, and compromise quantitative accuracy. The key to successful analysis lies in selecting and optimizing mass spectrometry parameters to control this fragmentation and maximize the generation of informative ions.

Core Principles of Mass Spectrometry for Modified Peptides

A successful mass spectrometry workflow for any modified peptide hinges on three key stages: ionization, mass analysis, and fragmentation. The choices made at each stage will profoundly impact the quality of the resulting data.

workflow cluster_ionization Ionization cluster_analysis Mass Analysis cluster_fragmentation Fragmentation ESI Electrospray Ionization (ESI) QTOF Quadrupole Time-of-Flight (Q-TOF) ESI->QTOF LC-MS/MS MALDI Matrix-Assisted Laser Desorption/Ionization (MALDI) MALDI->QTOF MALDI-TOF/TOF CID Collision-Induced Dissociation (CID) QTOF->CID HCD Higher-Energy Collisional Dissociation (HCD) QTOF->HCD Orbitrap Orbitrap Orbitrap->CID Orbitrap->HCD ETD Electron-Transfer Dissociation (ETD) Orbitrap->ETD IonTrap Ion Trap IonTrap->CID IonTrap->ETD

Caption: Key stages in a mass spectrometry workflow for modified peptides.

Comparative Analysis of Ionization Techniques

The choice of ionization method is the first critical decision point. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common "soft" ionization techniques, so-called because they can ionize thermally labile molecules with minimal fragmentation.[1]

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)Rationale for this compound Peptides
Sample Introduction Liquid solution, continuous flowSolid, co-crystallized with a matrixESI is ideal for coupling with liquid chromatography (LC) for complex sample analysis. MALDI is a high-throughput technique suitable for purified samples.
Ionization State Produces multiply charged ionsPredominantly produces singly charged ionsThe multiple charges from ESI can be advantageous for fragmentation analysis in certain mass analyzers. The simplicity of singly charged ions from MALDI can make spectral interpretation more straightforward.[2]
In-Source Decay Can be significant, especially with labile modificationsGenerally considered "softer," but in-source decay can still occurThe lability of the Boc groups makes in-source decay a concern for both techniques. Optimization of source parameters is crucial.[3]
Salt Tolerance LowHighMALDI is more tolerant of salts and buffers, which can be beneficial depending on the sample preparation method.[2]

Recommendation: For complex mixtures of this compound modified peptides, LC-ESI-MS/MS is the preferred approach due to the separation power of liquid chromatography. For rapid screening of purified, modified peptides, MALDI-TOF-MS can be a valuable tool, provided that matrix and laser energy are carefully optimized to minimize in-source decay.[4]

Fragmentation Techniques: A Head-to-Head Comparison

Tandem mass spectrometry (MS/MS) is essential for structural elucidation of modified peptides. The choice of fragmentation technique will determine the type and extent of fragmentation, and ultimately the quality of the structural information obtained.

Fragmentation MethodMechanismAdvantagesDisadvantagesSuitability for this compound Peptides
Collision-Induced Dissociation (CID) Low-energy collisions with an inert gasWell-established, provides good backbone fragmentation for many peptidesCan lead to the loss of labile modifications, such as the Boc groups, before backbone fragmentation occurs.[5]Moderate. Prone to extensive neutral loss of Boc groups, which can dominate the spectrum and obscure peptide backbone information.
Higher-Energy Collisional Dissociation (HCD) Higher-energy collisions in a dedicated cellGenerally provides more complete backbone fragmentation and better sequence coverage than CID.[5]Still susceptible to the loss of labile modifications, though to a lesser extent than CID for some modifications.Good. The higher energy can promote more informative backbone fragmentation alongside the neutral losses, providing a more balanced spectrum.
Electron-Transfer Dissociation (ETD) Electron transfer from a radical anion to the peptide cationPreserves labile modifications by cleaving the peptide backbone at N-Cα bonds, producing c- and z-type ions.[6]Less efficient for doubly charged peptides and can have a slower scan rate.[6]Excellent. ETD is the method of choice for preserving the this compound moiety and obtaining peptide sequence information simultaneously.

Expected Fragmentation Patterns:

A this compound modified peptide subjected to different fragmentation methods will yield distinct patterns:

  • CID/HCD: Expect to see a series of neutral losses corresponding to the loss of isobutylene (56 Da), tert-butanol (74 Da), and combinations thereof from the three Boc groups.[7][8] This will be in addition to the typical b- and y-ion series from peptide backbone fragmentation. The spectrum may be dominated by the ion corresponding to the peptide with all three Boc groups lost.

  • ETD: The primary fragmentation will be along the peptide backbone, generating c- and z-ions, with the this compound modification largely remaining intact on the fragment ions. This allows for confident localization of the modification site.

fragmentation cluster_cid_hcd CID / HCD cluster_etd ETD Peptide This compound Modified Peptide Ion NeutralLoss Neutral Loss of Boc Groups (-56, -74, -100 Da) Peptide->NeutralLoss Dominant Pathway BackboneFragments_CH b- and y-ions Peptide->BackboneFragments_CH BackboneFragments_ETD c- and z-ions Peptide->BackboneFragments_ETD Preserves Modification IntactModification Intact Modification BackboneFragments_ETD->IntactModification

Caption: Fragmentation pathways of this compound modified peptides.

Experimental Protocols

Protocol 1: LC-ESI-MS/MS with HCD for Qualitative Analysis

This protocol is designed for the initial characterization of a this compound modified peptide, aiming to confirm the modification and obtain some sequence information.

1. Sample Preparation:

  • Dissolve the purified peptide in 50% acetonitrile/water with 0.1% formic acid to a concentration of 1 mg/mL.
  • Dilute the stock solution to 10 µg/mL with the initial mobile phase conditions.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). The bulky, hydrophobic nature of the modification may necessitate a column with a wider pore size (300 Å) for larger peptides.[9]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A shallow gradient is recommended to ensure good separation of the modified peptide from any unmodified counterparts or byproducts. For example, 5-60% B over 30 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (Orbitrap or Q-TOF):

  • Ionization Mode: Positive ESI.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 300 °C.
  • MS1 Scan Range: m/z 300-2000.
  • MS/MS Fragmentation: HCD with stepped collision energy (e.g., 20, 30, 40%). This allows for a range of fragmentation energies to be applied, increasing the chances of observing both backbone fragments and informative neutral losses.
  • Data Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense ions.

Protocol 2: LC-ESI-MS/MS with ETD for Definitive Sequence and Modification Site Analysis

This protocol is optimized for preserving the labile this compound modification and obtaining unambiguous peptide sequence information.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. Liquid Chromatography:

  • Follow the same procedure as in Protocol 1.

3. Mass Spectrometry (Orbitrap with ETD capability):

  • Ionization Mode: Positive ESI.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 300 °C.
  • MS1 Scan Range: m/z 300-2000.
  • MS/MS Fragmentation: ETD with supplemental activation (HCD) can be beneficial. This "EThcD" approach combines the advantages of both fragmentation methods.
  • Data Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense ions with charge states of +3 or higher, as ETD is more efficient for higher charge states.[6]

Protocol 3: MALDI-TOF-MS for Rapid Screening

This protocol is suitable for a quick confirmation of the successful modification of a purified peptide.

1. Sample Preparation:

  • Dissolve the purified peptide in 50% acetonitrile/water with 0.1% formic acid to a concentration of 1 mg/mL.
  • Prepare a saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/water with 0.1% formic acid.
  • Mix the peptide solution and matrix solution in a 1:1 ratio on the MALDI target plate and allow to air dry.

2. Mass Spectrometry (MALDI-TOF):

  • Ionization Mode: Positive ion reflectron.
  • Laser: Nitrogen laser (337 nm).
  • Laser Fluence: Use the minimum laser power necessary to obtain a signal to minimize in-source decay.
  • Data Acquisition: Average 100-200 laser shots per spot.

Quantitative Analysis Strategies

For quantitative studies, such as measuring the efficiency of a conjugation reaction or monitoring the stability of the modified peptide, a targeted mass spectrometry approach is recommended.

StrategyDescriptionAdvantagesDisadvantages
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) A targeted approach where the mass spectrometer is programmed to detect specific precursor-to-fragment ion transitions.High sensitivity and specificity, excellent for quantitative accuracy.Requires prior knowledge of the precursor and fragment ions.
Parallel Reaction Monitoring (PRM) Similar to SRM/MRM but all fragment ions of a selected precursor are detected in a high-resolution mass analyzer.Provides higher confidence in identification compared to SRM/MRM.Generally lower sensitivity than SRM/MRM on a triple quadrupole instrument.
Stable Isotope Labeling Incorporation of stable isotopes (e.g., 13C, 15N) into the peptide or a synthetic standard.The "gold standard" for accurate quantification, as it corrects for variations in sample preparation and instrument response.[10]Can be expensive and synthetically challenging.

Recommendation: For accurate quantification, the use of a stable isotope-labeled internal standard of the this compound modified peptide is highly recommended. Analysis should be performed using a targeted method like SRM or PRM, monitoring a transition from the intact precursor to a specific backbone fragment ion that retains the modification (if using a gentle fragmentation method like ETD) or a consistent neutral loss product.

Troubleshooting Common Issues

  • No or low signal for the modified peptide: The bulky, hydrophobic modification can lead to poor solubility or adsorption to sample vials. Consider using low-adsorption vials and ensure the peptide is fully dissolved in a suitable organic solvent.[11] The modification can also suppress ionization; optimization of ESI source parameters is key.

  • Spectrum dominated by deprotected peptide: This indicates significant in-source decay. Reduce the source temperature and capillary voltage. In LC-MS, replace trifluoroacetic acid (TFA) with formic acid in the mobile phase, as TFA can promote Boc-cleavage.[3][12]

  • Only neutral losses observed in MS/MS: The collision energy is likely too high for the lability of the Boc groups. Reduce the collision energy or switch to a gentler fragmentation method like ETD.

  • Poor chromatographic peak shape: The hydrophobic nature of the modification can cause tailing on standard C18 columns. Consider a column with a different stationary phase or a shallower gradient. The use of a small amount of a mass spectrometry-compatible surfactant like n-dodecyl-β-D-maltoside (DDM) has been shown to improve the recovery of hydrophobic peptides.[13]

Conclusion

The mass spectrometric analysis of this compound modified peptides requires a nuanced approach that accounts for the labile and bulky nature of the modification. While challenging, a systematic evaluation of ionization and fragmentation techniques, coupled with careful optimization of experimental parameters, can yield high-quality, informative data. For comprehensive structural characterization, a combination of HCD and ETD fragmentation provides the most complete picture, with ETD being indispensable for preserving the modification and confirming its location. For quantitative studies, targeted approaches with stable isotope-labeled standards will deliver the most accurate and reproducible results. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently and accurately characterize these uniquely modified peptides, accelerating their research and development efforts.

References

A Senior Scientist's Guide to Confirming Hydrazone Bond Formation: Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The hydrazone bond, formed by the condensation of a hydrazine derivative with an aldehyde or ketone, is a cornerstone of modern molecular engineering. Its utility in drug delivery, bioconjugation, and dynamic combinatorial chemistry stems from its relative stability and, most notably, its reversibility under specific pH conditions. However, the successful synthesis of a hydrazone-linked conjugate is only half the battle; unambiguous confirmation of its formation is a critical, yet often non-trivial, step.

This guide provides an in-depth comparison of the primary analytical methods used to confirm hydrazone bond formation. We will move beyond a simple listing of techniques, delving into the causality behind experimental choices, providing field-proven protocols, and offering a framework for selecting the most appropriate method for your research needs.

The Challenge: Distinguishing Reactants from Products

The core analytical challenge lies in unequivocally demonstrating the disappearance of starting materials (the aldehyde/ketone and the hydrazine) and the concurrent appearance of the new hydrazone product. The ideal analytical method should provide a distinct, measurable signal that is unique to the newly formed C=N bond and the surrounding molecular environment.

Core Analytical Techniques: A Comparative Overview

We will explore four principal techniques, each offering a different lens through which to view the molecular transformation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation.

  • Mass Spectrometry (MS): Unrivaled for its sensitivity and confirmation of molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid, direct probe of bond vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Ideal for kinetic monitoring and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the direct observation of protons and carbons near the newly formed bond.

Principle of Detection

Hydrazone formation results in a significant change in the chemical environment of the atoms involved. The key signatures to monitor are:

  • Disappearance of the Aldehyde Proton: The most telling sign is the disappearance of the characteristic aldehyde proton (R-CHO) signal, which typically appears far downfield in the ¹H NMR spectrum (around 9-10 ppm).

  • Appearance of the Imine Proton: A new signal corresponding to the imine proton (CH =N) of the hydrazone appears, usually in the 7-8.5 ppm range. Its exact position is highly dependent on the electronic environment.

  • Shifts in Adjacent Protons: Protons on carbons alpha to the new C=N bond will experience a shift in their resonance frequency, providing further evidence of the reaction.

  • ¹³C NMR: The carbon of the C=N bond can be observed in the ¹³C NMR spectrum, typically between 140-160 ppm. The carbonyl carbon signal from the starting material (190-200 ppm for aldehydes) will disappear.

Expert Insights: Why NMR is Authoritative

NMR is considered the gold standard because it provides a complete structural picture. Unlike methods that only confirm mass or a specific functional group, NMR confirms the precise connectivity of the atoms, effectively mapping the new molecular architecture. This makes it indispensable for novel compounds or when characterizing complex conjugates.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve a sample of your starting aldehyde/ketone in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). Ensure the solvent choice is compatible with your compound's solubility.

    • Prepare a separate sample of your starting hydrazine under the same conditions.

    • Prepare a sample of the purified reaction product (the hydrazone) at a similar concentration.

  • Instrument Setup:

    • Acquire a standard ¹H NMR spectrum for each of the three samples. A 400 MHz or higher field instrument is recommended for better signal dispersion.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for dilute samples.

  • Data Analysis:

    • Step 1 (Control): On the spectrum of the starting aldehyde, identify and integrate the aldehyde proton peak (e.g., at 9.8 ppm).

    • Step 2 (Control): Analyze the spectrum of the starting hydrazine to identify its characteristic peaks.

    • Step 3 (Confirmation): In the spectrum of the product, confirm the complete absence of the aldehyde proton signal identified in Step 1.

    • Step 4 (Confirmation): Identify the new imine proton signal (e.g., at 8.2 ppm). The integration of this peak should be consistent with a single proton in the structure.

    • Step 5 (Further Evidence): Compare the shifts of aromatic or aliphatic protons adjacent to the reaction site between the starting material and the product spectra to identify expected changes.

Workflow for NMR Confirmation

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Aldehyde (Control) acq Acquire 1H NMR Spectra (400+ MHz) prep1->acq prep2 Dissolve Hydrazine (Control) prep2->acq prep3 Dissolve Product prep3->acq an1 Identify Aldehyde H (9-10 ppm) in Control acq->an1 an2 Confirm Absence of Aldehyde H in Product an1->an2 Disappearance an3 Identify New Imine H (7-8.5 ppm) in Product an2->an3 Appearance an4 Compare Shifts of Adjacent Protons an3->an4 conclusion Structure Confirmed an4->conclusion

Caption: NMR workflow for hydrazone bond confirmation.

Mass Spectrometry (MS)

MS is a powerful technique for confirming the molecular weight of the final product with high accuracy and sensitivity.

Principle of Detection

MS measures the mass-to-charge ratio (m/z) of ionized molecules. The formation of a hydrazone bond results in a product with a molecular weight equal to the sum of the reactants' molecular weights minus the molecular weight of water (18.015 Da), which is lost during the condensation reaction.

  • Expected Mass: MW(Product) = MW(Aldehyde) + MW(Hydrazine) - 18.015 Da

Common ionization techniques include Electrospray Ionization (ESI), often used for polar molecules and bioconjugates, and Matrix-Assisted Laser Desorption/Ionization (MALDI), suitable for large molecules like proteins.

Expert Insights: The Power of High-Resolution MS

Low-resolution MS can confirm an integer mass, but high-resolution mass spectrometry (HRMS), such as on an Orbitrap or TOF instrument, provides an exact mass measurement to several decimal places. This allows for the calculation of the molecular formula, providing a very high degree of confidence and ruling out alternative products or impurities with the same nominal mass.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the purified product in a solvent compatible with ESI-MS, typically methanol, acetonitrile, or water. A concentration of ~1 mg/mL is a good starting point.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture that promotes good ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid helps protonate the analyte to form [M+H]⁺ ions.

  • Instrument Setup:

    • Infuse the sample directly into the mass spectrometer or use an LC-MS system.

    • Set the instrument to positive ion mode to detect the [M+H]⁺ adduct. Negative ion mode may be used for specific molecules.

    • Acquire data over a mass range that includes the expected molecular weights of the starting materials and the product.

  • Data Analysis:

    • Step 1: Calculate the theoretical exact mass of the expected hydrazone product.

    • Step 2: Search the acquired spectrum for the corresponding m/z value of the protonated ion ([M+H]⁺). For HRMS, the measured mass should be within 5 ppm of the theoretical mass.

    • Step 3 (Validation): Confirm the absence of ions corresponding to the starting materials in the spectrum of the purified product.

    • Step 4 (Optional): Perform tandem MS (MS/MS) on the parent ion. The fragmentation pattern can provide further structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward method for identifying the functional groups present in a sample by measuring the absorption of infrared radiation.

Principle of Detection

The confirmation of hydrazone formation by FTIR relies on monitoring changes in specific bond vibrations:

  • Appearance of C=N Stretch: The most direct evidence is the appearance of a new absorption band corresponding to the C=N (imine) stretch, which typically occurs in the 1600-1650 cm⁻¹ region.

  • Disappearance of C=O Stretch: The strong carbonyl (C=O) stretch from the starting aldehyde or ketone, usually found between 1680-1740 cm⁻¹, will disappear or significantly diminish.

  • Changes in N-H Bends: The N-H bending vibrations of the starting hydrazine (around 1590-1650 cm⁻¹) will be replaced by the N-H bend of the hydrazone product.

Expert Insights: A Quick but Ambiguous Tool

FTIR is an excellent screening tool due to its speed and simplicity. However, it can sometimes be ambiguous. The C=N stretch can be weak and may overlap with other peaks in the "fingerprint region," particularly the C=C stretching of aromatic rings. Therefore, FTIR is best used in conjunction with other, more definitive methods like NMR or MS.

Experimental Protocol: FTIR Analysis (ATR)
  • Sample Preparation:

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

    • Acquire a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Place a small amount of the solid starting aldehyde/ketone onto the ATR crystal and apply pressure to ensure good contact. Acquire the spectrum.

    • Clean the crystal and repeat the process for the starting hydrazine.

    • Finally, acquire the spectrum for the purified hydrazone product.

  • Data Analysis:

    • Compare the three spectra. Look for the disappearance of the prominent C=O peak from the starting material and the appearance of a new, albeit potentially weaker, C=N peak in the product spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is related to the electronic transitions within a molecule.

Principle of Detection

The formation of the hydrazone C=N bond extends the π-conjugated system of the molecule. This extension typically results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λ_max) compared to the individual reactants. By monitoring the change in absorbance at a specific wavelength, the reaction can be followed over time.

Expert Insights: The Quantitative Workhorse

While not a primary tool for structural confirmation, UV-Vis spectroscopy is unparalleled for quantifying hydrazone formation and studying its kinetics. Once the λ_max of the hydrazone is established, a calibration curve can be created to determine the concentration of the product in a solution. This is particularly useful for measuring conjugation efficiency in bioconjugation applications.

Experimental Protocol: Monitoring Reaction Kinetics
  • Wavelength Determination:

    • Acquire full UV-Vis spectra (e.g., 200-600 nm) of the starting materials and the purified product in the chosen reaction buffer.

    • Identify the λ_max of the hydrazone product and select a monitoring wavelength where the product has significant absorbance while the starting materials have minimal absorbance.

  • Kinetic Measurement:

    • In a cuvette, mix the aldehyde and hydrazine reactants at their desired concentrations.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the predetermined wavelength at set time intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Plot absorbance versus time. The resulting curve, which should show a time-dependent increase in absorbance until it plateaus, confirms the formation of the chromophoric product.

    • This data can be used to calculate reaction rates and conversion yields (if a molar extinction coefficient is known).

Comparative Summary and Method Selection

Choosing the right analytical method depends on the specific question you are trying to answer.

Method Information Provided Sensitivity Quantitation Ease of Use Best For
¹H / ¹³C NMR Definitive Structure & ConnectivityLow (mg scale)Possible (qNMR)ModerateUnambiguous structural elucidation of new compounds.
Mass Spec (HRMS) Exact Mass & Molecular FormulaVery High (pg-ng)DifficultModerateConfirming identity and purity, especially for large biomolecules.
FTIR Presence of Functional GroupsModerate (µg-mg)NoEasyRapid screening and reaction monitoring.
UV-Vis Electronic System ChangesHigh (µg-mL)ExcellentEasyReaction kinetics, quantification, and measuring conjugation efficiency.

Decision-Making Workflow

start Goal? q1 Need Definitive Structural Proof? start->q1 q2 Need to Quantify Reaction Yield/Kinetics? q1->q2 No res_nmr Use NMR q1->res_nmr  Yes q3 Is it a Large Biomolecule? q2->q3 No res_uv Use UV-Vis q2->res_uv  Yes q4 Need a Quick Screening Tool? q3->q4 No res_ms Use Mass Spec q3->res_ms  Yes res_ftir Use FTIR q4->res_ftir  Yes

Caption: A guide for selecting the appropriate analytical method.

Conclusion: A Multi-Method Approach for Infallible Confirmation

For absolute confidence, no single technique is sufficient. A multi-faceted approach is always recommended. For the characterization of a new hydrazone-linked compound, the gold standard is a combination of ¹H NMR for structural proof and High-Resolution Mass Spectrometry for confirmation of the exact mass and purity. For routine applications, such as quantifying the efficiency of a well-established bioconjugation reaction, UV-Vis spectroscopy is often the most practical and efficient tool. FTIR serves as a valuable, rapid check during the reaction process. By understanding the strengths and limitations of each method, researchers can design a robust analytical workflow that ensures the integrity and reproducibility of their results.

Comparing Tri-Boc-Hydrazinoacetic Acid with Other Hydrazine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This guide provides an in-depth comparison of tri-Boc-hydrazinoacetic acid, a versatile building block, with other hydrazine-based linkers. We will explore the underlying chemistry, compare performance based on experimental data, and provide validated protocols to guide your research.

The Critical Role of Linkers in Antibody-Drug Conjugates

An ADC is composed of three components: a monoclonal antibody for targeting, a cytotoxic payload, and a chemical linker connecting them. The linker is far from a passive component; it is a key determinant of the ADC's therapeutic index.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, but must be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[][]

Linkers are broadly classified as cleavable or non-cleavable. Non-cleavable linkers release the payload after the entire antibody is degraded in the lysosome, offering excellent plasma stability.[4][5] Cleavable linkers, the focus of this guide, are designed to respond to specific triggers in the tumor microenvironment or within the cell, such as low pH, reducing potential, or the presence of specific enzymes.[1][6]

Understanding Hydrazine-Based Linkers

Hydrazine linkers form a hydrazone bond through the reaction of a hydrazine derivative with an aldehyde or ketone on the payload molecule.[] The resulting C=N bond is characteristically susceptible to hydrolysis under acidic conditions. This pH-sensitivity is the cornerstone of its design, as the linker remains relatively stable at the physiological pH of blood (~7.4) but cleaves in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following ADC internalization.[][9][10]

However, the primary challenge with traditional hydrazone linkers is their insufficient stability in circulation.[11] Even at neutral pH, slow hydrolysis can occur, leading to premature drug release and compromising the ADC's safety profile.[6][12] Studies have shown that a typical hydrazone linker can have a half-life of approximately two days in human plasma, which can be a significant limitation.[11][13]

A Deep Dive into this compound

This compound is not a linker itself, but a protected building block used to introduce a hydrazine moiety in a controlled manner.[14][15] Its structure features a hydrazinoacetic acid core where the two hydrazine nitrogens and the carboxylic acid are protected by bulky tert-butyloxycarbonyl (Boc) groups.[14]

Caption: Chemical structure of this compound.

The three Boc groups confer significant advantages:

  • Enhanced Stability: The bulky Boc groups provide steric shielding and electronic stabilization, making the molecule highly stable during synthesis and storage and preventing undesired side reactions.[14]

  • Controlled Reactivity: The hydrazine functionality is completely masked. It can be selectively deprotected under specific acidic conditions to reveal the reactive nucleophilic nitrogens precisely when needed for conjugation.[14] This orthogonality is crucial in multi-step synthetic schemes.

  • Versatility: It serves as a foundational reagent for creating custom linkers where a hydrazine moiety is desired for subsequent payload attachment via a pH-sensitive hydrazone bond.[14][15]

The use of this compound involves a two-stage process: first, the carboxylic acid is coupled to a component of the linker-antibody construct. Second, after purification, the Boc groups are removed to expose the hydrazine, which is then reacted with a ketone- or aldehyde-bearing payload.

Comparative Analysis of Hydrazine and Other Linker Technologies

To fully appreciate the role of this compound, it's essential to compare the resulting hydrazone linker with other prevalent linker classes. The choice of linker profoundly affects the ADC's stability, mechanism of action, and potential for bystander killing (where the released payload diffuses out of the target cell to kill neighboring cancer cells).

Linker Stability: The Decisive Factor

The stability of an ADC in plasma is a critical parameter for its therapeutic window.[4] Premature drug release leads to systemic toxicity, while insufficient release at the target site reduces efficacy.

Linker TypeCleavage TriggerPlasma Stability (General)Key AdvantagesKey Disadvantages
Hydrazone Low pH (Acidic)Moderate to Low[6][12]Simple synthesis; effective intracellular release.[5]Prone to hydrolysis and premature drug release in circulation.[11]
Peptide (e.g., Val-Cit) Lysosomal Proteases (e.g., Cathepsin B)High[4][16]High plasma stability; specific enzymatic cleavage.[10]Efficacy depends on protease levels in the tumor.
Disulfide Reducing Agents (e.g., Glutathione)ModerateExploits high intracellular glutathione levels.[6]Potential for premature cleavage by circulating thiols.
Silyl Ether Low pH (Acidic)High[11]pH-sensitive release with significantly improved plasma stability over hydrazones.[11]More complex synthesis compared to hydrazones.
Non-Cleavable (e.g., Thioether) Antibody DegradationVery High[4]Superior plasma stability reduces off-target toxicity.[5]Limited bystander effect; payload-linker metabolite must be active.[6]

Quantitative Stability Comparison:

Linker ChemistryMetricValueSource
Thioether (Non-cleavable)% Intact ADC after 7 days (rat serum)>95%[4]
Val-Cit-PABC (Peptide)% Intact ADC after 7 days (rat serum)~60-80%[4]
Silyl EtherHalf-life (t½) in human plasma> 7 days[11]
HydrazoneHalf-life (t½) in human plasma~ 2 days[11][13]

This data clearly illustrates the stability challenge associated with traditional hydrazone linkers compared to more modern alternatives like peptide and silyl ether linkers, or non-cleavable options.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the key chemical transformations involving this compound and the subsequent analysis of the resulting conjugate.

Protocol 1: Boc Deprotection of a Hydrazine Moiety

Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[17] Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen, leading to the collapse of the carbamate and release of the free amine (or hydrazine), gaseous carbon dioxide, and a stable tert-butyl cation.[18] Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes both the protected precursor and the TFA.

G cluster_workflow Boc Deprotection Workflow start Dissolve Boc-protected compound in Dichloromethane (DCM) add_tfa Add Trifluoroacetic Acid (TFA) (20-50% final concentration) start->add_tfa react Stir at room temperature (1-2 hours) add_tfa->react monitor Monitor reaction completion (TLC or LC-MS) react->monitor workup Remove solvent and excess TFA under reduced pressure monitor->workup Upon completion end Obtain deprotected hydrazine salt workup->end

Caption: Workflow for the acid-catalyzed deprotection of a Boc group.

Step-by-Step Methodology:

  • Dissolution: Dissolve the this compound-containing substrate in anhydrous dichloromethane (DCM).

  • TFA Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). Perform this addition in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting deprotected hydrazine is typically obtained as a TFA salt and can often be used in the next step without further purification.

Protocol 2: Hydrazone Bond Formation for Payload Conjugation

Causality: This reaction is a nucleophilic addition-elimination (condensation) between the deprotected hydrazine and an aldehyde or ketone on the payload. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon. The resulting carbinolamine intermediate then eliminates a molecule of water to form the stable C=N hydrazone bond. The reaction is often mildly acidic to catalyze carbonyl protonation, but not so acidic as to fully protonate the hydrazine, which would render it non-nucleophilic.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the deprotected hydrazine linker (from Protocol 1, 1.0 equivalent) in a suitable buffer, typically sodium acetate buffer, pH 4.5-5.5. Dissolve the aldehyde- or ketone-containing payload (1.0-1.2 equivalents) in a compatible organic co-solvent like DMSO or DMF.

  • Conjugation: Add the payload solution to the stirring hydrazine solution.

  • Reaction: Allow the reaction to proceed at room temperature for 4-16 hours.

  • Monitoring: Monitor the formation of the hydrazone-linked conjugate by HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography (SEC), to remove unreacted payload and other impurities.

Protocol 3: Comparative Stability Assay using SEC-HPLC

Causality: Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. An intact ADC is a large molecule that will elute at a specific retention time. If the linker is cleaved, the released payload is much smaller and will have a significantly longer retention time. By incubating the ADC in plasma and analyzing samples over time, one can quantify the decrease in the intact ADC peak area and the appearance of the free payload peak, thereby determining the linker's stability.[4]

G cluster_workflow ADC Stability Assay Workflow prep Prepare ADC in plasma (e.g., human or rat) incubate Incubate at 37°C prep->incubate sample Collect aliquots at various time points (0, 24, 48, 96h, etc.) incubate->sample analyze Analyze by SEC-HPLC sample->analyze quantify Quantify peak areas: Intact ADC vs. Free Payload analyze->quantify end Determine % Intact ADC over time quantify->end

Caption: Workflow for assessing ADC stability in plasma via SEC-HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Prepare ADC samples at a known concentration (e.g., 1 mg/mL) in human or rat plasma. Prepare a control sample in a formulation buffer (e.g., PBS).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of each sample and immediately freeze it at -80°C to quench any further degradation.

  • Analysis: Thaw the samples and analyze them using an SEC-HPLC system equipped with a UV detector.

  • Data Interpretation: Integrate the peak area corresponding to the intact ADC at each time point. Calculate the percentage of intact ADC remaining relative to the T=0 time point. Plot the results to visualize the degradation kinetics and calculate the ADC's half-life in plasma.

Conclusion and Future Perspectives

The selection of a linker is a multi-parameter optimization problem. While traditional hydrazone linkers, formed from reagents like a deprotected this compound derivative, offer a straightforward, pH-sensitive drug release mechanism, their utility is often hampered by suboptimal plasma stability.[11][12] This can lead to a narrow therapeutic window, a critical issue in the development of safe and effective ADCs.

The field has evolved toward linkers with superior stability profiles. Enzyme-cleavable linkers like Val-Cit and next-generation acid-labile linkers such as silyl ethers demonstrate significantly improved stability in circulation, offering a better balance between safety and efficacy.[4][11] Non-cleavable linkers represent the pinnacle of stability, though they may limit the bystander effect.[5]

This compound remains a valuable tool in the synthetic chemist's arsenal, providing a reliable method for introducing a hydrazine handle in a controlled fashion.[14][15] However, for ADC applications, the resulting hydrazone bond must be carefully evaluated against more stable, clinically validated alternatives. The future of linker technology will likely involve novel cleavage strategies and multi-component systems, such as tandem-cleavage linkers, that provide even greater control over payload release, further enhancing the therapeutic potential of targeted drug delivery.[19]

References

Beyond the Hydrazone: A Comparative Guide to Modern Bioconjugation Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation, the quest for stable, efficient, and biocompatible linkages is paramount. For years, reagents like tri-Boc-hydrazinoacetic acid have been valuable tools, enabling the formation of hydrazone bonds for tethering molecules to biomacromolecules. However, the inherent reversibility of the hydrazone linkage under certain physiological conditions has spurred the development of more robust and versatile alternatives. This guide provides a comprehensive comparison of this compound-mediated hydrazone ligation with leading alternative bioconjugation strategies, offering experimental insights for researchers, scientists, and drug development professionals.

The Incumbent: this compound and Hydrazone Ligation

This compound is a protected hydrazine derivative that serves as a precursor for introducing a reactive hydrazide moiety onto a molecule of interest. The three tert-butyloxycarbonyl (Boc) groups provide stability during synthesis and are readily cleaved under acidic conditions to unveil the nucleophilic hydrazine.[1][2][3] This hydrazine can then react with an aldehyde or ketone on a target biomolecule to form a hydrazone bond.[1]

The primary advantage of this chemistry lies in its simplicity and the ability to target carbonyl groups, which can be introduced into biomolecules, such as glycoproteins, through periodate oxidation of vicinal diols.[4] However, the stability of the resulting C=N-NH linkage is a critical consideration. Hydrazone bonds are susceptible to hydrolysis, particularly at acidic pH, which can be a double-edged sword: advantageous for controlled-release drug delivery systems but a significant drawback for applications requiring long-term stability in vivo.[5][6][7]

The Contenders: Superior Stability and Bioorthogonality

The limitations of hydrazone ligation have driven the innovation of alternative chemistries that offer enhanced stability and bioorthogonality—the ability to proceed in a biological environment without interfering with native biochemical processes.

Oxime Ligation: A Leap in Stability

A close chemical cousin to hydrazone formation, oxime ligation involves the reaction of an aminooxy group (R-O-NH₂) with an aldehyde or ketone.[8][9] The resulting oxime linkage (C=N-O) is significantly more stable than a hydrazone linkage across a range of pH conditions, especially physiological and acidic pH.[10][11][12] This enhanced stability is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen in the hydrazone, which reduces the susceptibility of the C=N bond to hydrolytic cleavage.[10][11]

Key Advantages of Oxime Ligation:

  • Superior Hydrolytic Stability: Oxime bonds are orders of magnitude more stable than hydrazone bonds, making them ideal for bioconjugates that require long-term in vivo stability.[10][11][13]

  • Favorable Kinetics: While traditionally considered slow, the development of catalysts like aniline and its derivatives (e.g., p-phenylenediamine) has significantly accelerated oxime ligation rates at physiological pH.[5][8][14]

  • High Chemoselectivity: The reaction is highly specific for carbonyl and aminooxy groups, which are rare in biological systems, ensuring minimal off-target reactions.[8]

Caption: Comparison of Hydrazone and Oxime Ligation Stability.

Click Chemistry: The Pinnacle of Bioorthogonality

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and bioorthogonal.[15][16] Two prominent metal-free click reactions have emerged as powerful alternatives for bioconjugation: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA).

SPAAC is a copper-free variant of the original click reaction that involves the reaction between a strained cyclooctyne and an azide to form a stable triazole linkage.[][18][19] The reaction is driven by the release of ring strain in the cyclooctyne, eliminating the need for a cytotoxic copper catalyst and making it highly suitable for in vivo applications.[][18]

Key Advantages of SPAAC:

  • Truly Bioorthogonal: Azides and cyclooctynes are abiotic, meaning they do not interact with biological molecules, ensuring exquisite specificity.[][19]

  • Metal-Free: Avoids the cytotoxicity associated with copper catalysts.[18]

  • High Stability: The resulting triazole ring is exceptionally stable.

The IEDDA reaction between a tetrazine and a strained alkene (like trans-cyclooctene or norbornene) is one of the fastest bioorthogonal reactions known to date.[20][21][22] The exceptional reaction kinetics allow for efficient labeling at very low concentrations of reactants.[21][23]

Key Advantages of IEDDA:

  • Unmatched Kinetics: Extremely fast reaction rates enable rapid bioconjugation.[21][22][24]

  • Bioorthogonal: The tetrazine and strained alkene partners are highly selective and do not cross-react with biological functional groups.[20][21]

  • Irreversible Reaction: The reaction is irreversible, forming a stable covalent bond.[20][22]

Caption: Overview of SPAAC and IEDDA Click Chemistry Reactions.

Performance Comparison: A Data-Driven Analysis

FeatureHydrazone LigationOxime LigationSPAAC (Click Chemistry)IEDDA (Click Chemistry)
Linkage Stability Moderate (hydrolytically labile, especially at acidic pH)[6][12]High (significantly more stable than hydrazones)[10][11][13]Very High (stable triazole ring)[]Very High (stable dihydropyridazine)[20][22]
Reaction Kinetics Moderate, often requires aniline catalysis[25]Moderate to Fast (can be accelerated with catalysts)[5][14]Moderate to Fast (dependent on cyclooctyne structure)[26][27]Very Fast to Extremely Fast[21][22][24]
Bioorthogonality Conditional (aldehydes/ketones can have biological roles)[5]Conditional (aldehydes/ketones can have biological roles)[5]High (azides and cyclooctynes are abiotic)[][19]High (tetrazines and strained alkenes are abiotic)[20][21]
Catalyst Requirement Often requires aniline catalyst[25]Often requires aniline catalyst for optimal rates[8][14]Catalyst-free[][18]Catalyst-free[20][22]
Key Advantage Reversibility can be exploited for drug delivery[7]Superior stability for long-term applications[10][12]Metal-free and highly bioorthogonal[18][19]Unparalleled reaction speed[21][24]

Experimental Protocols

General Protocol for Antibody Labeling via Hydrazone Formation

This protocol describes the generation of aldehyde groups on an antibody via periodate oxidation of its carbohydrate moieties, followed by conjugation to a hydrazide-functionalized molecule.

Materials:

  • Antibody solution (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5

  • Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)

  • Hydrazide-functionalized molecule (e.g., a fluorescent dye with a hydrazide linker) dissolved in DMSO (50 mM)

  • Desalting column or dialysis tubing

Procedure:

  • To 1 mL of the antibody solution, add 1 mL of the 20 mM sodium meta-periodate solution.

  • Incubate the reaction mixture for 5 minutes at room temperature in the dark to oxidize the carbohydrate chains and generate aldehyde groups.[4]

  • Immediately purify the oxidized antibody from excess periodate using a desalting column or dialysis against 0.1 M sodium acetate, pH 5.5.[4]

  • To the purified, oxidized antibody solution (e.g., 2 mL), add 200 µL of the 50 mM hydrazide solution in DMSO.

  • Incubate for 2 hours at room temperature to allow for hydrazone bond formation.[4][28]

  • Purify the labeled antibody from excess, unreacted hydrazide molecule by gel filtration or dialysis.

General Protocol for Protein Labeling via Oxime Ligation

This protocol outlines the conjugation of a protein containing a genetically encoded p-acetylphenylalanine (an unnatural amino acid with a ketone group) with an aminooxy-functionalized probe.

Materials:

  • Protein solution (e.g., 100 µM) containing p-acetylphenylalanine in phosphate-buffered saline (PBS), pH 7.4

  • Aminooxy-functionalized probe (e.g., Aminooxy-biotin) solution (10 mM in DMSO)

  • Aniline or p-phenylenediamine catalyst solution (100 mM in water or buffer)

Procedure:

  • To the protein solution, add the aminooxy-functionalized probe to a final concentration of 1-2 mM.

  • Add the aniline catalyst to a final concentration of 10 mM. The use of a catalyst is crucial for achieving reasonable reaction rates at neutral pH.[5][14]

  • Incubate the reaction mixture for 2-4 hours at room temperature or 37°C. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Remove excess probe and catalyst by size-exclusion chromatography or dialysis.

General Protocol for Cell Surface Labeling via SPAAC

This protocol describes the labeling of cell surface glycans metabolically engineered to display azide groups with a cyclooctyne-bearing fluorescent dye.

Materials:

  • Cells cultured in appropriate medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Incubate cells with Ac₄ManNAz (e.g., 25-50 µM) in their culture medium for 48-72 hours. This allows for metabolic incorporation of the azido sugar into cell surface glycans.

  • Wash the cells three times with PBS to remove unincorporated Ac₄ManNAz.

  • Prepare a solution of the cyclooctyne-fluorophore conjugate in PBS (e.g., 10-50 µM).

  • Incubate the washed cells with the cyclooctyne-fluorophore solution for 30-60 minutes at room temperature or 37°C.

  • Wash the cells three times with PBS to remove the unreacted probe.

  • The cells are now fluorescently labeled and can be visualized by fluorescence microscopy or analyzed by flow cytometry.

Conclusion: Choosing the Right Tool for the Job

The field of bioconjugation has evolved significantly, offering a diverse toolkit beyond traditional methods like hydrazone ligation with reagents such as this compound. While hydrazone formation remains a viable option for specific applications, particularly those benefiting from its reversible nature, the superior stability of oxime linkages and the unparalleled bioorthogonality and kinetics of click chemistry reactions like SPAAC and IEDDA have set new standards. The choice of conjugation chemistry should be guided by the specific requirements of the application, with careful consideration of the desired stability, reaction efficiency, and biological context. As research and development in this area continue to advance, we can anticipate the emergence of even more sophisticated and powerful tools for the precise chemical modification of biological systems.

References

A Researcher's Guide to Hydrazide Peptide Synthesis: tri-Boc-hydrazinoacetic acid vs. Fmoc-hydrazine Resins in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Hydrazide Moiety in Modern Peptide Science

In the landscape of peptide chemistry and drug development, the C-terminal peptide hydrazide is a cornerstone intermediate. Its utility stems from its remarkable versatility as a precursor for generating peptide thioesters for Native Chemical Ligation (NCL), forming acyl azides for epimerization-free cyclization, and creating pH-sensitive hydrazone linkages for conjugating drugs or imaging agents.[1][2][3][4] The synthesis of these crucial molecules is primarily accomplished through Solid-Phase Peptide Synthesis (SPPS), where two main strategies have emerged: the use of Fmoc-protected hydrazine derivatives, typically as pre-loaded resins, for C-terminal modification; and the application of tri-Boc-hydrazinoacetic acid for introducing a hydrazinoacetyl group at other positions.

This guide provides an in-depth, objective comparison of these two methodologies. We will dissect the underlying chemical principles, evaluate their performance based on experimental evidence, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Contenders: A Closer Look at the Reagents

Fmoc-Protected Hydrazine Derivatives: The Workhorse for C-Terminal Hydrazides

The most common and robust method for synthesizing C-terminal peptide hydrazides relies on starting the SPPS on a resin pre-functionalized with a hydrazine linker, which is temporarily protected with an Fmoc group.[2][5] The 2-chlorotrityl (2-CTC) resin is a popular solid support for this purpose due to its acid lability, which allows for mild cleavage conditions.

The key advantage of this approach is the creation of a stable Fmoc-NHNH-Trityl resin that can be prepared, stored, and used in automated synthesizers without the need for inconvenient, just-in-time preparation from the highly reactive chlorotrityl chloride resin.[2][5] This strategy integrates seamlessly into the standard Fmoc/tBu SPPS workflow. The hydrazine linker is stable to the repetitive basic treatments (e.g., piperidine) required for Fmoc deprotection throughout the peptide elongation.[6]

This compound: A Tool for Site-Specific Hydrazino Acetylation

Unlike Fmoc-hydrazine resins, which define the C-terminus, this compound—or Tri-tert-butyl N-(carboxymethyl)hydrazinetricarboxylate—is a building block designed to be coupled onto a peptide chain.[7] It is used to introduce a hydrazinoacetyl moiety (-NH-NH-CH₂-COOH) at a specific site, most commonly the N-terminus or an amino acid side chain (e.g., the ε-amino group of lysine).

The three tert-butyloxycarbonyl (Boc) protecting groups are critical; they sterically and electronically shield the hydrazine nitrogens, preventing self-reaction or unwanted polymerization during the carbodiimide-mediated activation and coupling steps.[8] While generally robust, it has been noted that one of the three Boc groups can be partially lost during the repeated piperidine treatments inherent to Fmoc SPPS.[8] Despite this slight instability, the reagent is highly effective for the scalable preparation of pure hydrazinopeptides.[8]

Head-to-Head Comparison: Performance and Applications

The choice between these two methodologies is dictated almost entirely by the desired final product. They are not interchangeable competitors but rather complementary tools for different synthetic goals.

FeatureFmoc-Hydrazine Resins (e.g., on 2-CTC)This compound
Primary Application Synthesis of C-terminal peptide hydrazides.[2][9]Introduction of a hydrazinoacetyl group at the N-terminus or on a side chain.[8][10]
Role in SPPS Serves as the starting point (linker/resin) for the entire synthesis.A building block added during a standard coupling cycle.
Orthogonality Linker is stable to repeated base treatment (piperidine) for Fmoc removal.[6]Tri-Boc group is largely stable to piperidine but can exhibit partial loss of one Boc group.[8]
Deprotection/Cleavage Cleavage from the resin (e.g., 2-CTC) with mild TFA simultaneously yields the C-terminal hydrazide and removes side-chain protecting groups.[9][11]The three Boc groups are removed with strong acid (TFA) during the final global deprotection and cleavage step.[8]
Key Advantage Enables the creation of shelf-stable, ready-to-use resins for routine synthesis of peptide hydrazides.[2][5]Allows for precise, site-specific placement of a reactive hydrazide handle anywhere other than the C-terminus.
Common Use Cases Precursors for peptide thioesters (NCL), cyclic peptides, protein synthesis.[1][3][6]Drug conjugation via hydrazone linkage, bioconjugation, labeling.[4][10]

Proven Protocols & Methodologies

An effective protocol is a self-validating one. The following methodologies are based on established literature and provide a reliable framework for success.

Protocol 1: Synthesis of a C-Terminal Peptide Hydrazide using Fmoc-Hydrazine 2-CTC Resin

This protocol outlines the synthesis of a generic peptide hydrazide on a 2-chlorotrityl resin functionalized with Fmoc-hydrazine.

Step 1: Resin Preparation & Loading (if not pre-made)

  • Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • Dissolve 1.5 equivalents of Fmoc-hydrazine in a 1:1 mixture of DCM and N,N-dimethylformamide (DMF).

  • Add the Fmoc-hydrazine solution to the resin and stir for 1 hour.

  • Add 2.0 equivalents of diisopropylethylamine (DIEA) and stir for an additional 30 minutes to scavenge any HCl generated.

  • Cap any remaining unreacted trityl chloride groups by adding methanol (0.8 mL per gram of resin) and stirring for 15 minutes.

  • Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum. The resin is now ready for SPPS.[2]

Step 2: Standard Fmoc-SPPS Elongation

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the hydrazine linker. Wash thoroughly with DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a standard coupling reagent like HBTU/DIEA or DIC/Oxyma in DMF for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Continue the deprotection-coupling-washing cycle until the desired peptide sequence is assembled.

Step 3: Cleavage and Isolation

  • Wash the final peptide-resin with DCM and dry briefly.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide hydrazide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the product under vacuum.[12]

Protocol 2: N-Terminal Labeling with this compound

This protocol describes the coupling of this compound to the N-terminus of a peptide chain already assembled on a solid support.

Step 1: Peptide Synthesis

  • Assemble the desired peptide sequence on a standard Fmoc-compatible resin (e.g., Rink Amide or Wang resin) using the standard Fmoc-SPPS protocol described above.

  • After coupling the final amino acid, perform the final Fmoc deprotection step to expose the free N-terminal amine. Wash the resin thoroughly with DMF.

Step 2: Coupling of this compound

  • In a separate vessel, pre-activate 1.5 equivalents of this compound with 1.5 equivalents of HBTU and 3.0 equivalents of DIEA in DMF for 5-10 minutes.

  • Add the activated solution to the peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin extensively with DMF and DCM to remove all excess reagents.[8]

Step 3: Cleavage and Deprotection

  • Cleave the peptide from the resin and remove all side-chain and tri-Boc protecting groups simultaneously using a standard TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

  • Isolate the crude product by precipitation in cold diethyl ether, as described in Protocol 1. The final product will be the peptide with a free hydrazinoacetyl group (H₂N-NH-CH₂-CO-) at its N-terminus.

Visualizing the Workflows

A clear visual representation of the synthetic process can aid in understanding the key differences between the two approaches.

workflow1 cluster_spps Fmoc-SPPS Cycle Start Fmoc-NHNH-Resin Deprotect1 1. Fmoc Deprotection (20% Piperidine) Start->Deprotect1 Couple1 2. Couple Fmoc-AA1 Deprotect1->Couple1 Wash1 3. Wash Couple1->Wash1 Repeat Repeat n times Wash1->Repeat FinalPeptide H₂N-AA(n)...AA1-CONHNH-Resin Repeat->FinalPeptide Cleavage Cleavage & Global Deprotection (TFA Cocktail) FinalPeptide->Cleavage Product Final Product: H₂N-Peptide-CONHNH₂ Cleavage->Product

Caption: Workflow for C-terminal peptide hydrazide synthesis.

workflow2 cluster_spps2 Fmoc-SPPS Cycle Start2 Standard Resin (e.g., Rink Amide) Elongation Assemble Peptide Chain (n cycles) Start2->Elongation FinalDeprotect Final Fmoc Deprotection Elongation->FinalDeprotect FreeN H₂N-Peptide-Resin FinalDeprotect->FreeN CoupleTriBoc Couple This compound FreeN->CoupleTriBoc Cleavage2 Cleavage & Global Deprotection (TFA Cocktail) CoupleTriBoc->Cleavage2 Product2 Final Product: H₂N-NH-CH₂-CO-Peptide-NH₂ Cleavage2->Product2

Caption: Workflow for N-terminal hydrazinoacetylation.

Expert Recommendations and Conclusion

The selection between this compound and Fmoc-hydrazine resins is straightforward and dictated by synthetic design rather than a direct performance competition.

  • Choose Fmoc-hydrazine functionalized resins for the synthesis of C-terminal peptide hydrazides . This is the industry-standard, most efficient, and most reliable method for producing these invaluable intermediates for applications like NCL, peptide cyclization, and protein synthesis. The availability of stable, pre-loaded resins simplifies the workflow and enhances reproducibility.[2][5]

  • Choose this compound when you need to introduce a hydrazide functionality at a specific internal site , such as the N-terminus or an amino acid side chain. This reagent is the tool of choice for creating peptides designed for subsequent conjugation to aldehydes or ketones, forming pH-labile hydrazone tethers for drug delivery systems.[8][10]

By understanding the distinct roles and chemistries of these reagents, researchers can strategically design and execute complex peptide syntheses with greater precision and success. Both are indispensable tools in the modern peptide chemist's arsenal, enabling the creation of sophisticated constructs for both basic research and therapeutic development.

References

A Comparative Guide to Site-Specific Antibody-Drug Conjugate Validation: The Tri-Boc-Hydrazinoacetic Acid Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine.[1][2][] The efficacy and safety of these "biological missiles" are critically dependent on the method used to attach the cytotoxic payload to the monoclonal antibody (mAb).[4][5] While early generations of ADCs relied on stochastic conjugation to lysine or cysteine residues, the field has decisively shifted towards site-specific technologies to produce homogeneous conjugates with predictable properties.[6][7][8][]

This guide provides an in-depth technical comparison of a leading-edge site-specific conjugation method utilizing a tri-Boc-hydrazinoacetic acid linker precursor, which facilitates a highly stable Hydrazino-Pictet-Spengler (HIPS) ligation.[10][11][12] We will objectively evaluate this technology against two other prominent site-specific strategies: engineered cysteine (THIOMAB™) conjugation and microbial transglutaminase (MTG) enzymatic ligation. Through detailed protocols, comparative data, and mechanistic insights, this document serves as a critical resource for researchers, chemists, and drug development professionals navigating the complexities of ADC development.

The Imperative for Homogeneity: Why Site-Specificity Matters

Conventional conjugation methods, which target native lysine or cysteine residues, result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[5][6] This heterogeneity presents significant analytical challenges and can lead to a suboptimal therapeutic window, with under-conjugated species being ineffective and over-conjugated species exhibiting poor pharmacokinetics and increased off-target toxicity.[5] Site-specific conjugation addresses these limitations by ensuring a uniform ADC product, which is essential for consistent manufacturing, predictable pharmacology, and improved clinical outcomes.[2][8][]

Comparative Conjugation Technologies: An Overview

This guide focuses on the validation of three distinct and powerful site-specific conjugation platforms:

  • Aldehyde/Hydrazino-Pictet-Spengler (HIPS) Ligation: This chemoenzymatic approach involves the introduction of an aldehyde handle into the antibody backbone via a formylglycine-generating enzyme (FGE).[1][11] A linker prepared from this compound is then reacted with this aldehyde tag. The initial hydrazone bond is transient, as the linker is designed to undergo a subsequent intramolecular cyclization—the HIPS ligation—to form a highly stable carbon-carbon bond.[10][11]

  • Engineered Cysteine (Thiol-Maleimide) Conjugation: This strategy involves site-directed mutagenesis to introduce unpaired cysteine residues at specific, solvent-accessible locations on the antibody.[4] These engineered thiols provide reactive handles for conjugation with maleimide-functionalized linker-payloads, forming a stable thioether bond.[13]

  • Enzymatic Ligation (Microbial Transglutaminase): This method utilizes the enzyme microbial transglutaminase (MTG), which catalyzes the formation of an isopeptide bond between the side chain of a specific glutamine residue (often an engineered tag, or a native but accessible glutamine like Q295 after deglycosylation) and a primary amine on the linker-payload.[5][14][15]

Experimental Validation Workflow: A Head-to-Head Comparison

A rigorous validation of any conjugation technology requires a systematic experimental approach. Below, we outline the key stages of producing and characterizing an ADC, highlighting the specific methodologies for each of the three platforms.

Diagram: Comparative ADC Conjugation Workflows

ADC_Conjugation_Workflows cluster_0 Platform 1: FGE/HIPS Ligation cluster_1 Platform 2: Engineered Cysteine cluster_2 Platform 3: MTG Enzymatic Ligation A1 1. FGE Co-expression (Cys -> fGly) A3 3. HIPS Conjugation (pH ~6.5-7.4) A1->A3 A2 2. Linker Deprotection (tri-Boc -> Hydrazine) A2->A3 A4 4. Purification (HIC/SEC) A3->A4 B1 1. Antibody Engineering (Introduce Cys) B2 2. mAb Reduction (TCEP/DTT) B1->B2 B3 3. Maleimide Conjugation (pH ~7.0) B2->B3 B4 4. Purification (HIC/SEC) B3->B4 C1 1. Antibody Engineering (Insert Q-tag) / Deglycosylation C2 2. Enzymatic Reaction (MTG + Amine-Linker) C1->C2 C3 3. Purification (SEC/IEX) C2->C3

Caption: High-level workflows for the three compared site-specific conjugation technologies.

Part 1: Antibody Modification

The first step in any site-specific strategy is the introduction of a unique reactive handle onto the antibody.

  • FGE/HIPS Protocol:

    • Vector Design: Genetically encode a short peptide sequence recognized by FGE (e.g., CXPXR) into the desired location of the antibody's heavy or light chain.[11]

    • Co-expression: Co-express the antibody construct and FGE in a suitable mammalian cell line (e.g., CHO). FGE co-translationally converts the cysteine residue within the tag to a formylglycine (fGly), creating the aldehyde handle.[1][11]

    • Purification: Purify the aldehyde-tagged antibody using standard protein A chromatography.

  • Engineered Cysteine Protocol:

    • Site Selection & Mutagenesis: Use computational modeling and empirical testing to identify a suitable site for cysteine incorporation that is solvent-accessible and does not disrupt antigen binding or structural integrity. Mutate the native amino acid to cysteine using standard molecular biology techniques.

    • Expression and Purification: Express the engineered antibody in a mammalian cell line and purify using protein A chromatography.

    • Pre-conjugation Reduction: Immediately prior to conjugation, selectively reduce the interchain disulfide bonds or the engineered cysteine thiol using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[13]

  • MTG Enzymatic Protocol:

    • Substrate Preparation: This can be achieved in two ways:

      • Glutamine Tag Engineering: Insert a short, MTG-recognized peptide tag (e.g., LLQG) into the antibody sequence.[5]

      • Native Q295 Targeting: Deglycosylate the antibody using an enzyme like PNGase F to expose the native glutamine residue at position 295 in the Fc region.[15]

    • Purification: Purify the engineered or deglycosylated antibody.

Part 2: Linker-Payload Synthesis & Conjugation
  • Hydrazino-Linker (for HIPS) Protocol:

    • Synthesis: The reactive hydrazine moiety is typically handled in a protected form, such as N,N',N'-tris(tert-butyloxycarbonyl)-hydrazino acetic acid, during synthesis.[16][17] This protected building block is coupled to the payload and any other spacer elements.

    • Deprotection: The Boc protecting groups are removed under acidic conditions (e.g., with TFA) to reveal the reactive hydrazine just before conjugation.[17]

    • Conjugation Reaction: The aldehyde-tagged antibody is incubated with the deprotected hydrazino-linker-payload at a slightly acidic to neutral pH (e.g., pH 6.5–7.4). The reaction proceeds via an initial hydrazone formation, followed by the irreversible intramolecular HIPS ligation to form a stable C-C bond.[10][11]

  • Maleimide-Linker Protocol:

    • Synthesis: Synthesize the linker-payload with a terminal maleimide group.

    • Conjugation Reaction: Incubate the reduced, cysteine-engineered antibody with the maleimide-linker-payload. The reaction, a Michael addition, proceeds rapidly at neutral pH (~7.0) to form a stable thioether bond.[13]

  • Amine-Linker (for MTG) Protocol:

    • Synthesis: Synthesize the linker-payload with a terminal primary amine, often via a short alkyl spacer (e.g., amino-PEG).

    • Conjugation Reaction: Incubate the glutamine-tagged or deglycosylated antibody with the amine-linker-payload in the presence of microbial transglutaminase. The enzyme catalyzes the formation of a stable isopeptide bond.[15]

Part 3: ADC Purification and Characterization

Post-conjugation, it is critical to purify the ADC and validate its key quality attributes.

  • Purification: Remove excess linker-payload and other reactants. Hydrophobic Interaction Chromatography (HIC) is particularly effective for separating ADC species based on DAR.[18][19] Size Exclusion Chromatography (SEC) is used to remove aggregates.

  • Characterization - The Self-Validating System:

    • DAR and Homogeneity: The primary validation. This is assessed using HIC-HPLC, which separates species with different numbers of attached drugs, and mass spectrometry (LC-MS) to confirm the precise mass of the conjugated antibody.[18][20][21]

    • Stability: The stability of the conjugate bond is a critical parameter. This is evaluated by incubating the ADC in plasma or under stressed conditions (e.g., varying pH) and monitoring for drug deconjugation over time using techniques like RP-HPLC or ELISA.[19][20]

    • Purity & Aggregation: Assessed by SEC-HPLC.

    • Antigen Binding: Confirmed using ELISA or Surface Plasmon Resonance (SPR) to ensure the conjugation process has not compromised the antibody's binding affinity.

    • In Vitro Cytotoxicity: A cell-based assay to confirm that the final ADC product retains its potent, target-specific cell-killing activity.

Results & Discussion: A Comparative Performance Analysis

The choice of conjugation strategy has profound implications for the final ADC product. The following table summarizes the expected performance of each technology based on key validation criteria.

FeatureFGE / HIPS LigationEngineered Cysteine (Thiol-Maleimide)MTG Enzymatic Ligation
Homogeneity & DAR Control Excellent. Produces a highly homogeneous product with a precise DAR (typically 2 or 4).[11][12]Excellent. Allows for precise control over DAR based on the number of engineered cysteines.[4]Excellent. Yields a highly uniform product with a specific DAR (typically 2).[15]
Linkage Stability Superior. The final C-C bond formed via HIPS is exceptionally stable and not susceptible to hydrolysis or retro-Michael reactions.[10][11]Good. The thioether bond is generally stable, but maleimide conjugates can undergo retro-Michael reaction in vivo, leading to potential drug loss.Excellent. The native isopeptide bond is extremely stable under physiological conditions.
Reaction Kinetics & Yield Good. The HIPS ligation proceeds efficiently at near-neutral pH.[10]Very Good. Michael addition is a rapid and high-yielding reaction.Good. Enzyme-catalyzed reaction is efficient but may require longer incubation times than chemical reactions.
Process Complexity Moderate. Requires co-expression with FGE, which adds a step to cell line development. The linker synthesis involves protection/deprotection steps.[1][17]Moderate. Requires antibody engineering and a pre-conjugation reduction step which must be carefully controlled.[13]Moderate to High. Requires antibody engineering or a deglycosylation step. The enzyme is an additional critical reagent to source and qualify.[5][15]
Impact on mAb Structure Minimal. The FGE tag is small and the resulting aldehyde is a subtle modification.[11]Low to Moderate. Site selection is critical to avoid impacting antigen binding or causing aggregation.Minimal. The modification site (engineered tag or Q295) is typically chosen to be distal from the antigen-binding sites.
Causality Behind the Performance: A Scientist's Perspective
  • The Stability Advantage of HIPS: The key differentiator for the hydrazinoacetic acid-derived linker is the final bond stability. While traditional hydrazone linkers are acid-labile and maleimide linkers can be susceptible to cleavage, the HIPS reaction forms a robust C-C bond, which is expected to minimize premature payload release in circulation.[10][11][22] This enhanced stability can directly translate to a wider therapeutic window by reducing off-target toxicity.

  • The Trade-off of Simplicity vs. Robustness: The thiol-maleimide chemistry is arguably the most established and straightforward site-specific method to implement post-engineering.[13][23] However, the potential for linker instability via retro-Michael reaction is a known liability that must be carefully assessed for each ADC candidate.

  • The Precision of Enzymes: MTG offers surgical precision, creating a native peptide bond.[15] The primary considerations are the cost and supply of the clinical-grade enzyme and the need to engineer the antibody substrate or perform an additional enzymatic deglycosylation step, which adds process complexity.

Mechanism Diagram: Hydrazino-Pictet-Spengler (HIPS) Ligation

HIPS_Mechanism cluster_intermediate Intermediate cluster_product Final Product R1 Antibody-fGly (Aldehyde) INT Hydrazone Intermediate (Reversible C=N bond) R1->INT pH 6.5-7.4 R2 Hydrazino-Linker-Payload R2->INT PROD Stable ADC (Irreversible C-C bond via intramolecular cyclization) INT->PROD Intramolecular Alkylation (HIPS)

References

A Senior Application Scientist's Guide to the Comparative Stability of Hydrazone Bonds from Different Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and bioconjugation, the choice of a linker is a critical decision that profoundly impacts the efficacy and safety of a therapeutic agent. Among the arsenal of reversible covalent linkages, the hydrazone bond stands out for its unique pH-sensitive nature, offering a powerful tool for controlled drug release.[1] However, the stability of this bond is not a monolithic property; it is a finely tunable characteristic dictated by the molecular architecture of its precursors. This guide provides an in-depth comparative analysis of the stability of hydrazones derived from different linkers, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research and development endeavors.

The Chemistry of Hydrazone Stability: A Tale of Electrons and Environment

The utility of hydrazone linkers in drug delivery hinges on their ability to remain stable in the neutral pH of the bloodstream (pH ~7.4) while cleaving in the acidic microenvironments of tumors or intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[][3] This pH-dependent hydrolysis is the cornerstone of their application in targeted therapies.[4] The mechanism of hydrolysis is acid-catalyzed, involving the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom and makes it susceptible to nucleophilic attack by water.[5][6]

However, pH is not the only determinant of stability. The electronic and steric properties of the aldehyde or ketone and the hydrazine or hydrazide that form the bond play a pivotal role.[7]

  • Aromatic vs. Aliphatic Carbonyls: Hydrazones derived from aromatic aldehydes are generally more stable than those formed from aliphatic aldehydes.[5][8] This increased stability is attributed to the conjugation of the π-electrons from the aromatic ring with the C=N bond of the hydrazone linkage, which delocalizes the electron density and makes the imine carbon less electrophilic.[9]

  • Electronic Effects of Substituents: The electronic nature of substituents on both the carbonyl and hydrazine components can significantly modulate stability.[8]

    • Electron-donating groups on the carbonyl component tend to increase stability by making the imine carbon less susceptible to nucleophilic attack.[8]

    • Electron-withdrawing groups , conversely, decrease stability by increasing the electrophilicity of the imine carbon, making the hydrazone more prone to hydrolysis.[5][8]

  • Steric Hindrance: Bulky groups near the hydrazone bond can sterically hinder the approach of water molecules, thereby slowing down the rate of hydrolysis.[7][10]

Comparative Stability: A Data-Driven Look at Different Hydrazone Linkers

The choice of the specific aldehyde and hydrazine precursors allows for a broad spectrum of hydrazone bond stabilities to be engineered. The following table summarizes the comparative stability of various hydrazone linkers based on their structural features, with quantitative data where available.

Hydrazone Linker TypeCarbonyl PrecursorHydrazine/Hydrazide PrecursorRelative Stability at Neutral pH (7.4)Relative Hydrolysis Rate at Acidic pH (~5.0)Half-life (t½) DataKey Characteristics & Applications
Aromatic Acylhydrazone Aromatic Aldehyde (e.g., Benzaldehyde derivative)Acyl HydrazideHighModerate to SlowCan be >72h at pH 7.4 and >48h at pH 5.5[9]High stability makes them suitable for applications requiring prolonged circulation times. Release kinetics can be tuned with substituents.[9]
Aliphatic Acylhydrazone Aliphatic Aldehyde (e.g., Butyraldehyde derivative)Acyl HydrazideLow to ModerateFastt½ at pH 7.4 can range from 20 to 150 minutes depending on the acyl hydrazide chain length.[9] Complete hydrolysis can occur within 2 minutes at pH 5.5.[9]Rapid cleavage in acidic environments makes them ideal for fast drug release in endosomes/lysosomes.[9]
Aromatic Alkylhydrazone Aromatic AldehydeAlkyl HydrazineModerate to HighModerateGenerally more stable than aliphatic alkylhydrazones.Offers a balance of stability and pH-sensitivity.
Aliphatic Alkylhydrazone Aliphatic AldehydeAlkyl HydrazineLowVery FastHydrolysis rate constant can be ~600-fold higher than an isostructural oxime at pD 7.0.[11]Highly labile, suitable for applications requiring very rapid bond cleavage.
Semicarbazone Aldehyde/KetoneSemicarbazideModerateModerateHydrolysis rate constant is ~1.8-fold higher than an isostructural acetylhydrazone at pD 7.0.[11]A type of acylhydrazone with specific electronic properties.
Trialkylhydrazonium Ion Aldehyde/KetoneTrialkylhydrazineVery HighVery SlowMore stable than the corresponding oxime.[11]Exceptionally stable due to the positively charged nitrogen disfavoring further protonation.[12]

Note: The stability and hydrolysis rates are relative and can be significantly influenced by specific substituents and reaction conditions.

Visualizing the Concepts

To better understand the factors influencing hydrazone bond stability and the workflow for its assessment, the following diagrams are provided.

G cluster_factors Factors Influencing Hydrazone Stability pH pH (Acidic vs. Neutral) Stability Hydrazone Bond Stability pH->Stability Structure Precursor Structure Electronics Electronic Effects (Donating vs. Withdrawing) Structure->Electronics Sterics Steric Hindrance Structure->Sterics Structure->Stability

Caption: Key factors influencing the stability of hydrazone bonds.

G cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare Hydrazone Conjugate Incubate Incubate at Different pH Values (e.g., 7.4 and 5.0) and 37°C Prep->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC or NMR Sample->Analyze Data Determine Hydrolysis Rate / Half-life Analyze->Data

References

A Senior Application Scientist's Comparative Guide to Purity Assessment of Tri-Boc-hydrazinoacetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of tri-Boc-hydrazinoacetic acid into complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs), demands rigorous analytical characterization to ensure product quality, safety, and efficacy. The bulky and hydrophobic nature of the three tert-butyloxycarbonyl (Boc) protecting groups presents unique challenges for both purification and subsequent purity analysis. This guide provides an in-depth comparison of orthogonal analytical techniques essential for reliably assessing the purity of these critical intermediates and final conjugates. We will explore the causality behind methodological choices, present validated protocols, and offer field-proven insights to navigate the complexities of their analysis.

The Analytical Imperative: Why Purity Assessment is Critical

This compound serves as a linker precursor, where the Boc groups protect the hydrazine moiety during initial conjugation steps. Incomplete reactions, premature deprotection, or side reactions can lead to a heterogeneous mixture of product-related impurities.[1][2] These impurities can include:

  • Unconjugated Starting Material: Residual this compound or the biomolecule (e.g., antibody).

  • Partially Deprotected Species: Conjugates with one or two Boc groups removed.

  • Side-Reaction Products: Adducts formed from reactive intermediates generated during synthesis or deprotection.[3]

  • Aggregates: High molecular weight species often induced by the hydrophobicity of the conjugate.[4][5]

Such impurities can significantly impact the final product's stability, pharmacokinetic profile, and therapeutic efficacy, making their detection and quantification a critical quality attribute (CQA).[1]

Orthogonal Analytical Approaches: A Multi-Faceted Strategy

No single analytical technique can fully characterize the purity of complex conjugates.[6] A robust strategy employs a combination of methods that measure different physicochemical properties. The three pillars of purity assessment for this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Impurity Profiling

RP-HPLC is the cornerstone for assessing the purity of peptide and bioconjugate samples.[7][8][9] It separates molecules based on their hydrophobicity, making it exceptionally well-suited for resolving the this compound conjugate from more polar impurities like unconjugated biomolecules or partially deprotected species.

Expertise & Experience: The "Why" Behind the Method

The choice of column, mobile phase, and gradient is critical for achieving optimal resolution.

  • Stationary Phase: A C18 or C8 stationary phase is typically the first choice. The hydrophobicity of the tri-Boc linker necessitates a robust reversed-phase interaction. For larger conjugates like ADCs, wide-pore columns (e.g., 300 Å) are essential to allow the large molecule to access the bonded phase, preventing poor peak shape and ensuring accurate separation.[8]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), usually acetonitrile. An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at 0.1%, is crucial. TFA protonates silanol groups on the silica backbone, reducing peak tailing, and forms ion pairs with basic residues on the conjugate, improving peak shape and retention.[8]

  • Gradient Elution: A shallow gradient, where the percentage of the organic mobile phase is increased slowly, is often required to resolve closely related impurities from the main product peak.[7]

Trustworthiness: A Self-Validating Protocol

A reliable HPLC method must be validated to ensure it is fit for its purpose.[10][11][12] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[11]

Experimental Protocol: RP-HPLC Purity Assessment

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector.

    • Column: C18 wide-pore (300 Å), 3.5 µm particle size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the conjugate in a suitable solvent (e.g., a small amount of acetonitrile or DMSO, then dilute with Mobile Phase A) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 214 nm and 280 nm. (214 nm for peptide bonds, 280 nm for aromatic residues like Trp and Tyr).[7]

    • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
30.070
35.095
40.095
40.120
45.020
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks, expressed as a percentage.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis sp Sample Dissolution & Filtration inj Inject Sample sp->inj mp Mobile Phase Prep (0.1% TFA) mp->inj col Column Equilibration (C18, 300Å) col->inj grad Gradient Elution (20-70% ACN) inj->grad det UV Detection (214/280 nm) grad->det integ Peak Integration det->integ calc Purity Calculation (% Area) integ->calc LCMS_Decision_Tree start Analyze Main Peak Mass Spectrum q1 Measured Mass == Theoretical Mass? start->q1 pass Identity Confirmed q1->pass Yes fail Identity Fails q1->fail No q2 Analyze Impurity Mass Spectra pass->q2 fail->q2 imp1 Mass = M - 100 Da? (Loss of 1 Boc) q2->imp1 imp2 Mass = M - 200 Da? (Loss of 2 Boc) q2->imp2 imp_other Other Masses? (Side Products) q2->imp_other

References

A Senior Application Scientist's Guide to Peptide Modification: A Comparative Analysis of Crosslinker Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the covalent modification of peptides is a cornerstone of modern therapeutic and diagnostic design. The choice of a crosslinking agent is a critical decision point that dictates the stability, homogeneity, and ultimate biological function of the resulting conjugate. An incorrect choice can lead to low yields, unstable products, and loss of bioactivity, compromising entire research campaigns.

This guide provides an in-depth, objective comparison of the most common crosslinker classes used for peptide modification. We move beyond simple catalog descriptions to explain the causality behind experimental choices, offering field-proven protocols and quantitative data to inform your selection process. Our goal is to equip you with the technical understanding necessary to select and implement the optimal crosslinking strategy for your specific application.

Section 1: The Chemist's Toolbox: A Classification of Crosslinkers & Their Mechanisms

Crosslinking reagents are broadly classified by the functional groups they target and the nature of their reactive moieties. Understanding these fundamental chemistries is the first step toward strategic selection. The three principal classes for peptide modification are Zero-Length, Heterobifunctional, and Photoreactive crosslinkers.

Zero-Length Crosslinkers: The EDC/NHS System

Zero-length crosslinkers facilitate the direct conjugation of two molecules without becoming part of the final linkage, providing the tightest possible spatial constraint.[1] The most prominent members of this class are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Mechanism of Action: The process is a two-step reaction. First, EDC activates the carboxyl groups (-COOH) on a peptide's C-terminus or on aspartic/glutamic acid side chains, forming a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable in aqueous solution and prone to hydrolysis. The addition of NHS or Sulfo-NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester. This ester then efficiently reacts with a primary amine (-NH₂) on another molecule to form a highly stable amide bond, identical to a native peptide bond.[2][3]

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Amine Coupling Peptide_COOH Peptide-COOH O_acylisourea O-acylisourea Intermediate (Unstable) Peptide_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->Peptide_COOH Hydrolysis (Side Reaction) NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Final_Product Stable Amide Bond (Peptide-CO-NH-Peptide) NHS_Ester->Final_Product + Peptide-NH₂ Peptide2_NH2 Peptide-NH₂ G cluster_0 Step 1: Amine Activation cluster_1 Step 2: Sulfhydryl Coupling Peptide_NH2 Peptide-NH₂ Maleimide_Activated Maleimide-Activated Peptide Peptide_NH2->Maleimide_Activated + SMCC (pH 7-9) SMCC SMCC / Sulfo-SMCC SMCC->SMCC Maleimide_Activated->Maleimide_Activated Final_Product Stable Thioether Bond Maleimide_Activated->Final_Product + Peptide-SH (pH 6.5-7.5) Peptide2_SH Peptide-SH

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tri-Boc-hydrazinoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can integrate our reagents into your workflow safely, effectively, and responsibly. The proper management of chemical waste is not merely a regulatory hurdle—it is a cornerstone of scientific integrity and a critical component of a safe laboratory environment. This guide provides a detailed, principles-based approach to the disposal of tri-Boc-hydrazinoacetic acid, ensuring the safety of your personnel and the protection of our environment.

Core Safety Profile & Hazard Identification

Before any disposal procedure is considered, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a stable, powdered solid under standard laboratory conditions.[1] However, its hazard profile necessitates careful handling at all stages, including disposal.

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordPrecautionary StatementSource(s)
Acute Toxicity 4, Oral GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.[2]
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[2]
Serious Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[2]
Respiratory Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[2]
Immediate Personal Protective Equipment (PPE) Requirements

Based on the hazard profile, the following PPE is mandatory when handling this compound in solid form or in solution:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher is required.

  • Body Protection: A standard laboratory coat.

The Chemistry of Disposal: The Acid-Labile Boc Group

The structure of this compound is dominated by three tert-butoxycarbonyl (Boc) protecting groups.[1][4] This feature is central to its synthetic utility and is the most important chemical consideration for its degradation and disposal.

The Boc group is notoriously labile under strongly acidic conditions, a characteristic routinely exploited in peptide synthesis.[5][6] The most common reagent for Boc deprotection is trifluoroacetic acid (TFA).[7][8] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide.[7][8]

Boc_Deprotection cluster_reactants Reactants cluster_process Deprotection Process cluster_products Products & Byproducts TriBoc This compound Protonation Protonation of Carbonyl TriBoc->Protonation + TFA TFA Trifluoroacetic Acid (TFA) Cleavage Group Cleavage Protonation->Cleavage Deprotected Hydrazinoacetic Acid Cleavage->Deprotected tBu tert-butyl cation Cleavage->tBu CO2 Carbon Dioxide (gas) Cleavage->CO2

Caption: Boc deprotection workflow with TFA.

This chemical property is critical because it informs the disposal strategy for waste streams generated during synthesis. The acidic, reactive nature of a post-deprotection solution requires a different handling protocol than the disposal of the unreacted solid reagent.

Step-by-Step Disposal Procedures

The correct disposal path depends on the form of the waste. The decision process below outlines the two primary pathways for managing waste containing this compound.

Disposal_Decision_Tree Start Identify Waste Type SolidWaste Is the waste unused solid reagent or contaminated labware (e.g., weigh paper)? Start->SolidWaste LiquidWaste Is the waste a liquid solution from a reaction (e.g., post-deprotection)? SolidWaste->LiquidWaste No PathwayA Follow Pathway A: Direct Solid Waste Disposal SolidWaste->PathwayA Yes PathwayB Follow Pathway B: Aqueous Waste Neutralization & Disposal LiquidWaste->PathwayB Yes ConsultEHS Consult Institutional EHS Protocol LiquidWaste->ConsultEHS No / Unsure

Caption: Decision tree for selecting the correct disposal pathway.

Pathway A: Direct Disposal of Solid Waste

This procedure applies to expired or unused this compound and any solid materials (e.g., weigh boats, gloves, paper towels) grossly contaminated with the solid powder.

1. Waste Segregation:

  • Do NOT mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • This is considered a non-halogenated organic solid waste.

2. Containerization:

  • Use a designated, leak-proof, and sealable hazardous waste container. A wide-mouth polyethylene or glass jar with a screw-top lid is ideal.

  • Ensure the container is clean, dry, and in good condition before adding waste.[9]

3. Labeling:

  • Affix a properly filled-out hazardous waste label to the container immediately.

  • The label MUST include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Accumulation start date

    • Relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed")

4. Storage and Disposal:

  • Store the sealed container in a designated satellite accumulation area or your lab's main hazardous waste storage area.

  • The storage area should be cool, dry, and away from incompatible materials.[9]

  • Arrange for pickup by your institution's EHS department for final disposal, which is typically accomplished via high-temperature incineration.

Pathway B: Disposal of Post-Deprotection Liquid Waste Streams

This procedure is for waste solutions generated from reactions where the Boc groups have been removed, typically using a strong acid like TFA. This waste is acidic and contains the deprotected hydrazinoacetic acid salt and reactive byproducts.

1. Quenching (Optional but Recommended):

  • If your reaction was run in a volatile solvent like dichloromethane (DCM), it is often safer to remove the solvent via rotary evaporation in a fume hood before proceeding. The residue can then be redissolved in a minimal amount of a less volatile solvent (e.g., methanol) or water.

2. Neutralization Protocol (Perform in a Fume Hood):

  • Place the container with the acidic waste solution in a secondary container (e.g., an ice bath) to dissipate any heat generated.

  • Slowly and carefully add a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to the acidic waste with stirring.

  • CRITICAL: Vigorous gas evolution (CO₂) will occur.[7][8] Add the base portion-wise to control the effervescence and prevent overflow.

  • Continue adding base until the gas evolution ceases and the pH of the solution is neutral (pH ~7), as verified by pH paper.

3. Containerization and Labeling:

  • Transfer the neutralized aqueous solution to a designated hazardous waste container for corrosive/aqueous waste.

  • Label the container clearly, listing all components:

    • "Neutralized Hydrazinoacetic Acid Trifluoroacetate Salt Solution"

    • List major solvents (e.g., Water, Methanol)

    • The words "Hazardous Waste"

4. Storage and Disposal:

  • Store the sealed container in your lab's designated hazardous waste area.

  • Arrange for pickup by your institution's EHS department. Although neutralized, the solution still contains organic compounds and salts that should not be drain-disposed.

Disclaimer: These guidelines are based on established chemical principles and safety data. However, you are REQUIRED to consult and adhere to all local, state, and federal regulations, as well as your institution's specific EHS protocols, which supersede any general guidance provided here.

References

A Senior Application Scientist's Guide to Handling Tri-Boc-Hydrazinoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of tri-Boc-hydrazinoacetic acid. As researchers and drug development professionals, our work's integrity is inseparable from the safety with which we conduct it. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation. This compound is a valuable reagent in peptide synthesis and bioconjugation, largely because the three bulky tert-butyloxycarbonyl (Boc) groups provide stability and control over the reactive hydrazine moiety.[1][2] However, the underlying hydrazine structure necessitates a robust and informed approach to safety, particularly during reaction steps like deprotection where the parent compound's hazardous characteristics can be unmasked.

Hazard Assessment: A Tale of Two Molecules

Understanding the risk profile requires considering both the protected reagent and its underlying hazardous parent, hydrazine.

  • This compound: In its solid, protected form, the compound presents a moderate hazard. It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and is a combustible solid.[3] The primary risks during routine handling of the powder are ingestion and inhalation of dust.

  • The Hydrazine Core: Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[4][5][6][7] Exposure can cause severe irritation to the skin, eyes, and respiratory tract, with systemic effects targeting the liver, kidneys, and central nervous system.[4][5] While the Boc groups significantly mitigate these risks in the starting material, any process that cleaves them—typically using strong acids like trifluoroacetic acid (TFA)—will regenerate a reactive hydrazine functionality, demanding a higher level of precaution.[1]

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the last line of defense. Your primary protection comes from a controlled laboratory environment.

  • Ventilation: All work with this compound, from weighing the powder to running reactions and workups, must be conducted inside a certified chemical fume hood.[6][7] This is non-negotiable and serves to protect you from inhaling dust or any volatile compounds generated during reactions.

  • Designated Area: All handling of hydrazine derivatives should occur in a designated area of the lab, clearly marked with signage indicating the potential hazards.[6][7]

  • Training: All personnel must be trained on the specific hazards and the procedures outlined in this guide and the material's Safety Data Sheet (SDS) before beginning work.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be tailored to the specific task being performed. The following workflow provides a logical approach to determining the appropriate level of protection.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements start What is the task? task1 Weighing solid powder start->task1 Weighing Solid task2 Working with solutions start->task2 Handling in Solution (Coupling, etc.) task3 Acidic deprotection start->task3 Deprotection Step (e.g., using TFA) ppe1 Standard PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat ppe2 Enhanced PPE: - Nitrile Gloves (or Neoprene) - Chemical Splash Goggles - Lab Coat ppe3 Maximum PPE: - Double Nitrile Gloves - Chemical Splash Goggles & Face Shield - Flame-Resistant Lab Coat task1->ppe1 task2->ppe2 task3->ppe3

Caption: PPE Selection Workflow for this compound.
Detailed PPE Specifications:

  • Hand Protection: Nitrile gloves are required as a minimum for all handling procedures.[6][8] For tasks involving larger volumes or a higher risk of splash, such as during deprotection or work-up, consider double-gloving or using heavier-duty neoprene gloves.[7][8] Always remove gloves and wash hands thoroughly after handling the material.[6]

  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn. When handling solutions or performing any reaction with a splash potential, upgrade to chemical splash goggles.[6][8] During deprotection steps, the addition of a face shield over the goggles is strongly recommended to protect against splashes of corrosive acids.[6][8]

  • Skin and Body Protection: A standard laboratory coat is mandatory to protect against minor spills and contamination.[6] For procedures involving significant quantities of flammable solvents or during hydrazine-generating deprotection steps, a flame-resistant lab coat is advisable.[7] Full-length pants and closed-toe shoes are required at all times.

  • Respiratory Protection: When used within a properly functioning chemical fume hood, respiratory protection is not typically required.[6] A disposable N95 dust mask can be worn while weighing the powder as an added precaution against inhaling fine particulates. Respirators should only be used as a last line of defense if engineering controls fail or during a large-scale spill response, and this requires a formal respiratory protection program with training and fit-testing.[8]

Operational Plan: From Bottle to Waste

A systematic approach ensures safety at every stage of the chemical's lifecycle.

Step-by-Step Handling Protocol:
  • Preparation: Don the appropriate PPE as determined by the task. Ensure the chemical fume hood is operating correctly.

  • Retrieval: Retrieve the container from its designated storage location, which should be a cool, dry area (2-8°C).

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully dispense the required amount of solid, minimizing the creation of dust. Close the primary container immediately.

  • Reaction: Perform all subsequent steps (dissolving, reacting, deprotection) within the fume hood. Use caution when adding reagents, especially strong acids for deprotection, as this is the step with the highest potential hazard.

  • Storage: Ensure the container is tightly sealed and returned to its proper storage location.[8]

  • Cleanup: Decontaminate the work area. Dispose of all contaminated disposables as hazardous waste. Remove PPE and wash hands thoroughly.

Emergency Procedures: A Rapid and Correct Response

In the event of an emergency, a clear and immediate plan is crucial.

Emergency_Response cluster_0 Incident Type cluster_1 Immediate Actions incident Emergency Event type1 type1 incident->type1 Personnel Exposure type2 type2 incident->type2 Chemical Spill skin_action Remove contaminated clothing. Flush skin with water for 15 min. Seek immediate medical attention. eye_action Flush eyes at eyewash station for 15 min. Hold eyelids open. Seek immediate medical attention. inhalation_action Move to fresh air. Call for medical assistance. spill_action Alert others and evacuate area. Do NOT attempt to clean up. Call emergency services (911) and EH&S. skin_contact Skin type1->skin_contact Skin Contact eye_contact Eyes type1->eye_contact Eye Contact inhalation Inhaled type1->inhalation Inhalation type2->spill_action skin_contact->skin_action eye_contact->eye_action inhalation->inhalation_action

Caption: Emergency Response Plan for Incidents.
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][7]

  • Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, begin rescue breathing. Seek immediate medical attention.[4][7]

  • Spill: Do not attempt to clean up a spill of any hydrazine-containing compound yourself.[6][7] Evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's Environmental Health & Safety (EH&S) department and/or emergency services.[6]

Disposal Plan

All waste containing this compound or its byproducts, including empty containers, contaminated gloves, and bench paper, must be treated as hazardous waste.[4][7] Collect this waste in a clearly labeled, sealed container and dispose of it through your institution's official hazardous waste program. Never mix hydrazine waste with other chemical waste streams unless specifically instructed to do so by EH&S.

Quantitative Safety Data

While specific exposure limits for this compound are not established, the limits for the parent compound, hydrazine, should be respected as a conservative benchmark, especially in situations where deprotection may occur.

ParameterValueAgency
Permissible Exposure Limit (PEL) 1 ppm (8-hr TWA)OSHA[4][9][10]
Recommended Exposure Limit (REL) 0.03 ppm (2-hr Ceiling)NIOSH[4][9][10]
Threshold Limit Value (TLV) 0.01 ppm (8-hr TWA)ACGIH[4][10]
Immediately Dangerous to Life/Health 50 ppmIDLH[10]

TWA: Time-Weighted Average

By understanding the chemistry, respecting the potential hazards, and meticulously following these operational and safety plans, you can confidently and safely leverage the synthetic power of this compound in your research.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.